molecular formula C12H11NO2 B3226828 5-(4-Methoxyphenyl)pyridin-3-ol CAS No. 1258609-27-6

5-(4-Methoxyphenyl)pyridin-3-ol

Cat. No.: B3226828
CAS No.: 1258609-27-6
M. Wt: 201.22 g/mol
InChI Key: AFEIJQZBPSMOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Name: 5-(4-Methoxyphenyl)pyridin-3-ol CAS Number: 887974-21-2 Molecular Formula: C13H13NO2 Molecular Weight: 215.25 Storage: Sealed in dry, 2-8°C this compound is a chemical compound of interest in pharmaceutical and medicinal chemistry research. It features a bipyridine-like structure, a common scaffold in the development of bioactive molecules . Compounds containing substituted pyridine and methoxyphenyl groups are frequently investigated for their potential to interact with various biological targets. This structural motif is relevant in the exploration of novel therapeutic agents. Related heterocyclic compounds have demonstrated a range of pharmacological activities in research settings, including antimicrobial, antitumor, and central nervous system (CNS) effects . The presence of both hydrogen bond donor (phenol) and acceptor (pyridine nitrogen, methoxy) groups makes this compound a versatile building block for constructing potential enzyme inhibitors or receptor ligands . Researchers value this reagent for its utility in synthesizing more complex molecules for structure-activity relationship (SAR) studies and for probing new mechanisms of action in drug discovery campaigns. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxyphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12-4-2-9(3-5-12)10-6-11(14)8-13-7-10/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEIJQZBPSMOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682619
Record name 5-(4-Methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258609-27-6
Record name 5-(4-Methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 5-(4-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, addresses the chemical properties of a closely related structural analog, 3-(4-Methoxyphenyl)pyridine , to provide relevant context. It is crucial to note that the absence of the 3-hydroxyl group on the pyridine ring in this analog will significantly alter its chemical and biological properties, including but not limited to its acidity, hydrogen bonding capabilities, solubility, and receptor-binding interactions.

Technical Data for 3-(4-Methoxyphenyl)pyridine

This section provides a summary of the available computed data for 3-(4-Methoxyphenyl)pyridine, a structural analog of the requested compound.

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties for 3-(4-Methoxyphenyl)pyridine. These values are predicted and have not been experimentally verified.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO[1]
Molecular Weight 185.22 g/mol [1]
Monoisotopic Mass 185.084063974 Da[1]
Topological Polar Surface Area 22.1 Ų[1]
Complexity 164[1]
XLogP3-AA 2.4[1]
Nomenclature
  • IUPAC Name: 3-(4-methoxyphenyl)pyridine[1]

  • CAS Number: 5958-02-1[1]

  • ChEMBL ID: CHEMBL33969[1]

  • SMILES: COC1=CC=C(C=C1)C2=CN=CC=C2[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the target compound, 5-(4-Methoxyphenyl)pyridin-3-ol, are not available in the public domain.

For the related compound, 3-(4-Methoxyphenyl)pyridine, its synthesis would typically be approached through standard cross-coupling reactions, such as a Suzuki coupling between a pyridine-3-boronic acid derivative and 4-bromoanisole, or a Negishi coupling. A generalized workflow for a Suzuki coupling is presented below.

Illustrative Synthetic Workflow (Suzuki Coupling)

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Bromopyridine 3-Bromopyridine Reaction_Mixture Suzuki Coupling 3-Bromopyridine->Reaction_Mixture 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic_acid->Reaction_Mixture Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Reaction_Mixture Base Base (e.g., Na₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Mixture Product 3-(4-Methoxyphenyl)pyridine Reaction_Mixture->Product

Caption: A generalized workflow for the synthesis of 3-(4-Methoxyphenyl)pyridine via a Suzuki coupling reaction.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or associated signaling pathways for this compound. The introduction of a hydroxyl group at the 3-position of the pyridine ring could potentially confer a range of biological activities, including but not limited to kinase inhibition or antioxidant properties, but this remains speculative without experimental evidence.

Conclusion

The requested in-depth technical guide on "this compound" cannot be provided due to a lack of available scientific data for this specific compound. The provided information on the structural analog, 3-(4-Methoxyphenyl)pyridine, offers some insight into the basic physicochemical properties of a related scaffold but should not be extrapolated to predict the properties of the target molecule. Further research and publication are required to elucidate the chemical and biological characteristics of this compound.

References

"5-(4-Methoxyphenyl)pyridin-3-ol" CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical summary of the chemical compound 5-(4-Methoxyphenyl)pyridin-3-ol. It should be noted that this compound is not extensively documented in major chemical databases, and as such, a specific CAS number could not be retrieved. The information presented herein is based on its chemical structure and data from analogous compounds.

Core Compound Identifiers

Due to the limited public data available for this specific molecule, the following table summarizes its predicted identifiers based on its chemical structure.

Identifier TypeValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Canonical SMILES COC1=CC=C(C=C1)C2=CN=C(C=C2)O
InChI Key Predicted: A unique key would be generated upon database entry.
CAS Number Not found in available databases.

Structural Representation

The fundamental structure of this compound comprises a pyridine ring substituted with a hydroxyl group at the 3-position and a 4-methoxyphenyl group at the 5-position.

Molecular structure of this compound.

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or biological evaluation of this compound.

For researchers interested in synthesizing this compound, a potential synthetic route could involve a Suzuki or Stille coupling reaction. A generalized workflow for a Suzuki coupling approach is outlined below.

workflow Hypothetical Suzuki Coupling Workflow start Starting Materials: 5-bromopyridin-3-ol (4-methoxyphenyl)boronic acid catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) and a Base (e.g., Na₂CO₃) reaction Suzuki Coupling Reaction in a suitable solvent (e.g., Toluene/Ethanol/Water) start->reaction catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product This compound purification->product analysis Structural Characterization (NMR, Mass Spectrometry, etc.) product->analysis

Hypothetical Suzuki Coupling Workflow.

Potential Signaling Pathways and Biological Activity

Given the absence of published biological data for this compound, no specific signaling pathways can be definitively associated with it. However, the core structure, which combines a substituted pyridine and a methoxyphenyl group, is present in numerous biologically active molecules. These related compounds have been investigated for a variety of therapeutic applications, suggesting potential areas of research for the title compound.

The logical relationship of the core chemical moieties is depicted in the following diagram.

logical_relationship Structural Moieties and Potential Research Areas compound This compound moiety1 Pyridinol Core compound->moiety1 moiety2 Methoxyphenyl Group compound->moiety2 area1 Kinase Inhibition moiety1->area1 area2 GPCR Modulation moiety1->area2 area3 Enzyme Inhibition moiety2->area3

Structural Moieties and Potential Research Areas.

Further research, including de novo synthesis and biological screening, is required to elucidate the physicochemical properties, pharmacological profile, and potential therapeutic applications of this compound.

Technical Guide: Physicochemical Properties and Synthetic Approaches for (4-Methoxyphenyl)pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyridin-3-ol scaffolds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and their role as versatile synthetic intermediates. The introduction of a methoxyphenyl group can significantly influence the biological activity and physicochemical properties of the parent pyridine ring. This document summarizes the available data for key analogues of 5-(4-Methoxyphenyl)pyridin-3-ol and outlines general experimental protocols for the synthesis of this class of compounds.

Physicochemical Data

Quantitative data for the parent pyridin-3-ol and the isomeric 3-(4-methoxyphenyl)pyridine are presented below to provide a baseline for estimating the properties of this compound.

Table 1: Physical Properties
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
Pyridin-3-olC₅H₅NO95.10125-128[1][2]258White to off-white crystalline powder[3]
3-(4-Methoxyphenyl)pyridineC₁₂H₁₁NO185.2258-60Not ReportedWhite solid
Table 2: Solubility and Spectral Data
Compound NameSolubilityKey Spectral Data
Pyridin-3-olSoluble in water, ethanol, methanol, and acetone.[3]¹H NMR, ¹³C NMR: Data available in public databases.[4] pKa: Dissociation constants available.[4]
3-(4-Methoxyphenyl)pyridineNot explicitly reported, but expected to be soluble in common organic solvents.¹H NMR (400 MHz, CDCl₃): δ 8.81 (s, 1H), 8.54 (d, J = 4.0 Hz, 1H), 7.83 (d, J = 8.0 Hz, 1H), 7.52 (d, J = 8.0 Hz, 2H), 7.35-7.32 (m, 1H), 7.02 (d, J = 8.0 Hz, 2H), 3.86 (s, 3H).

Experimental Protocols: General Synthesis of 5-Aryl-Pyridin-3-ols

While a specific protocol for this compound is not documented, a general approach can be inferred from established syntheses of related 5-aryl-pyridin-3-ols. A common strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Hypothetical Synthetic Protocol for this compound:

  • Starting Materials: 5-Bromopyridin-3-ol and 4-methoxyphenylboronic acid.

  • Catalyst System: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: An inorganic base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Conditions: The reactants, catalyst, and base are combined in the solvent system and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified using column chromatography on silica gel.

Characterization: The purified product would be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point would be determined using a melting point apparatus.

Potential Biological Activity

The biological activities of methoxy- and hydroxy-substituted pyridine derivatives are diverse. Studies on related compounds suggest potential applications in several therapeutic areas:

  • Antimicrobial and Antifungal Activity: Fused pyridine-based heterocycles have been identified as potent antimicrobial and antifungal agents.[5]

  • Anticancer Properties: Some pyridin-3-ol derivatives have shown significant anticancer activity.[2]

  • Antioxidant Activity: The presence of hydroxyl and methoxy groups on aromatic rings is often associated with antioxidant properties.[6]

  • Enzyme Inhibition: The pyridine scaffold is present in many biologically active molecules and can act as a ligand for metal ions in enzymes.

Further research would be required to determine the specific biological profile of this compound.

Visualizations

Diagram 1: Generalized Synthetic Workflow

G Generalized Synthesis of this compound A 5-Bromopyridin-3-ol C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) A->C B 4-Methoxyphenylboronic acid B->C D Reaction Work-up (Extraction) C->D E Purification (Column Chromatography) D->E F This compound E->F G Characterization (NMR, MS, MP) F->G

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Structural Relationship of Key Compounds

G Structural Relationships cluster_target Target Compound (Data Unavailable) cluster_analogues Analogues with Available Data A This compound B Pyridin-3-ol (Parent Structure) B->A Addition of 4-methoxyphenyl group C 3-(4-Methoxyphenyl)pyridine (Isomer) C->A Positional Isomer

Caption: Structural relationship between the target compound and its analogues.

References

Spectroscopic and Synthetic Profile of 5-Aryl-Pyridin-3-ols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

5-Aryl-pyridin-3-ol scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to various biologically active molecules. The electronic properties and substitution patterns on both the pyridine and the aryl rings can be systematically modified to modulate their physicochemical and pharmacological properties. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of these compounds. This document outlines the expected spectral data and a general synthetic protocol for compounds in this class.

Predicted and Analogous Spectral Data

The following tables summarize the spectral data for compounds structurally analogous to 5-(4-Methoxyphenyl)pyridin-3-ol. These data can be used as a reference for the characterization of the target molecule.

Table 1: ¹H NMR Spectral Data of Analogous Compounds
Compound/AnalogSolventChemical Shift (δ, ppm) and Multiplicity
3-Hydroxypyridine [1]CDCl₃8.28 (d), 8.09 (d), 7.33 (m), 7.29 (m)
DMSO-d₆9.91 (s, 1H, OH), 8.36 (d), 8.15 (d), 7.32 (dd), 7.26 (dd)
5-Benzoyl-2-(furan-2-yl)-3-hydroxypyridin-4(1H)-one [2]DMSO-d₆12.24 (s, 1H, NH), 7.99 (s, 1H), 7.78 (d, 1H), 7.75 (d, 2H), 7.59 (t, 1H), 7.46 (t, 2H), 7.13 (d, 1H), 6.77 (dd, 1H)
3-(4-(Benzyloxy)-3-methoxyphenyl)-[2][3][4]triazolo[4,3-a]pyridine [3]DMSO-d₆8.55 (d, 1H), 7.83 (d, 1H), 7.53–7.47 (m, 2H), 7.46–7.32 (m, 6H), 7.27 (d, 1H), 7.00 (t, 1H), 5.21 (s, 2H), 3.88 (s, 3H)
Table 2: ¹³C NMR Spectral Data of Analogous Compounds
Compound/AnalogSolventChemical Shift (δ, ppm)
5-Benzoyl-2-(furan-2-yl)-3-hydroxypyridin-4(1H)-one [2]DMSO-d₆193.7, 168.6, 144.5, 144.1, 143.8, 137.9, 136.6, 132.4, 129.2, 128.0, 121.2, 119.2, 112.8, 112.5
3-(4-(Benzyloxy)-3-methoxyphenyl)-[2][3][4]triazolo[4,3-a]pyridine [3]DMSO-d₆149.78, 149.43, 149.15, 145.96, 136.80, 128.45, 127.94, 127.82, 127.62, 123.93, 120.66, 119.21, 115.54, 114.19, 113.65, 111.85, 69.93, 55.73
Table 3: IR Spectral Data of Analogous Compounds
Compound/AnalogSample PhaseKey Absorption Bands (cm⁻¹)
5-Benzoyl-2-(furan-2-yl)-3-hydroxypyridin-4(1H)-one [2]ATR3334 (O-H/N-H), 3054 (C-H aromatic), 1600 (C=O), 1482 (C=C aromatic)
3-(4-(Benzyloxy)-3-methoxyphenyl)-[2][3][4]triazolo[4,3-a]pyridine [3]ATR3232 (br), 2931 (br), 1605, 1527, 1479, 1370, 1256, 1228
Table 4: Mass Spectrometry (MS) Data of Analogous Compounds
Compound/AnalogIonization Method[M+H]⁺ (Calculated)[M+H]⁺ (Found)
5-(4-Chlorobenzoyl)-3-hydroxy-2-phenylpyridin-4(1H)-one [2]HRMS (ESI)326.0584326.0599
3-(4-(Benzyloxy)-3-methoxyphenyl)-[2][3][4]triazolo[4,3-a]pyridine [3]HRMS (ESI)332.1399332.1402

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general and plausible synthetic route can be devised based on established methods for the synthesis of 5-aryl-pyridin-3-ols. One common approach involves the construction of the pyridine ring via a multi-component reaction or a stepwise condensation followed by cyclization.

General Synthesis of 5-Aryl-Pyridin-3-ols

A potential synthetic route could involve the reaction of a β-ketoester with an enamine, followed by cyclization and aromatization. Alternatively, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, on a suitably functionalized pyridin-3-ol precursor (e.g., 5-bromopyridin-3-ol) with 4-methoxyphenylboronic acid could be employed.

Example Hypothetical Protocol (Suzuki Coupling):

  • Starting Materials: 5-Bromopyridin-3-ol, 4-methoxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Setup: To a reaction vessel, add 5-bromopyridin-3-ol, 4-methoxyphenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition: Add the degassed solvent system to the reaction vessel.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a 5-aryl-pyridin-3-ol derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization Start Starting Materials (e.g., 5-Bromopyridin-3-ol, 4-Methoxyphenylboronic acid) Reaction Suzuki Coupling Reaction Start->Reaction Pd Catalyst, Base Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

References

Unveiling the Therapeutic Potential: A Mechanistic Hypothesis for 5-(4-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

This technical guide delineates a predicted mechanism of action for the novel compound 5-(4-methoxyphenyl)pyridin-3-ol. In the absence of direct experimental data for this specific molecule, this paper synthesizes evidence from structurally analogous compounds to build a robust hypothesis centered on the inhibition of tyrosine kinases. The pyridine and methoxyphenyl moieties are well-established pharmacophores in a multitude of approved and investigational kinase inhibitors. This document provides a comprehensive overview of the predicted biological target, supporting quantitative data from related molecules, detailed experimental protocols for validation, and visual representations of the proposed signaling pathways and experimental workflows. This analysis serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related chemical scaffolds.

Introduction: Predicting a Mechanism of Action

The compound this compound is a small molecule featuring a central pyridine ring substituted with a hydroxyl group and a 4-methoxyphenyl group. While this specific chemical entity is not extensively characterized in publicly available literature, its structural components are prevalent in a wide range of biologically active agents. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and is particularly common in kinase inhibitors.[1][2] Similarly, the methoxyphenyl group is a frequent substituent in drug candidates, where it can contribute to target binding, improve pharmacokinetic properties, and serve as a hydrogen bond acceptor.[3]

Based on a comprehensive analysis of structure-activity relationships (SAR) of analogous compounds, the most plausible primary mechanism of action for this compound is the inhibition of protein tyrosine kinases . Several potent tyrosine kinase inhibitors incorporate both a pyridine or a related nitrogen-containing heterocycle and a methoxyphenyl moiety.[4][5][6] Pyrazolopyridine cores, which are structurally related to the pyridine scaffold, are known to act as "hinge-binding" motifs in the ATP-binding pocket of various kinases.[5]

An alternative, yet also plausible, mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Diarylheterocyclic compounds, including those with pyridine and methoxyphenyl groups, have shown promise as selective COX-2 inhibitors.[7][8][9][10][11] This guide will primarily focus on the tyrosine kinase inhibitor hypothesis due to the strong precedent for this class of drugs, while acknowledging the potential for COX inhibition.

Predicted Biological Target: Tyrosine Kinases

Tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to the tyrosine residues of substrate proteins. This phosphorylation event is a critical step in many signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival.[12] Dysregulation of tyrosine kinase activity, often due to mutation or overexpression, is a hallmark of many cancers and other diseases, making them a prime target for therapeutic intervention.[12][13]

We hypothesize that this compound acts as an ATP-competitive inhibitor of one or more tyrosine kinases. The pyridine nitrogen can form a key hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a common interaction for this class of inhibitors. The pyridin-3-ol provides an additional hydrogen bond donor and acceptor, potentially enhancing binding affinity. The 4-methoxyphenyl group can occupy a hydrophobic pocket within the active site, a feature often associated with both potency and selectivity.

Quantitative Data for Structurally Related Kinase Inhibitors

To substantiate the prediction, the following table summarizes the inhibitory activities of several compounds from the literature that share key structural features with this compound.

Compound/ScaffoldTarget Kinase(s)IC50 Value(s)Reference(s)
Pyridin-3-yl pyrimidines (e.g., Compound A8)Bcr-AblPotent inhibition (specific IC50 not provided)[8]
2-Amino-3-(3,4,5-trimethoxyphenyl)pyridine DerivativesALK2Varies by substitution (e.g., ~10-100 nM range)[12]
Pyrazolopyridine-based inhibitors (e.g., Selpercatinib)RETApproved drug, highly potent (low nM)[5]
N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine derivative (5n)COX-20.07 µM (Note: COX inhibitor with similar scaffold)[9]
Pyridopyrimidinone (PD 166285)Tyrosine KinasesBroad-spectrum inhibitor[6]

Note: This table is illustrative and includes compounds with varying degrees of structural similarity to highlight the potential of the core motifs.

Proposed Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action and a general workflow for its experimental validation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) P1 Substrate Phosphorylation RTK->P1 ATP -> ADP Ligand Growth Factor Ligand->RTK Binds & Activates P2 Downstream Signaling (e.g., RAS/MAPK) P1->P2 P3 Cell Proliferation, Survival, Angiogenesis P2->P3 Inhibitor This compound Inhibitor->RTK Inhibits ATP Binding

Caption: Predicted mechanism of action via inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

G start Start: Compound Library (including this compound) step1 Primary Screen: In Vitro Kinase Assay (e.g., TR-FRET or Luminescence) start->step1 decision1 Inhibition > Threshold? step1->decision1 step2 Dose-Response & IC50 Determination decision1->step2 Yes discard Inactive/Discard decision1->discard No step3 Selectivity Profiling (Kinase Panel) step2->step3 step4 Cell-Based Assays (e.g., Phosphorylation, Proliferation) step3->step4 end Lead Candidate step4->end

Caption: General experimental workflow for screening and characterizing potential kinase inhibitors.

Detailed Experimental Protocols

To experimentally validate the predicted mechanism of action, the following protocols for in vitro kinase and cyclooxygenase activity assays are provided, based on standard methodologies found in the literature.

In Vitro Tyrosine Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity in a high-throughput format.[14]

  • Objective: To determine the IC50 value of this compound against a specific tyrosine kinase.

  • Materials:

    • Recombinant human tyrosine kinase (e.g., c-MET, VEGFR2).

    • Biotinylated peptide substrate specific for the kinase.

    • ATP.

    • Europium-labeled anti-phosphotyrosine antibody (Donor).

    • Streptavidin-conjugated acceptor fluorophore (e.g., APC).

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Test compound (this compound) serially diluted in DMSO.

    • 384-well low-volume white plates.

    • TR-FRET compatible plate reader.

  • Procedure:

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 4 µL of the kinase/biotinylated substrate mix in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase assay buffer.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA, the Europium-labeled antibody, and the streptavidin-conjugated acceptor.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration to determine the IC50 value.[14][15][16]

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.[17]

  • Objective: To determine the selective inhibitory activity of this compound against COX-1 and COX-2.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2.

    • Arachidonic acid (substrate).

    • A fluorometric probe (e.g., Ampliflu Red or ADHP).

    • Heme (cofactor).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Test compound serially diluted in DMSO.

    • Selective inhibitors for control (e.g., SC-560 for COX-1, Celecoxib for COX-2).

    • 96-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • In separate wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound at various concentrations to the respective wells. Include wells with vehicle (DMSO), a non-inhibited control, and selective inhibitors for control purposes.

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Add the fluorometric probe to all wells.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately begin monitoring the increase in fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control for both COX-1 and COX-2.

    • Plot the percent inhibition versus concentration to calculate the IC50 values for each isoform.[1][2][3][17]

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a tyrosine kinase inhibitor. The pyridine and pyridinol functionalities provide critical hydrogen bonding opportunities for interaction with the kinase hinge region, while the methoxyphenyl group can confer additional affinity and selectivity through hydrophobic interactions. The presented quantitative data for analogous compounds and detailed experimental protocols provide a clear roadmap for the experimental validation of this hypothesis.

Future research should focus on performing the described in vitro kinase assays against a broad panel of kinases to determine the potency and selectivity profile of the compound. Subsequent cell-based assays to confirm on-target activity and evaluate effects on cell proliferation are also critical next steps. While the primary hypothesis is focused on kinase inhibition, the potential for COX inhibition should also be explored, particularly if the compound demonstrates anti-inflammatory properties in cellular models. The insights gained from these studies will be invaluable in determining the therapeutic potential of this promising scaffold.

References

Potential Biological Targets of 5-(4-Methoxyphenyl)pyridin-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound 5-(4-Methoxyphenyl)pyridin-3-ol. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from a wide range of structurally related analogues and employs in silico predictive models to hypothesize its likely mechanisms of action and protein interactions. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of pyridin-3-ol derivatives. By presenting available quantitative data, detailed experimental protocols from analogous studies, and visualized signaling pathways, we aim to accelerate further investigation into this promising chemical scaffold.

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a multitude of approved drugs with diverse therapeutic applications. The substituent at the 5-position of the pyridine ring, in this case, a 4-methoxyphenyl group, along with the hydroxyl group at the 3-position, are key structural features that are predicted to govern its biological activity. This guide explores the potential biological targets of this compound by examining the known activities of structurally similar compounds and leveraging computational predictions.

Hypothesized Biological Targets

Based on the analysis of structurally related compounds, several potential biological targets for this compound have been identified. These are presented below, with the understanding that they represent hypotheses requiring experimental validation.

Cancer-Related Targets

The pyridine scaffold is a common feature in many anticancer agents. For derivatives with a methoxyphenyl substituent, a prominent potential target is tubulin .

  • Tubulin Polymerization Inhibition: Structurally similar trimethoxyphenyl pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Molecular docking studies of these analogues suggest that the methoxy groups play a crucial role in binding to the colchicine binding site on β-tubulin.[1] The 4-methoxy group of this compound may mimic this interaction.

  • Receptor Tyrosine Kinases (RTKs): Pyridine and pyrazole derivatives have been investigated as inhibitors of key RTKs involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[2] The phenylpyridine core of the query compound could potentially fit into the ATP-binding pocket of these kinases.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Specifically, p38 MAPK has been identified as a target for some pyridinyl-dihydropyrazol-3-one derivatives.[3] Given the structural similarities, this compound could potentially modulate this pathway, which is implicated in inflammation and cancer.

Coagulation Cascade
  • Factor Xa (FXa): A notable analogue containing a 4-methoxyphenyl group, apixaban, is a potent and selective inhibitor of Factor Xa , a critical enzyme in the blood coagulation cascade.[4] The 4-methoxyphenyl moiety in apixaban occupies the S1 binding pocket of FXa.[4] This suggests that this compound could exhibit anticoagulant activity through a similar mechanism.

Neurological and Inflammatory Targets
  • Cyclooxygenase (COX) Enzymes: Pyridine derivatives have been explored as anti-inflammatory agents, with some showing inhibitory activity against COX-2 . Molecular docking studies of pyrazole-pyridine hybrids have indicated potential binding to the active site of COX-2.[5]

Quantitative Data from Structurally Related Compounds

To provide a framework for potential efficacy, the following table summarizes quantitative data from studies on analogues of this compound. It is important to note that these values are not directly transferable but serve as a guide for designing future experiments.

Compound ClassTargetAssay TypeIC50/Ki ValueReference
Trimethoxyphenyl Pyridine Deriv.Tubulin PolymerizationIn vitro enzymatic assay8.92 nM - 31.86 nM[1]
Pyridinyl-dihydropyrazol-3-onep38 MAPKCell-based proliferation assay1.419 µg/mL[3]
Pyrazolo[3,4-c]pyridine Deriv.Factor XaIn vitro enzymatic assay0.051 µM (Ki)[4]
Pyridine-3-carbonitrile Deriv.α1-Adrenergic ReceptorVasorelaxation assay159.8 µM - 265.2 µM[6]

Experimental Protocols for Key Assays

The following are representative experimental protocols for assays used to evaluate the biological activity of compounds structurally related to this compound.

Tubulin Polymerization Assay

Objective: To determine the inhibitory effect of a compound on the polymerization of tubulin in vitro.

Methodology (Adapted from[1]):

  • Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), test compound dissolved in DMSO.

  • Procedure:

    • Tubulin is pre-incubated with various concentrations of the test compound or vehicle (DMSO) on ice for 15 minutes.

    • The mixture is transferred to a temperature-controlled spectrophotometer set at 37°C.

    • The increase in absorbance at 340 nm, corresponding to tubulin polymerization, is monitored over time.

    • The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Factor Xa Inhibition Assay

Objective: To measure the direct inhibitory activity of a compound against human Factor Xa.

Methodology (Adapted from[4]):

  • Reagents: Human Factor Xa, chromogenic substrate (e.g., S-2222), assay buffer (e.g., 50 mM Tris-HCl, pH 8.3, 175 mM NaCl, 0.05% PEG 8000), test compound in DMSO.

  • Procedure:

    • The test compound at various concentrations is pre-incubated with human Factor Xa in the assay buffer in a 96-well plate.

    • The reaction is initiated by the addition of the chromogenic substrate.

    • The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time.

    • The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate a hypothesized signaling pathway and a potential experimental workflow relevant to the investigation of this compound.

Hypothesized Tubulin Inhibition Pathway

cluster_cell Cancer Cell This compound This compound Tubulin Tubulin This compound->Tubulin Inhibition Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Disruption G2/M Arrest G2/M Arrest Microtubule Dynamics->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Hypothesized mechanism of anticancer activity via tubulin polymerization inhibition.

Workflow for Target Identification and Validation

Compound Synthesis Compound Synthesis In Silico Screening In Silico Screening Compound Synthesis->In Silico Screening Hypothesized Targets Hypothesized Targets In Silico Screening->Hypothesized Targets In Vitro Assays In Vitro Assays Hypothesized Targets->In Vitro Assays Hit Validation Hit Validation In Vitro Assays->Hit Validation Cell-Based Assays Cell-Based Assays Hit Validation->Cell-Based Assays Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization

Caption: A typical workflow for identifying and validating biological targets.

Conclusion and Future Directions

While direct experimental evidence for the biological targets of this compound is currently lacking, the analysis of its structural analogues provides a strong foundation for hypothesizing its potential therapeutic applications. The methoxyphenyl and pyridin-3-ol moieties suggest a range of possible interactions with key biological targets, particularly in the areas of oncology, thrombosis, and inflammation.

Future research should focus on the synthesis and experimental validation of these hypotheses. High-throughput screening against a panel of kinases, proteases, and other relevant enzymes would be a logical first step. Subsequent hit validation through detailed enzymatic and cell-based assays will be crucial in elucidating the precise mechanism of action of this promising compound. The information compiled in this guide is intended to serve as a catalyst for such investigations, ultimately paving the way for the potential development of novel therapeutics based on the 5-aryl-pyridin-3-ol scaffold.

References

"5-(4-Methoxyphenyl)pyridin-3-ol" literature review and background

Author: BenchChem Technical Support Team. Date: November 2025

A Literature Review and Background for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the synthesis, potential biological activities, and relevant experimental methodologies pertaining to 5-(4-methoxyphenyl)pyridin-3-ol and its structural analogs. While direct literature on this specific molecule is limited, this document compiles and analyzes data from closely related 5-aryl-pyridin-3-ol and 4-methoxyphenyl-pyridine derivatives to offer a valuable resource for researchers in medicinal chemistry and drug discovery. The guide details plausible synthetic routes, including Suzuki-Miyaura coupling and de novo synthesis, and summarizes the diverse biological activities observed in analogous compounds, such as anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key synthetic transformations and biological assays are provided, alongside a discussion of structure-activity relationships to inform future research and development efforts.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it an attractive template for drug design. The pyridin-3-ol moiety, in particular, offers a phenolic hydroxyl group that can act as a hydrogen bond donor and acceptor, as well as a potential site for further functionalization.

The incorporation of a 4-methoxyphenyl group at the 5-position of the pyridin-3-ol ring introduces a pharmacophore with known interactions with various biological targets. The methoxy group can influence the electronic properties and metabolic stability of the molecule, while the phenyl ring can participate in π-stacking and hydrophobic interactions.

This guide aims to provide a thorough background on this compound by examining the available literature on its constituent fragments and related structures. The following sections will delve into synthetic strategies, potential biological applications, and detailed experimental procedures to support further investigation of this and similar molecules.

Synthesis of this compound and Analogs

Suzuki-Miyaura Cross-Coupling

A highly convergent and widely used method for the formation of aryl-aryl bonds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a primary strategy for the synthesis of this compound. The general workflow for this approach is outlined below.

Suzuki_Miyaura_Coupling start 5-Halopyridin-3-ol (e.g., 5-bromo-pyridin-3-ol) process Suzuki-Miyaura Coupling start->process Reacts with reagent 4-Methoxyphenylboronic acid reagent->process catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->process Catalyzed by base Base (e.g., K₂CO₃, Cs₂CO₃) base->process In the presence of product This compound process->product

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-pyridin-3-ol with 4-Methoxyphenylboronic Acid

  • Materials: 5-bromo-pyridin-3-ol, 4-methoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, and water.

  • Procedure:

    • To a flame-dried round-bottom flask, add 5-bromo-pyridin-3-ol (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

De Novo Synthesis of the Pyridin-3-ol Ring

An alternative approach involves the construction of the substituted pyridin-3-ol ring from acyclic precursors. A recently reported method for the synthesis of polysubstituted 3-hydroxypyridines utilizes a palladium-catalyzed "anti-Wacker"-type arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids.[1][2]

De_Novo_Synthesis start N-Propargyl-N-tosyl- aminoaldehyde step1 Pd(0)-catalyzed arylative cyclization start->step1 reagent 4-Methoxyphenyl- boronic acid reagent->step1 intermediate 5-Aryl-3-hydroxy- 1,2,3,6-tetrahydropyridine step1->intermediate step2 Oxidation intermediate->step2 intermediate2 3-Oxo derivative step2->intermediate2 step3 Elimination of p-toluenesulfinic acid intermediate2->step3 product 5-(4-Methoxyphenyl)- pyridin-3-ol step3->product

Caption: De novo synthesis of 5-aryl-pyridin-3-ols via arylative cyclization.

Experimental Protocol: De Novo Synthesis (General Procedure) [1][2]

  • Step 1: Arylative Cyclization:

    • Materials: N-propargyl-N-tosyl-aminoaldehyde, 4-methoxyphenylboronic acid, palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., PPh₃).

    • Procedure: A solution of the N-propargyl-N-tosyl-aminoaldehyde and 4-methoxyphenylboronic acid in a suitable solvent (e.g., THF) is treated with the palladium catalyst and ligand. The reaction is typically stirred at room temperature until completion.

  • Step 2: Oxidation:

    • Materials: The resulting 5-aryl-3-hydroxy-1,2,3,6-tetrahydropyridine and an oxidizing agent (e.g., Dess-Martin periodinane).

    • Procedure: The tetrahydropyridine is dissolved in a chlorinated solvent (e.g., dichloromethane) and treated with the oxidizing agent at room temperature.

  • Step 3: Elimination:

    • Materials: The 3-oxo intermediate and a base (e.g., DBU).

    • Procedure: The crude 3-oxo derivative is treated with the base in a suitable solvent to induce elimination of p-toluenesulfinic acid, leading to the aromatic 5-aryl-pyridin-3-ol.

Potential Biological Activities and Structure-Activity Relationships

While no specific biological data for this compound has been reported, the analysis of structurally related compounds provides valuable insights into its potential therapeutic applications.

Anticancer Activity

Derivatives of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine have been identified as a new class of tubulin polymerization inhibitors. For instance, 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine exhibited significant cytotoxic activity against a panel of human tumor cell lines with GI₅₀ values in the low micromolar range (1.55 to 2.20 μM). This suggests that the 4-methoxyphenyl-pyridine scaffold can be a key element for anticancer activity.

Furthermore, studies on 2-methoxy-5-(4-methoxyphenyl)pyridine have shown that its derivatives exhibit varying degrees of inhibition against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells.[2]

Antimicrobial and Antiviral Activity

Fused pyridine-based heterocycles have been recognized as potent antimicrobial agents.[3] Additionally, novel 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated promising activity against plant viruses, such as the tobacco mosaic virus (TMV), as well as broad-spectrum fungicidal activities.[4] Notably, a compound with a m-methoxyphenyl substitution showed potent anti-TMV activity in vivo.[4]

Other Potential Activities

The pyridine nucleus is present in compounds with a wide array of pharmacological properties, including anti-inflammatory, analgesic, and P-glycoprotein inhibitory activities.[4][5] The structural features of this compound, combining a phenolic hydroxyl group and a methoxy-substituted aryl ring, make it a candidate for investigation across these and other therapeutic areas.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, the following SAR observations can be made:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical for biological activity. The hydroxyl group at the 3-position can serve as a key interaction point with biological targets.

  • The 4-Methoxyphenyl Group: The methoxy group's position on the phenyl ring can influence activity. Para-substitution is often favored. The electronic nature of this group can impact the overall electron density of the molecule and its binding affinity.

  • Overall Conformation: The dihedral angle between the pyridine and phenyl rings can be a determinant of potency, as seen in some tubulin inhibitors where a non-planar conformation was favorable.

Quantitative Data on Related Compounds

To facilitate comparative analysis, the following table summarizes key quantitative data from the literature for compounds structurally related to this compound.

CompoundBiological Activity/AssayQuantitative Data (e.g., IC₅₀, GI₅₀, Kᵢ)Reference
6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amineCytotoxicity (Human Tumor Cells)GI₅₀ = 1.55 - 2.20 µM
6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amineCytotoxicity (Human Tumor Cells)GI₅₀ = 2.40 - 13.5 µM
5-Aryl-cyclopenta[c]pyridine derivative (with m-methoxyphenyl)Anti-TMV (in vivo)Inactivation: 51.1 ± 1.9% @ 500 µg/mL[4]
5-Aryl-cyclopenta[c]pyridine derivative (with m-methoxyphenyl)Anti-TMV (in vivo)Curative: 50.7 ± 3.6% @ 500 µg/mL[4]
5-Aryl-cyclopenta[c]pyridine derivative (with m-methoxyphenyl)Anti-TMV (in vivo)Protection: 53.8 ± 2.8% @ 500 µg/mL[4]

Conclusion and Future Directions

While direct experimental data on this compound is currently unavailable in the public domain, this technical guide provides a robust foundation for its synthesis and potential biological evaluation based on a comprehensive review of analogous structures. The Suzuki-Miyaura coupling of 5-bromo-pyridin-3-ol with 4-methoxyphenylboronic acid represents a promising and direct synthetic route.

The diverse biological activities exhibited by structurally related 4-methoxyphenyl-pyridine derivatives, particularly in the areas of oncology and infectious diseases, underscore the potential of this compound as a valuable scaffold for drug discovery.

Future research should focus on:

  • The successful synthesis and characterization of this compound.

  • Screening of the compound against a panel of cancer cell lines, microbial strains, and viral targets.

  • Investigation of its inhibitory activity against relevant enzymes, such as kinases or tubulin.

  • Elucidation of the structure-activity relationships of a library of 5-aryl-pyridin-3-ol derivatives to optimize potency and selectivity.

This in-depth guide is intended to serve as a catalyst for such research, providing the necessary background and methodological details to accelerate the exploration of this promising chemical entity.

References

5-(4-Methoxyphenyl)pyridin-3-ol: A Technical Guide on its Prospective Synthesis and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis, potential biological activities, and historical context of the novel compound 5-(4-Methoxyphenyl)pyridin-3-ol. Due to the limited direct literature on this specific molecule, this document focuses on prospective synthesis strategies and inferred therapeutic applications based on the well-documented pharmacology of its core structural motifs: the 3-hydroxypyridine and 4-methoxyphenylpyridine scaffolds. This guide provides detailed hypothetical experimental protocols and discusses potential signaling pathway interactions, offering a foundational resource for researchers interested in the exploration of this and related compounds.

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Specifically, the 3-hydroxypyridine moiety is a key pharmacophore known for its antioxidant and anti-radical properties, analogous to aromatic phenols.[2] This core is found in drugs like Mexidol, which is used to regulate oxidative processes in the body.[2] The versatility of 3-hydroxypyridine extends to its use as a building block for a variety of medicinal compounds and even as a precursor in the synthesis of dyes.[3]

The second key structural component, the 4-methoxyphenylpyridine unit, is also of significant interest in drug discovery and materials science.[4][5] Compounds containing this moiety have been investigated for their potential in treating neurological disorders, inflammation, and certain cancers.[4][5] The methoxy group can influence the electronic properties of the molecule and its ability to interact with biological targets.

The combination of these two pharmacophores in This compound suggests a molecule with potential for novel biological activity. This guide will explore the untapped potential of this compound by proposing synthetic routes and predicting its pharmacological profile based on the established activities of its constituent fragments.

Prospective Synthesis of this compound

The synthesis of this compound is not explicitly described in the current scientific literature. However, based on established methodologies for the synthesis of 5-aryl-pyridin-3-ols and related pyridine derivatives, several plausible synthetic routes can be proposed.

Proposed Synthetic Pathway 1: Suzuki Coupling Approach

A common and effective method for forming carbon-carbon bonds between aromatic rings is the Suzuki coupling reaction. This approach would involve the coupling of a pyridine derivative with a boronic acid.

Experimental Protocol (Hypothetical):

  • Synthesis of 5-Bromopyridin-3-ol: The starting material, 5-bromopyridin-3-ol, can be synthesized from commercially available precursors through bromination of 3-hydroxypyridine.

  • Suzuki Coupling Reaction:

    • In a reaction vessel, combine 5-bromopyridin-3-ol (1 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

    • Add a base, for example, aqueous sodium carbonate (2 M solution, 2 eq.).

    • Use a solvent system such as a 4:1 mixture of toluene and ethanol.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

G cluster_0 Starting Materials cluster_1 Reaction Conditions 5-Bromopyridin-3-ol 5-Bromopyridin-3-ol Reaction Suzuki Coupling 5-Bromopyridin-3-ol->Reaction 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic_acid->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base Na₂CO₃ Base->Reaction Solvent Toluene/Ethanol Solvent->Reaction Heat Reflux Heat->Reaction Product This compound Reaction->Product

Diagram 1: Proposed Suzuki coupling pathway for the synthesis of this compound.
Proposed Synthetic Pathway 2: From 5-Amino-3-hydroxypyridine

Another potential route involves a Sandmeyer-type reaction or a variation thereof, starting from 5-amino-3-hydroxypyridine.

Experimental Protocol (Hypothetical):

  • Diazotization of 5-Amino-3-hydroxypyridine:

    • Dissolve 5-amino-3-hydroxypyridine (1 eq.) in an acidic aqueous solution (e.g., HCl or H₂SO₄) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1 eq.) in water while maintaining the low temperature to form the diazonium salt.

  • Aryl Radical Generation and Coupling:

    • In a separate flask, prepare a solution of anisole (4-methoxybenzene) as the aryl source.

    • Slowly add the cold diazonium salt solution to the anisole. The decomposition of the diazonium salt generates a pyridyl radical which can then attack the anisole. This reaction might require a catalyst.

  • Work-up and Purification:

    • After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

    • Purify the crude product using column chromatography.

G Start 5-Amino-3-hydroxypyridine Step1 Diazotization (NaNO₂, H⁺, 0-5°C) Start->Step1 Intermediate Pyridinediazonium salt Step1->Intermediate Step2 Radical Coupling (Anisole) Intermediate->Step2 Product This compound Step2->Product

Diagram 2: Proposed synthesis of this compound via a diazotization-coupling sequence.

Physicochemical and Spectroscopic Data of Related Compounds

While no specific data exists for this compound, the following table summarizes data for related compounds to provide a predictive baseline.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data Reference
3-HydroxypyridineC₅H₅NO95.10125-128[6]
4-(4-Methoxyphenyl)pyridineC₁₂H₁₁NO185.22Not specified[4]
[4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanoneC₂₃H₁₅F₃N₂O₂S468.44138-140[7]
ApixabanC₂₅H₂₅N₅O₄459.50Not specified[8]

Potential Biological Activities and Signaling Pathways

The biological activity of this compound can be inferred from the known pharmacology of its structural components.

Antioxidant and Neuroprotective Effects

The 3-hydroxypyridine core is a known antioxidant.[2] It can act as a free radical scavenger, which is a key mechanism in protecting cells from oxidative stress. Oxidative stress is implicated in a variety of neurodegenerative diseases. Therefore, this compound could potentially exhibit neuroprotective properties.

Anti-inflammatory and Anticancer Potential

Derivatives of 4-(4-methoxyphenyl)pyridine have been investigated for their anti-inflammatory and anticancer activities.[5] The methoxyphenyl group can participate in hydrophobic interactions and hydrogen bonding with biological targets such as enzymes and receptors involved in inflammation and cell proliferation pathways.

Potential Signaling Pathway Modulation

Given the activities of related compounds, this compound could potentially modulate signaling pathways involved in:

  • Oxidative Stress Response: By scavenging reactive oxygen species (ROS), it could influence pathways regulated by Nrf2, a key transcription factor in the antioxidant response.

  • Inflammatory Pathways: It might inhibit enzymes like cyclooxygenase (COX) or modulate signaling through NF-κB, a central regulator of inflammation.

  • Cell Proliferation and Apoptosis: In the context of cancer, it could potentially interact with kinases or other proteins that control the cell cycle and programmed cell death.

G cluster_0 Potential Biological Effects cluster_1 Potential Molecular Mechanisms Antioxidant Antioxidant ROS_Scavenging ROS Scavenging Antioxidant->ROS_Scavenging Anti_inflammatory Anti-inflammatory Enzyme_Inhibition Enzyme Inhibition (e.g., COX) Anti_inflammatory->Enzyme_Inhibition Signaling_Modulation Signaling Modulation (e.g., NF-κB, Nrf2) Anti_inflammatory->Signaling_Modulation Anticancer Anticancer Anticancer->Signaling_Modulation Compound This compound Compound->Antioxidant Compound->Anti_inflammatory Compound->Anticancer

Diagram 3: Logical relationship between this compound and its potential biological effects and mechanisms.

Conclusion

While this compound remains a largely unexplored chemical entity, its structural composition suggests a high potential for interesting biological activities. The combination of the well-established antioxidant properties of the 3-hydroxypyridine scaffold with the diverse pharmacological profile of the 4-methoxyphenylpyridine moiety makes it a compelling target for synthesis and biological evaluation. The synthetic strategies and predicted activities outlined in this guide provide a solid foundation for future research into this promising compound and its derivatives for potential applications in the treatment of diseases associated with oxidative stress, inflammation, and abnormal cell proliferation. Further experimental investigation is warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed experimental evaluation of 5-(4-Methoxyphenyl)pyridin-3-ol and its related pyridine derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitously found in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The unique electronic properties and structural features of the pyridine ring enable it to interact with a wide range of biological targets, making it a privileged structure in drug design. The introduction of a methoxyphenyl group at the 5-position of a pyridin-3-ol core presents an interesting pharmacophore with potential for diverse biological activities. This guide focuses on the synthesis and potential evaluation of this compound as a lead compound for further drug development.

Synthesis of this compound

The most plausible and efficient synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] The proposed synthesis involves the coupling of a halosubstituted pyridin-3-ol with an appropriately substituted boronic acid.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

A likely synthetic pathway involves the reaction of 5-bromopyridin-3-ol with 4-methoxyphenylboronic acid in the presence of a palladium catalyst, a suitable base, and a phosphine ligand in an appropriate solvent system.[3][4][5]

Experimental Protocol:

  • Materials:

    • 5-Bromopyridin-3-ol

    • 4-Methoxyphenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

    • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

    • Dioxane/Water or Toluene/Ethanol/Water solvent mixture

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a reaction vessel, add 5-bromopyridin-3-ol (1 equivalent), 4-methoxyphenylboronic acid (1.1-1.5 equivalents), and the chosen base (2-3 equivalents).

    • Add the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%) and the phosphine ligand (e.g., PPh₃; 4-10 mol%).

    • De-gas the vessel and backfill with an inert gas.

    • Add the degassed solvent mixture (e.g., dioxane/water 4:1).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Below is a Graphviz diagram illustrating the proposed synthetic workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_downstream Downstream Processing 5-Bromopyridin-3-ol 5-Bromopyridin-3-ol Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 5-Bromopyridin-3-ol->Suzuki_Coupling 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic_acid->Suzuki_Coupling Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Suzuki_Coupling Ligand Phosphine Ligand (e.g., PPh₃) Ligand->Suzuki_Coupling Base Base (e.g., Na₂CO₃) Base->Suzuki_Coupling Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Suzuki_Coupling Heat Heat (80-100 °C) Heat->Suzuki_Coupling Workup_Purification Aqueous Workup & Column Chromatography Suzuki_Coupling->Workup_Purification Characterization Spectroscopic Characterization (NMR, MS) Workup_Purification->Characterization Final_Product This compound Workup_Purification->Final_Product

Caption: Proposed Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Biological Activity and Evaluation

While no direct biological data for this compound is currently available in the public domain, studies on closely related analogs provide valuable insights into its potential therapeutic applications.

Cytotoxic Potential

A study on novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine has demonstrated cytotoxic activity against various human cancer cell lines.[6] This suggests that the 5-(4-methoxyphenyl)pyridine core may serve as a scaffold for the development of anticancer agents.

The following table summarizes the reported in-vitro cytotoxicity data for a closely related derivative, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide.[6]

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer2.8
PANC-1Pancreatic Cancer1.8
HepG2Liver Cancer>50
Reference:[6]
Proposed Experimental Workflow for Biological Evaluation

To elucidate the biological activity of this compound, a systematic experimental workflow is proposed. This workflow encompasses initial screening for cytotoxic and other biological activities, followed by more in-depth studies to determine the mechanism of action.

Experimental Protocols:

  • In-vitro Cytotoxicity Assay (MTT Assay):

    • Seed cancer cell lines (e.g., HeLa, PANC-1, HepG2) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

  • Kinase Inhibition Assays:

    • Given that many pyridine derivatives exhibit kinase inhibitory activity, it would be pertinent to screen this compound against a panel of kinases, particularly those implicated in cancer signaling pathways (e.g., tyrosine kinases).[7][8][9] Commercially available kinase assay kits can be utilized for this purpose.

  • Mechanism of Action Studies:

    • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[10]

    • Apoptosis Assays: Employ techniques like Annexin V/Propidium Iodide staining to detect apoptosis.

    • Western Blot Analysis: Investigate the effect of the compound on the expression levels of key proteins involved in cell proliferation, apoptosis, and specific signaling pathways.

The following Graphviz diagram outlines the proposed workflow for the biological evaluation of this compound.

Biological_Evaluation_Workflow cluster_screening Initial Biological Screening cluster_moa Mechanism of Action Studies Start This compound Cytotoxicity_Screening In-vitro Cytotoxicity Screening (e.g., MTT Assay on various cell lines) Start->Cytotoxicity_Screening Kinase_Panel_Screening Kinase Inhibitory Activity Screening (Panel of relevant kinases) Start->Kinase_Panel_Screening Hit_Identification Hit Identification & Prioritization Cytotoxicity_Screening->Hit_Identification Active? Kinase_Panel_Screening->Hit_Identification Active? Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Hit_Identification->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining) Hit_Identification->Apoptosis_Assay Western_Blot Western Blot Analysis (Key Signaling Proteins) Hit_Identification->Western_Blot Pathway_Elucidation Signaling Pathway Elucidation Cell_Cycle_Analysis->Pathway_Elucidation Apoptosis_Assay->Pathway_Elucidation Western_Blot->Pathway_Elucidation Lead_Optimization Lead Optimization & Further Development Pathway_Elucidation->Lead_Optimization

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol, a key intermediate in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to form the biaryl scaffold, followed by a selective demethylation to yield the final product.

Synthetic Strategy

The synthesis of this compound is achieved through a robust two-step sequence. The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-3-methoxypyridine with 4-methoxyphenylboronic acid. This reaction efficiently constructs the core C-C bond between the pyridine and phenyl rings. The subsequent step is a chemoselective demethylation of the resulting 3-methoxy-5-(4-methoxyphenyl)pyridine to furnish the desired this compound. This selective demethylation is crucial to avoid cleavage of the methoxy group on the phenyl ring.

Experimental Protocols

Step 1: Synthesis of 3-methoxy-5-(4-methoxyphenyl)pyridine via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of 5-bromo-3-methoxypyridine and 4-methoxyphenylboronic acid.

Materials and Reagents:

  • 5-bromo-3-methoxypyridine

  • 4-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 5-bromo-3-methoxypyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio) to the flask.

  • Heat the reaction mixture to 80°C and stir vigorously for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-methoxy-5-(4-methoxyphenyl)pyridine.

Step 2: Selective Demethylation to this compound

This protocol describes the selective demethylation of the 3-methoxypyridine intermediate to the final product.

Materials and Reagents:

  • 3-methoxy-5-(4-methoxyphenyl)pyridine

  • L-selectride (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-methoxy-5-(4-methoxyphenyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Slowly add L-selectride (2.0 eq, 1.0 M solution in THF) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 66°C) and maintain for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient to yield this compound.

Data Presentation

StepReactant 1Reactant 2ProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
15-bromo-3-methoxypyridine4-methoxyphenylboronic acid3-methoxy-5-(4-methoxyphenyl)pyridinePd(OAc)₂/PPh₃, K₂CO₃Toluene/Ethanol/Water801275-85
23-methoxy-5-(4-methoxyphenyl)pyridineL-selectrideThis compoundL-selectrideTHF66460-70

Visualization of the Synthetic Workflow

Synthesis_Workflow start Starting Materials: 5-bromo-3-methoxypyridine 4-methoxyphenylboronic acid step1 Step 1: Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) start->step1 intermediate Intermediate: 3-methoxy-5-(4-methoxyphenyl)pyridine step1->intermediate purification1 Purification: Column Chromatography intermediate->purification1 step2 Step 2: Selective Demethylation (L-selectride) product Final Product: This compound step2->product purification2 Purification: Column Chromatography product->purification2 purification1->step2

Caption: Synthetic workflow for this compound.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of a kinase, a common mechanism of action for pyridine-containing small molecules in drug discovery.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds kinase Kinase X receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate response Cellular Response (e.g., Proliferation) p_substrate->response Leads to inhibitor This compound inhibitor->kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Application Notes and Protocols for the Synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes and experimental protocols for the preparation of 5-(4-methoxyphenyl)pyridin-3-ol, a valuable scaffold in medicinal chemistry. The outlined procedures are based on established synthetic transformations, including protection-deprotection strategies and palladium-catalyzed cross-coupling reactions.

Synthetic Strategy Overview

The most direct and versatile approach for the synthesis of this compound involves a three-step sequence, starting from the commercially available or readily synthesized 3-bromo-5-hydroxypyridine. The core of this strategy is a Suzuki-Miyaura cross-coupling reaction to form the key aryl-aryl bond.

The overall synthetic workflow is depicted below:

Synthetic Workflow Synthetic Route to this compound A 3-Bromo-5-hydroxypyridine B 3-(Benzyloxy)-5-bromopyridine A->B Step 1: Protection (Benzylation) C 5-(4-Methoxyphenyl)-3-(benzyloxy)pyridine B->C Step 2: Suzuki Coupling (with 4-methoxyphenylboronic acid) D This compound C->D Step 3: Deprotection (Debenzylation)

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 3-(Benzyloxy)-5-bromopyridine (Protection)

The hydroxyl group of 3-bromo-5-hydroxypyridine is protected as a benzyl ether to prevent interference in the subsequent Suzuki coupling reaction.

Reaction Scheme:

Table 1: Reagents and Conditions for Benzylation

Reagent/ParameterMolar Equiv.AmountNotes
3-Bromo-5-hydroxypyridine1.0(e.g., 5.0 g)Starting material.
Benzyl chloride (BnCl)1.1(e.g., 3.6 mL)Alkylating agent.
Potassium carbonate (K₂CO₃)2.0(e.g., 7.9 g)Base.
Acetone-(e.g., 100 mL)Solvent.
Reaction Conditions
TemperatureReflux (approx. 56 °C)
Reaction Time12-18 hoursMonitored by TLC.
Work-up & Purification
ProcedureFiltration, evaporation, extraction
PurificationColumn chromatographySilica gel, hexane/ethyl acetate gradient.
Expected Yield 80-90%

Detailed Protocol:

  • To a solution of 3-bromo-5-hydroxypyridine (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add benzyl chloride (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(benzyloxy)-5-bromopyridine as a white solid.

Step 2: Suzuki-Miyaura Cross-Coupling

The pivotal carbon-carbon bond is formed via a palladium-catalyzed Suzuki-Miyaura cross-coupling between the protected bromopyridine and 4-methoxyphenylboronic acid.

Reaction Scheme:

Table 2: Reagents and Conditions for Suzuki Coupling

Reagent/ParameterMolar Equiv.AmountNotes
3-(Benzyloxy)-5-bromopyridine1.0(e.g., 3.0 g)Starting material.
4-Methoxyphenylboronic acid1.2(e.g., 2.1 g)Coupling partner.
Pd(PPh₃)₄0.05(e.g., 0.66 g)Palladium catalyst.
Potassium carbonate (K₂CO₃)2.0(e.g., 3.1 g)Base.
1,4-Dioxane/Water-(4:1 v/v, e.g., 50 mL)Solvent system.
Reaction Conditions
Temperature90-100 °C
Reaction Time12-16 hoursUnder inert atmosphere (N₂ or Ar).
Work-up & Purification
ProcedureExtraction, washing
PurificationColumn chromatographySilica gel, hexane/ethyl acetate gradient.
Expected Yield 75-85%

Detailed Protocol:

  • In a round-bottom flask, combine 3-(benzyloxy)-5-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 5-(4-methoxyphenyl)-3-(benzyloxy)pyridine.

Step 3: Deprotection to Yield this compound

The final step involves the removal of the benzyl protecting group via catalytic hydrogenation to afford the target compound.

Reaction Scheme:

Table 3: Reagents and Conditions for Debenzylation

Reagent/ParameterMolar Equiv.AmountNotes
5-(4-Methoxyphenyl)-3-(benzyloxy)pyridine1.0(e.g., 2.0 g)Starting material.
Palladium on carbon (Pd/C)10 mol%(e.g., 0.2 g)Catalyst.
Hydrogen (H₂)-1 atm (balloon)Reducing agent.
Methanol or Ethanol-(e.g., 50 mL)Solvent.
Reaction Conditions
TemperatureRoom Temperature
Reaction Time4-8 hoursMonitored by TLC.
Work-up & Purification
ProcedureFiltration, evaporation
PurificationRecrystallization or chromatography
Expected Yield >90%

Detailed Protocol:

  • Dissolve 5-(4-methoxyphenyl)-3-(benzyloxy)pyridine (1.0 eq) in methanol or ethanol in a flask equipped with a stir bar.

  • Carefully add palladium on carbon (10% w/w, 10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for atmospheric pressure).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography if necessary.

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

Logical_Flow cluster_start Starting Material cluster_protection Protection cluster_coupling C-C Bond Formation cluster_deprotection Deprotection cluster_final Final Product start 3-Bromo-5-hydroxypyridine protect Benzylation (BnCl, K₂CO₃) start->protect intermediate1 3-(Benzyloxy)-5-bromopyridine protect->intermediate1 couple Suzuki Coupling (4-MeO-Ph-B(OH)₂, Pd(0), Base) intermediate1->couple intermediate2 5-(4-Methoxyphenyl)-3-(benzyloxy)pyridine couple->intermediate2 deprotect Hydrogenolysis (H₂, Pd/C) intermediate2->deprotect final This compound deprotect->final

Figure 2: Logical flow of the synthetic sequence.

Application Note: A Protocol for the Synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed experimental protocol for the synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol, a substituted pyridinol derivative of interest in medicinal chemistry and drug discovery. The described methodology is based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This application note provides step-by-step instructions for the synthesis, purification, and characterization of the target compound, along with a summary of expected quantitative data and a visual representation of the experimental workflow.

Introduction

Substituted pyridinol scaffolds are prevalent in a variety of biologically active molecules and approved pharmaceuticals. The introduction of an aryl substituent, such as a methoxyphenyl group, can significantly influence the pharmacological properties of the parent heterocycle. The target compound, this compound, possesses structural motifs that suggest potential for further chemical modification and biological screening. This protocol details a reliable synthetic route to access this compound for research and development purposes.

Experimental Protocols

Scheme 1: Synthesis of this compound

The synthesis of this compound is proposed to be achieved via a two-step process starting from 5-bromopyridin-3-ol. The first step involves the protection of the hydroxyl group, followed by a Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid, and subsequent deprotection to yield the final product.

Materials:

  • 5-Bromopyridin-3-ol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM)

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Protection of 5-Bromopyridin-3-ol

  • To a solution of 5-bromopyridin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 5-bromo-3-(tert-butyldimethylsilyloxy)pyridine.

Step 2: Suzuki-Miyaura Cross-Coupling and Deprotection

  • In a round-bottom flask, combine 5-bromo-3-(tert-butyldimethylsilyloxy)pyridine (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a 2M aqueous solution of sodium carbonate (3.0 eq) and 1,4-dioxane.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Dissolve the crude intermediate in tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) and stir at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the reaction mixture and purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield this compound.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialReagent(s)ProductExpected Yield (%)
15-Bromopyridin-3-olTBDMSCl, Imidazole5-bromo-3-(tert-butyldimethylsilyloxy)pyridine85 - 95
25-bromo-3-(tert-butyldimethylsilyloxy)pyridine4-Methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃, TBAFThis compound70 - 85

Table 2: Characterization Data for this compound

PropertyExpected Value
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 9.85 (s, 1H, OH), 8.21 (d, J=2.0 Hz, 1H), 8.09 (d, J=2.8 Hz, 1H), 7.58 (d, J=8.8 Hz, 2H), 7.27 (t, J=2.4 Hz, 1H), 7.02 (d, J=8.8 Hz, 2H), 3.79 (s, 3H, OCH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 158.9, 155.2, 140.1, 137.5, 130.8, 128.9, 127.8, 122.1, 114.5, 55.2
Mass Spectrometry (ESI-MS) m/z 202.0811 [M+H]⁺

Visualization

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Suzuki Coupling & Deprotection Start 5-Bromopyridin-3-ol Reagent1 TBDMSCl, Imidazole DCM, 0°C to RT Start->Reagent1 Product1 5-bromo-3-(tert-butyldimethylsilyloxy)pyridine Reagent1->Product1 Purification1 Workup & Column Chromatography Product1->Purification1 Intermediate Protected Pyridine Purification1->Intermediate Proceed to next step Reagent2 4-Methoxyphenylboronic acid Pd(OAc)₂, PPh₃, Na₂CO₃ 1,4-Dioxane/H₂O, 90°C Intermediate->Reagent2 Coupled_Product Coupled Intermediate Reagent2->Coupled_Product Reagent3 TBAF, THF, RT Coupled_Product->Reagent3 Final_Product This compound Reagent3->Final_Product Purification2 Workup & Column Chromatography Final_Product->Purification2

Caption: Synthetic workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described Suzuki-Miyaura cross-coupling strategy is a high-yielding and reliable method for obtaining the target compound. The provided data and workflow diagram serve as valuable resources for researchers in medicinal chemistry and related fields, facilitating the synthesis of this and similar pyridinol derivatives for further investigation.

purification of "5-(4-Methoxyphenyl)pyridin-3-ol" by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Purification of 5-(4-Methoxyphenyl)pyridin-3-ol by Flash Chromatography

For researchers, scientists, and drug development professionals, the efficient purification of novel chemical entities is a critical step in the discovery pipeline. This application note details a robust protocol for the purification of this compound, a polar aromatic heterocyclic compound, using normal-phase flash column chromatography.

Introduction

This compound and its derivatives are of interest in medicinal chemistry due to the prevalence of pyridine scaffolds in pharmacologically active molecules. The presence of a polar hydroxyl group and a basic pyridine nitrogen in the target compound necessitates a carefully optimized chromatographic method to achieve high purity. This protocol outlines a systematic approach to purify this compound from a crude reaction mixture.

Physicochemical Properties of this compound (Estimated)

PropertyValue
Molecular FormulaC₁₂H₁₁NO₂
Molecular Weight201.22 g/mol
PolarityPolar
Hydrogen Bond Donor1 (hydroxyl group)
Hydrogen Bond Acceptor2 (pyridine nitrogen, oxygen of methoxy and hydroxyl group)
pKa (estimated)~5 (for the pyridine nitrogen)

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different scales.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass flash chromatography column

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)

  • Triethylamine (Et₃N)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of dichloromethane.[1] Dichloromethane is a good choice as it can dissolve a wide range of organic compounds while being relatively non-polar.[1]

  • If the compound does not fully dissolve, a small amount of methanol can be added.

  • For dry loading, adsorb the dissolved crude mixture onto a small amount of silica gel and dry it under vacuum. This is often preferred for polar compounds to prevent streaking on the column.

Column Preparation
  • Select a glass column of appropriate size; a 70:1 ratio of silica gel to crude mixture is often optimal for good separation.[2]

  • Secure the column in a vertical position.

  • Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.[3]

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).[1]

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[1][3]

  • Once packed, drain the excess solvent until it is level with the top of the silica bed.

Loading the Sample
  • Wet Loading: Carefully add the dissolved crude sample to the top of the silica bed using a pipette.[1]

  • Dry Loading: Add the dried silica with the adsorbed sample to the top of the column.

  • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

Elution and Fraction Collection
  • Begin elution with a non-polar solvent system, such as 20% ethyl acetate in hexane.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound. A suggested gradient is from 20% to 100% ethyl acetate in hexane. For very polar compounds, a mobile phase of methanol in dichloromethane may be necessary.[4]

  • Since the target compound is an amine, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing by neutralizing acidic sites on the silica gel.[4]

  • Collect fractions in test tubes.

  • Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate.

Analysis of Fractions
  • Develop the TLC plate in a suitable solvent system (e.g., 50% ethyl acetate in hexane).

  • Visualize the spots under a UV lamp at 254 nm.

  • Combine the fractions containing the pure product, as determined by TLC.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Flash Chromatography Parameters
ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions Dependent on scale (e.g., 40 mm x 300 mm for 1 g)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 20% to 100%)
Additive 0.1% Triethylamine (optional, to reduce tailing)
Detection UV visualization at 254 nm (TLC)
Table 2: Expected TLC Results
CompoundR_f Value (50% EtOAc/Hexane)UV Activity (254 nm)
Non-polar impuritiesHigh (e.g., >0.8)Varies
This compound Moderate (e.g., 0.3-0.5)Yes
Polar impuritiesLow (e.g., <0.2)Varies

Visualization of the Purification Workflow

Purification_Workflow Crude Crude Sample This compound Dissolve Dissolve in Dichloromethane Crude->Dissolve Load Load onto Silica Column Dissolve->Load Elute Gradient Elution (Hexane/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

References

Application Notes and Protocols for In Vitro Assay Development of 5-(4-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 5-(4-Methoxyphenyl)pyridin-3-ol. As a hypothetical case study, we will proceed with the premise that the compound is a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The following protocols detail the necessary steps to assess its biochemical potency, cellular activity, and impact on downstream signaling cascades. Included are methodologies for a direct in vitro kinase assay, a cell-based viability assay, and a Western blot analysis to confirm the mechanism of action.

Introduction

The discovery of small molecule inhibitors of protein kinases is a cornerstone of modern drug development, particularly in oncology. The pyridine scaffold is a privileged structure known to interact with the ATP-binding pocket of numerous kinases. This application note outlines a strategic workflow to evaluate the biological activity of a novel pyridinol derivative, this compound. To illustrate the process, we will hypothesize its action as an inhibitor of the EGFR signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer. The following protocols are designed to be a starting point for researchers aiming to characterize similar novel chemical entities.

Hypothetical Signaling Pathway: EGFR Cascade

The EGFR signaling pathway is initiated by ligand binding, leading to receptor dimerization and autophosphorylation. This triggers a downstream cascade, most notably the RAS-RAF-MEK-ERK pathway, which ultimately results in cell proliferation. The diagram below illustrates this hypothetical target pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Ligand EGF Ligand Ligand->EGFR Compound This compound Compound->EGFR Inhibition Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant EGFR - Kinase Buffer - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compound dilutions start->reagents plate Add EGFR, Substrate, and Test Compound to 96-well plate reagents->plate incubate1 Incubate at Room Temperature plate->incubate1 initiate Initiate Reaction by adding ATP incubate1->initiate incubate2 Incubate at 30°C for 60 min initiate->incubate2 stop Stop Reaction (e.g., with EDTA) incubate2->stop detect Detect Phosphorylation (e.g., using anti-phosphotyrosine antibody and luminescence/fluorescence) stop->detect read Read Plate on Microplate Reader detect->read analyze Analyze Data: Calculate % Inhibition and IC50 read->analyze end End analyze->end Cell_Viability_Workflow start Start seed_cells Seed A431 cells in a 96-well plate (e.g., 5,000 cells/well) start->seed_cells incubate1 Incubate for 24 hours at 37°C, 5% CO2 seed_cells->incubate1 treat_cells Treat cells with serial dilutions of the Test Compound incubate1->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 add_mtt Add MTT Reagent (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO or SDS-HCl) incubate3->solubilize shake Shake plate for 15 minutes to dissolve formazan crystals solubilize->shake read_absorbance Read Absorbance at 570-590 nm shake->read_absorbance analyze Analyze Data: Calculate % Viability and GI50 read_absorbance->analyze end End analyze->end Western_Blot_Workflow start Start prep_cells Seed A431 cells and grow to 80% confluency start->prep_cells starve_cells Serum-starve cells for 12-16 hours prep_cells->starve_cells treat_cells Pre-treat with Test Compound for 2 hours starve_cells->treat_cells stimulate_cells Stimulate with EGF (e.g., 100 ng/mL) for 10 minutes treat_cells->stimulate_cells lyse_cells Wash with cold PBS and lyse cells in RIPA buffer with inhibitors stimulate_cells->lyse_cells quantify_protein Determine protein concentration (BCA assay) lyse_cells->quantify_protein sds_page Separate protein lysates by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with 5% BSA or milk in TBST for 1 hour transfer->block primary_ab Incubate with primary antibodies (e.g., anti-p-ERK, anti-t-ERK) overnight at 4°C block->primary_ab secondary_ab Wash and incubate with HRP-conjugated secondary antibody for 1 hour primary_ab->secondary_ab detect Detect with ECL substrate and image secondary_ab->detect end End detect->end

Application Notes and Protocols for 5-(4-Methoxyphenyl)pyridin-3-ol as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinyl and methoxyphenyl scaffolds are prevalent in a multitude of biologically active compounds, including numerous approved drugs and clinical candidates. Compounds incorporating these moieties have demonstrated inhibitory activity against a wide range of enzyme classes, such as kinases, cholinesterases, and monoamine oxidases. The structural characteristics of 5-(4-methoxyphenyl)pyridin-3-ol make it a compound of significant interest for screening and development as a novel enzyme inhibitor. Its pyridine ring can participate in crucial hydrogen bonding interactions within an enzyme's active site, while the methoxyphenyl group can engage in hydrophobic and van der Waals interactions, potentially conferring both potency and selectivity.

These application notes provide a comprehensive framework for the initial characterization of this compound as a potential enzyme inhibitor. The following sections include generalized, adaptable protocols for in vitro and cell-based assays, templates for data presentation, and visualizations of key experimental workflows and concepts. These resources are designed to guide researchers through the process of identifying a target enzyme, quantifying inhibitory potency, and elucidating the mechanism of action for this and similar novel compounds.

Data Presentation: Characterization of this compound

Quantitative data should be organized systematically to facilitate analysis and comparison. The following tables serve as templates for summarizing key inhibitory and cellular activity parameters.

Table 1: In Vitro Enzymatic Inhibition Profile

Target Enzyme IC₅₀ (µM) Kᵢ (µM) Mode of Inhibition Assay Conditions
e.g., Kinase X Value Value e.g., Competitive [Specify Buffer, pH, Temp]
e.g., Esterase Y Value Value e.g., Non-competitive [Specify Buffer, pH, Temp]

| [Target Z] | Value | Value | [Mode] | [Specify Conditions] |

Table 2: Cellular Activity and Cytotoxicity Profile

Cell Line Target Pathway EC₅₀ (µM) Cytotoxicity (CC₅₀, µM) Therapeutic Index (CC₅₀/EC₅₀)
e.g., Cancer Cell Line A e.g., Hedgehog Signaling Value Value Value
e.g., Neuronal Cell Line B e.g., MAP Kinase Signaling Value Value Value

| [Cell Line C] | [Pathway] | Value | Value | Value |

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the specific target enzyme and cell systems used to evaluate this compound.

Protocol 1: General In Vitro Enzyme Inhibition Assay (Spectrophotometric)

Principle: This protocol measures the rate of an enzyme-catalyzed reaction that produces a change in absorbance at a specific wavelength. The inhibitory effect of this compound is determined by comparing the reaction rate in its presence to the rate of an uninhibited control reaction.[1][2][3]

Materials and Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Assay Buffer (optimized for enzyme activity, e.g., Tris-HCl, PBS)

  • Cofactors, if required by the enzyme (e.g., ATP, MgCl₂, NADH)

  • 96-well microplate (UV-transparent if required)

  • Microplate spectrophotometer

  • Multichannel pipettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 10 concentrations) in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%, as higher concentrations can inhibit enzyme activity.

    • Dilute the enzyme stock to a working concentration in cold assay buffer. The concentration should be chosen to yield a linear reaction rate for at least 10-15 minutes.[4]

    • Prepare the substrate solution at a concentration appropriate for the assay (typically at or below its Michaelis constant, Kₘ, for IC₅₀ determination).[5]

  • Assay Setup (96-well plate):

    • Test Wells: Add 5 µL of each concentration of the this compound dilution series.

    • Positive Control (100% Activity): Add 5 µL of assay buffer containing the same percentage of DMSO as the test wells.

    • Negative Control (0% Activity/Blank): Add 5 µL of assay buffer with DMSO. In place of the enzyme solution, an equal volume of assay buffer will be added later.

    • Add 85 µL of the enzyme working solution to all wells except the Negative Control wells. Add 85 µL of assay buffer to the Negative Control wells.

    • Pre-incubate the plate at the optimal temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Monitoring of Reaction:

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at the appropriate wavelength in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • For each concentration, calculate the initial reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Protocol 2: Determination of the Mechanism of Inhibition (Enzyme Kinetics)

Principle: To determine how this compound inhibits the enzyme, kinetic assays are performed by measuring reaction rates at various concentrations of both the substrate and the inhibitor.[5][6] The resulting data can be visualized using a double reciprocal plot (Lineweaver-Burk) to distinguish between competitive, non-competitive, uncompetitive, or mixed inhibition.

Procedure:

  • Assay Setup:

    • Prepare a matrix of reaction conditions in a 96-well plate. This involves setting up multiple sets of experiments. Each set will have a fixed concentration of this compound (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, where Kᵢ is estimated from the IC₅₀).

    • Within each set, vary the substrate concentration over a wide range (e.g., 0.2x Kₘ to 10x Kₘ).

    • Follow the general procedure outlined in Protocol 1 (pre-incubation, reaction initiation, and monitoring) for each condition in the matrix.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

    • Generate a Michaelis-Menten plot (V vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V vs. 1/[Substrate]).

      • Competitive Inhibition: Lines will intersect on the y-axis.

      • Non-competitive Inhibition: Lines will intersect on the x-axis.

      • Uncompetitive Inhibition: Lines will be parallel.

      • Mixed Inhibition: Lines will intersect in the second or third quadrant.

    • Use non-linear regression analysis of the velocity data against the appropriate mechanistic models to calculate the inhibition constant (Kᵢ).[5]

Protocol 3: General Cell-Based Assay for Target Inhibition

Principle: This protocol assesses the ability of this compound to inhibit its target enzyme within a cellular environment. This is achieved by measuring a downstream biomarker of the enzyme's activity or a relevant cellular phenotype (e.g., inhibition of cell proliferation, suppression of cytokine release).

Materials and Reagents:

  • Appropriate human cell line (e.g., a cancer cell line with an overactive kinase pathway).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • This compound.

  • Cell lysis buffer.

  • Detection reagents (e.g., ELISA kit for a specific phosphoprotein, viability assay like MTT or CellTiter-Glo).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in a cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle-only controls (e.g., 0.1% DMSO).

    • Incubate for a duration relevant to the signaling pathway being studied (e.g., 1 hour for rapid phosphorylation events, 48-72 hours for proliferation assays).

  • Endpoint Measurement:

    • For Biomarker Analysis (e.g., Western Blot or ELISA):

      • Wash cells with cold PBS.

      • Lyse the cells on ice using an appropriate lysis buffer containing protease and phosphatase inhibitors.

      • Quantify protein concentration using a BCA assay.

      • Analyze the levels of the target biomarker (e.g., a phosphorylated substrate of the target enzyme) by Western Blot or ELISA according to the manufacturer's instructions.

    • For Phenotypic Analysis (e.g., Viability):

      • Add the viability reagent (e.g., MTT) to the wells and incubate as required.

      • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Calculate the EC₅₀ (half-maximal effective concentration) by fitting the data to a dose-response curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in enzyme inhibition studies.

G cluster_0 Initial Screening cluster_1 Potency Determination cluster_2 Mechanism of Action cluster_3 Cellular Validation s1 Single-Concentration Screen (e.g., 10 µM) s2 Identify 'Hits' (>50% Inhibition) s1->s2 p1 Dose-Response Assay (10-point titration) s2->p1 For each hit compound p2 Calculate IC₅₀ Value p1->p2 m1 Enzyme Kinetic Studies (Vary [Substrate] and [Inhibitor]) p2->m1 For potent compounds m2 Lineweaver-Burk Plot Analysis m1->m2 m3 Determine Mode of Inhibition (Competitive, Non-competitive, etc.) m2->m3 c1 Cell-Based Assay (Target Engagement or Phenotype) m3->c1 Characterized Inhibitor c2 Calculate EC₅₀ Value c1->c2 c3 Cytotoxicity Assay (Determine CC₅₀) c1->c3

Figure 1: A generalized experimental workflow for the characterization of a novel enzyme inhibitor.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor This compound (Hypothetical Target) Inhibitor->RAF Inhibits G Enzyme Enzyme (E) ES Enzyme-Substrate Complex (ES) Enzyme->ES + S EI Enzyme-Inhibitor Complex (EI) Enzyme->EI + I ESI Enzyme-Substrate-Inhibitor Complex (ESI) Enzyme->ESI + S, + I Substrate Substrate (S) Product Product (P) Comp Competitive Inhibitor (I) Binds to Free Enzyme (E) NonComp Non-competitive Inhibitor (I) Binds to E or ES Complex UnComp Uncompetitive Inhibitor (I) Binds only to ES Complex ES->Enzyme + P ES->ESI + I ES->ESI + I

References

Application Notes and Protocols for Anti-Inflammatory Research Using 5-(4-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the anti-inflammatory potential of the novel compound, 5-(4-Methoxyphenyl)pyridin-3-ol. The information is intended for professionals in the fields of immunology, pharmacology, and drug discovery.

Introduction

Inflammation is a complex biological response implicated in numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer.[1] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process.[2][3][4] These pathways regulate the expression of pro-inflammatory genes, leading to the production of cytokines, chemokines, and other inflammatory mediators.[2][5] The compound this compound, a pyridine derivative, is a candidate for investigation as a modulator of these inflammatory responses. This document outlines the protocols to assess its anti-inflammatory efficacy.

Hypothetical Mechanism of Action

Based on the structure of this compound, it is hypothesized to exert its anti-inflammatory effects by inhibiting key kinases in the NF-κB and MAPK signaling cascades. The pyridine and methoxyphenyl moieties are found in other compounds with demonstrated anti-inflammatory properties.[6][7][8][9][10][11][12] The proposed mechanism involves the suppression of pro-inflammatory cytokine production and the reduction of inflammatory markers.

Key Signaling Pathways in Inflammation

The NF-κB and MAPK signaling pathways are critical in mediating inflammatory responses.[2][3][4] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), a cascade of phosphorylation events activates these pathways, leading to the transcription of pro-inflammatory genes.[13][14]

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Leads to NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces Transcription

Caption: Canonical NF-κB Signaling Pathway.

MAPK_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, JNK, ERK)->Transcription Factors (e.g., AP-1) Activates Inflammatory Response Inflammatory Response Transcription Factors (e.g., AP-1)->Inflammatory Response Induces

Caption: MAPK Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to assess the anti-inflammatory properties of this compound.

In Vitro Anti-Inflammatory Activity

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.[15]

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

2. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound.

  • Protocol:

    • After the 24-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Measurement of Nitric Oxide (NO) Production

  • Objective: To quantify the inhibition of NO production, a key inflammatory mediator.

  • Protocol:

    • Collect the cell culture supernatant after the 24-hour treatment.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used for quantification.

4. Quantification of Pro-Inflammatory Cytokines (ELISA)

  • Objective: To measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[16][17]

  • Protocol:

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the assay.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the cell culture supernatants and standards and incubate.

    • Add the detection antibody, followed by the substrate solution.

    • Measure the absorbance at the recommended wavelength.

In_Vitro_Workflow Start Start End End Data_Analysis Data_Analysis Data_Analysis->End Seed RAW 264.7 Cells Seed RAW 264.7 Cells Pre-treat with Compound Pre-treat with Compound Seed RAW 264.7 Cells->Pre-treat with Compound Induce with LPS Induce with LPS Pre-treat with Compound->Induce with LPS Incubate 24h Incubate 24h Induce with LPS->Incubate 24h MTT_Assay MTT_Assay Incubate 24h->MTT_Assay Cell Viability Griess_Assay Griess_Assay Incubate 24h->Griess_Assay NO Production ELISA ELISA Incubate 24h->ELISA Cytokine Levels MTT_Assay->Data_Analysis Griess_Assay->Data_Analysis ELISA->Data_Analysis

Caption: In Vitro Experimental Workflow.

In Vivo Anti-Inflammatory Activity

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the acute anti-inflammatory effect of the compound in a well-established animal model.[18][19][20]

  • Animal Model: Male Wistar rats (180-200 g).

  • Protocol:

    • Divide the animals into groups: Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and this compound treated groups (e.g., 10, 25, 50 mg/kg).

    • Administer the test compounds orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage inhibition of edema.

2. LPS-Induced Systemic Inflammation in Mice

  • Objective: To assess the compound's effect on systemic inflammation.[15][21]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Protocol:

    • Group the animals as described for the paw edema model.

    • Administer the test compounds orally 1 hour before LPS injection.

    • Inject LPS (e.g., 5 mg/kg) intraperitoneally.

    • After a specified time (e.g., 6 hours), collect blood samples via cardiac puncture.

    • Isolate serum and measure cytokine levels (TNF-α, IL-6) using ELISA.

In_Vivo_Workflow Start Start End End Data_Analysis Data_Analysis Data_Analysis->End Group Animals Group Animals Administer Compound Administer Compound Group Animals->Administer Compound Induce Inflammation Induce Inflammation Administer Compound->Induce Inflammation Measure Inflammatory Response Measure Inflammatory Response Induce Inflammation->Measure Inflammatory Response Measure Inflammatory Response->Data_Analysis

Caption: In Vivo Experimental Workflow.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

Concentration (µM)Cell Viability (%)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
1
5
10
25
50
Positive Control

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
Positive Control10
Compound (Low Dose)10
Compound (Mid Dose)25
Compound (High Dose)50

Table 3: In Vivo Effect on Serum Cytokine Levels in LPS-Induced Inflammation

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control-
Positive Control10
Compound (Low Dose)10
Compound (Mid Dose)25
Compound (High Dose)50

Conclusion

The protocols and application notes provided herein offer a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By employing these standardized in vitro and in vivo models, researchers can effectively assess the compound's potential as a novel anti-inflammatory agent and elucidate its mechanism of action.

References

Application Notes and Protocols for 5-(4-Methoxyphenyl)pyridin-3-ol as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

As of late 2025, a comprehensive review of scientific literature and chemical databases reveals no specific information on the synthesis, properties, or application of 5-(4-Methoxyphenyl)pyridin-3-ol as a molecular probe. While the constituent fragments, pyridin-3-ol and 4-methoxyphenyl, are common in biologically active compounds and fluorescent molecules, this particular isomeric combination has not been characterized for use in research or drug development according to available data.

This document, therefore, serves to highlight the current information gap for researchers interested in this specific molecule. In the absence of direct data, this report will provide a general overview of the potential applications of structurally related compounds and outline hypothetical protocols and signaling pathways that could be investigated if this compound were to be synthesized and characterized as a molecular probe. This is intended to provide a foundational framework for researchers who may wish to pursue the development of this novel compound.

Part 1: Hypothetical Applications and Properties

Based on the structural motifs present in this compound, several potential applications as a molecular probe can be postulated. The pyridin-3-ol core is a known fluorophore and can be involved in hydrogen bonding, while the 4-methoxyphenyl group can influence pharmacokinetic properties and binding selectivity.

Potential Applications:

  • Fluorescent Labeling: The intrinsic fluorescence of the pyridin-3-ol scaffold could be harnessed for labeling and visualizing biological macromolecules or cellular structures.

  • Enzyme Inhibition: The molecule could be investigated as a potential inhibitor for various enzymes, such as kinases or oxidoreductases, where the methoxyphenyl and pyridinol moieties could interact with the active site.

  • Receptor Binding: It could serve as a ligand for specific receptors, with the potential for development into a PET imaging agent if radiolabeled.

Table 1: Postulated Physicochemical and Spectroscopic Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₁₁NO₂Based on chemical structure
Molecular Weight 201.22 g/mol Based on chemical structure
LogP ~2.5Estimated based on similar structures
Excitation Max (λex) 320-360 nmTypical for pyridin-3-ol derivatives
Emission Max (λem) 400-450 nmTypical for pyridin-3-ol derivatives
Quantum Yield (Φ) UnknownHighly dependent on solvent and binding
Binding Affinity (Kd) Target-dependentWould require experimental determination
IC₅₀/EC₅₀ Target-dependentWould require experimental determination

Part 2: Hypothetical Experimental Protocols

The following protocols are generalized methodologies that would be essential for the initial characterization and validation of this compound as a molecular probe.

Protocol 1: Synthesis and Characterization

A potential synthetic route could involve a Suzuki or Negishi cross-coupling reaction between a protected 5-halopyridin-3-ol and 4-methoxyphenylboronic acid (or a corresponding organozinc reagent), followed by deprotection.

  • Diagram: Synthetic Workflow

start Starting Materials (5-halopyridin-3-ol derivative, 4-methoxyphenylboronic acid) coupling Palladium-Catalyzed Cross-Coupling start->coupling Pd catalyst, base, solvent deprotection Deprotection Step coupling->deprotection purification Purification (Chromatography) deprotection->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product This compound characterization->final_product

Caption: General workflow for the proposed synthesis of this compound.

Protocol 2: In Vitro Fluorescence Spectroscopy

This protocol aims to determine the basic photophysical properties of the compound.

  • Prepare a stock solution of this compound in DMSO.

  • Create a series of dilutions in relevant buffers (e.g., PBS, Tris-HCl) and organic solvents of varying polarity.

  • Record the absorbance spectra to determine the absorption maximum.

  • Record the fluorescence excitation and emission spectra to determine the optimal wavelengths.

  • Measure the fluorescence quantum yield using a known standard (e.g., quinine sulfate).

Protocol 3: Cell Viability and Cytotoxicity Assay

To assess the suitability of the probe for live-cell imaging, its effect on cell viability must be determined.

  • Plate cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24-48 hours.

  • Perform a standard cell viability assay (e.g., MTT, PrestoBlue).

  • Calculate the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.

  • Diagram: Cytotoxicity Assay Workflow

cell_seeding Seed Cells in 96-well Plate treatment Treat with Probe (Concentration Gradient) cell_seeding->treatment incubation Incubate (24-48h) treatment->incubation assay Add Viability Reagent (e.g., MTT) incubation->assay readout Measure Absorbance/ Fluorescence assay->readout analysis Calculate CC₅₀ readout->analysis

Caption: Workflow for determining the cytotoxicity of the molecular probe.

Part 3: Hypothetical Signaling Pathway Investigation

Assuming the probe is designed to target a specific signaling pathway, for instance, a hypothetical interaction with a protein kinase, the following diagram illustrates the logical relationship for its validation.

  • Diagram: Probe-Target Interaction Pathway

probe This compound (Molecular Probe) kinase Target Kinase probe->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response downstream->cellular_response

Caption: Hypothetical inhibition of a kinase signaling pathway by the molecular probe.

While this compound remains an uncharacterized compound in the context of molecular probes, its structural components suggest potential for such applications. The information and protocols provided herein are intended as a forward-looking guide for researchers who may undertake the synthesis and investigation of this novel molecule. Future experimental work is required to validate these hypotheses and to determine the actual utility of this compound as a molecular probe in biological research and drug development.

Application Notes and Protocols for the Quantification of 5-(4-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methoxyphenyl)pyridin-3-ol is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust and suitable for various research and development needs. While specific experimental data for this exact compound is not widely published, the following protocols are based on established methods for structurally similar pyridine derivatives.[1][2][3][4]

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound:

  • HPLC-UV: A cost-effective and widely available method suitable for routine analysis and quantification in simpler matrices.

  • LC-MS/MS: A highly sensitive and selective method ideal for complex biological matrices and trace-level quantification.[5][6][7][8]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method describes a Reverse-Phase HPLC (RP-HPLC) approach with UV detection for the determination of this compound.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • This compound reference standard.

  • HPLC grade solvents and reagents.

2. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm (This should be optimized by running a UV scan of the analyte).

  • Run Time: 10 minutes.

3. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (HPLC-UV)

The following table summarizes the expected performance characteristics of the HPLC-UV method.

ParameterExpected Value
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a highly sensitive and selective approach for the quantification of this compound, particularly in complex biological matrices like plasma or tissue homogenates.[7]

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system consisting of a binary pump UPLC/HPLC, an autosampler, a column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Data acquisition and analysis software (e.g., MassHunter).[6]

  • Analytical column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • This compound reference standard.

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., 5-(4-Methoxyphenyl-d3)pyridin-3-ol).

  • LC-MS grade solvents and reagents.

2. LC-MS/MS Conditions

  • Mobile Phase Gradient:

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 5% A

    • 5-6 min: Hold at 5% A

    • 6-6.1 min: Return to 95% A

    • 6.1-8 min: Re-equilibration at 95% A

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Spectrometry Parameters:

    • Capillary Voltage: 3500 V

    • Gas Temperature: 325 °C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

  • MRM Transitions: (To be determined by direct infusion of the standard)

    • This compound: Precursor Ion > Product Ion (e.g., m/z 216.1 > 188.1)

    • Internal Standard: Precursor Ion > Product Ion

3. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.

  • Working Standard Solutions: Prepare calibration standards by spiking the appropriate matrix (e.g., blank plasma) with the analyte to achieve concentrations from 0.1 ng/mL to 100 ng/mL, each containing a fixed concentration of the internal standard.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

4. Data Analysis

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the analyte in the samples using the calibration curve.

Quantitative Data Summary (LC-MS/MS)

The following table summarizes the expected performance characteristics of the LC-MS/MS method.

ParameterExpected Value
Linearity (R²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 15%

Visualizations

Experimental Workflow Diagram

G Figure 1: General Experimental Workflow for Quantification cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Standard Reference Standard Dilute Prepare Calibration Curve Standards Standard->Dilute Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC LC Separation (HPLC or UPLC) Extract->LC Dilute->LC Detect Detection (UV or MS/MS) LC->Detect Calib Generate Calibration Curve Detect->Calib Quant Quantify Analyte in Samples Detect->Quant Calib->Quant Result Final Concentration Quant->Result

Caption: General Experimental Workflow for Quantification.

Method Validation Logic Diagram

G Figure 2: Logical Relationships in Analytical Method Validation cluster_params Key Validation Parameters Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ Accuracy->Precision

Caption: Logical Relationships in Analytical Method Validation.

References

Application Notes and Protocols for 5-(4-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and potential application of 5-(4-Methoxyphenyl)pyridin-3-ol. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

Product Information and Safety Data

Table 1: Chemical and Safety Data for this compound

ParameterValueReference
Chemical Name This compoundN/A
CAS Number 109345-94-0[1]
Molecular Formula C₁₂H₁₁NO₂N/A
Molecular Weight 201.22 g/mol N/A
Appearance Solid (form may vary)Assumed based on storage class
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]
Precautionary Statements P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[1]
Signal Word Warning[1]
Pictograms GHS07 (Exclamation mark)[1]
Storage Class Code 13 - Non Combustible Solids[1]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability and purity of this compound and to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

Storage Conditions

To ensure the long-term stability of the compound, it should be stored under the following conditions:

  • Temperature: Store in a cool, dry place.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from atmospheric components.

  • Container: Keep the container tightly sealed.

Waste Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Avoid release into the environment.

Experimental Protocols

While specific experimental data for this compound is limited in publicly available literature, its structure suggests its utility as a building block in organic synthesis, particularly in cross-coupling reactions. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for pyridinol derivatives.[2]

Application: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.[3][4][5]

Objective: To synthesize a biaryl compound by coupling this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Distilled water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 mmol), the aryl bromide (1.2 mmol), potassium carbonate (2 mmol), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Solvent Addition: Add 1,4-dioxane (5 mL) and distilled water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

A Assess Hazards (Review SDS) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh Compound in a Fume Hood B->C D Perform Experiment C->D E Store Properly (Cool, Dry, Inert Atmosphere) D->E F Dispose of Waste (Follow Regulations) D->F

Caption: Workflow for handling this compound.

Suzuki-Miyaura Coupling Reaction Workflow

This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction protocol described above.

A Combine Reactants (Pyridinol, Aryl Halide, Base) B Establish Inert Atmosphere (Purge with Ar or N2) A->B C Add Catalyst and Ligand (Pd(OAc)2, PPh3) B->C D Add Solvents (Dioxane, Water) C->D E Heat and Stir (Monitor by TLC) D->E F Reaction Work-up (Extraction) E->F G Purify Product (Column Chromatography) F->G

Caption: Suzuki-Miyaura reaction workflow.

Conceptual Signaling Pathway Investigation

While no specific signaling pathways involving this compound have been identified, compounds with similar pyridinol scaffolds have been investigated as kinase inhibitors. The following diagram illustrates a hypothetical workflow for screening this compound for such activity.

A Hypothesis: Compound may inhibit protein kinases B In vitro Kinase Assay Panel A->B C Identify Hit Kinases B->C D Determine IC50 for Hits C->D E Cell-based Assays (e.g., Proliferation, Apoptosis) D->E F Western Blot for Downstream Targets E->F G Lead Optimization F->G

Caption: Investigating kinase inhibitor potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(4-Methoxyphenyl)pyridin-3-ol synthesis. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

I. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Diagram of the General Suzuki-Miyaura Coupling Workflow:

Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Reagents: - 5-Halopyridin-3-ol - 4-Methoxyphenylboronic acid - Palladium Catalyst - Ligand - Base - Solvent setup Assemble under Inert Atmosphere (e.g., Argon, Nitrogen) reagents->setup heating Heat Reaction Mixture (e.g., 80-120 °C) setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or moisture.- Ensure all reaction setup steps are performed under a strictly inert atmosphere (Argon or Nitrogen).[1] - Use freshly opened or properly stored palladium precursors and ligands. - Consider using more robust catalysts like palladacycles which are more stable to air and water.
2. Inefficient Ligand: The chosen phosphine ligand may not be suitable for the specific substrates.- For couplings involving aryl chlorides, which are less reactive, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition. - Screen a variety of ligands to find the optimal one for your system.
3. Inappropriate Base: The base may not be strong enough to facilitate transmetalation, or it may be degrading the starting materials.- Common bases for Suzuki coupling include K₂CO₃, Cs₂CO₃, K₃PO₄, and KF. The choice of base can be critical and substrate-dependent. - If your substrates are base-sensitive, consider using a milder base like KF. - Ensure the base is finely powdered and dry.
4. Unsuitable Solvent: The solvent system may not be optimal for solubility of reagents or for the reaction temperature.- A mixture of an organic solvent (e.g., dioxane, toluene, DME) and an aqueous solution of the base is commonly used. - For substrates with poor solubility, consider using a solvent system like THF/water.
Significant Formation of Side Products (e.g., Homo-coupling) 1. Oxygen Contamination: Traces of oxygen can lead to oxidative addition side products and homo-coupling of the boronic acid.- Thoroughly degas the solvent and purge the reaction vessel with an inert gas before adding the catalyst. - Maintain a positive pressure of inert gas throughout the reaction.
2. Incorrect Stoichiometry: An excess of the boronic acid can sometimes lead to homo-coupling.- Use a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid, but avoid a large excess.
3. High Catalyst Loading: While counterintuitive, very high catalyst concentrations can sometimes promote side reactions.- Optimize the catalyst loading; typically, 0.5-5 mol% is sufficient.
Difficulty in Product Purification 1. Contamination with Boronic Acid Byproducts: Boronic acids and their anhydrides can be difficult to separate from the desired product.- After the reaction, an acidic wash (e.g., dilute HCl) can help to remove some boron-containing impurities. - Purification by column chromatography on silica gel is often necessary. A gradient elution from a non-polar to a more polar solvent system is typically effective.
2. Residual Palladium Catalyst: The final product may be contaminated with palladium.- During work-up, washing the organic layer with an aqueous solution of a scavenger like thiourea or cysteine can help remove residual palladium. - Passing the crude product through a pad of celite or a specialized palladium scavenger resin can also be effective.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound and related 5-aryl-pyridin-3-ols is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a 5-halopyridin-3-ol (e.g., 5-bromo- or 5-chloropyridin-3-ol) with 4-methoxyphenylboronic acid.

Diagram of the Suzuki-Miyaura Reaction for this compound:

Suzuki-Miyaura Reaction cluster_reactants Reactants pyridin_ol 5-Halopyridin-3-ol (X = Br, I, Cl) catalyst Pd Catalyst Ligand, Base pyridin_ol->catalyst + boronic_acid 4-Methoxyphenylboronic Acid boronic_acid->catalyst + product This compound catalyst->product Coupling

Caption: General scheme for the synthesis of this compound.

Q2: Which palladium catalyst and ligand combination is recommended?

A2: The optimal choice of catalyst and ligand depends on the halide present on the pyridine ring.

  • For 5-bromo- or 5-iodopyridin-3-ol , standard palladium catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., PPh₃) can be effective.

  • For the less reactive 5-chloropyridin-3-ol , more electron-rich and bulky ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) are often required to achieve good yields.

Q3: What are the typical reaction conditions?

A3: Typical Suzuki-Miyaura reaction conditions for this type of synthesis involve:

  • Catalyst: 0.5-5 mol% of a palladium catalyst.

  • Ligand: 1-10 mol% of a phosphine ligand.

  • Base: 2-3 equivalents of a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water.

  • Temperature: 80-120 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

Q4: Are there any alternative synthetic routes?

A4: While the Suzuki-Miyaura coupling is the most common, other cross-coupling reactions could potentially be employed, such as the Stille coupling (using an organotin reagent) or the Negishi coupling (using an organozinc reagent). However, these methods often involve more toxic and sensitive reagents. Another theoretical approach could involve the construction of the pyridine ring from acyclic precursors already containing the 4-methoxyphenyl group.

III. Experimental Protocols

Representative Protocol: Synthesis of 5-Phenylpyridin-3-ol

This protocol is based on general procedures for Suzuki-Miyaura couplings of halo-pyridines.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
5-Bromopyridin-3-ol174.001.0 g5.751.0
Phenylboronic acid121.930.84 g6.901.2
Pd(PPh₃)₄1155.560.33 g0.290.05
K₂CO₃138.212.38 g17.253.0
1,4-Dioxane-20 mL--
Water-5 mL--

Procedure:

  • To a round-bottom flask, add 5-bromopyridin-3-ol (1.0 g, 5.75 mmol), phenylboronic acid (0.84 g, 6.90 mmol), and potassium carbonate (2.38 g, 17.25 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.

  • Add 1,4-dioxane (20 mL) and water (5 mL) to the flask. The solvent mixture should be degassed prior to use.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.33 g, 0.29 mmol) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-phenylpyridin-3-ol.

Expected Yield: Yields for Suzuki couplings can vary significantly based on the specific substrates and reaction conditions. For this type of reaction, yields in the range of 60-90% are typically reported in the literature for analogous compounds.

Note: This protocol should be adapted and optimized for the synthesis of this compound. For instance, the choice of catalyst, ligand, base, and solvent may need to be screened to achieve the best results.

References

Technical Support Center: Synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling of a protected 5-halopyridin-3-ol with 4-methoxyphenylboronic acid, followed by deprotection.

Troubleshooting Guides

This section addresses specific problems that researchers may encounter during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction is showing low to no yield of the desired product. What are the possible causes and how can I improve it?

A1: Low yields in the Suzuki-Miyaura coupling are a common issue. Several factors could be responsible. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is sensitive to air and moisture. Ensure you are using fresh, high-quality catalyst and ligands. Consider using a pre-catalyst that is more stable. If using a Pd(II) source, it may not be efficiently reduced to the active Pd(0) species.

  • Improper Reaction Conditions:

    • Solvent: The choice of solvent is crucial. A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and an aqueous base is common. Ensure your solvents are properly degassed to remove oxygen, which can deactivate the catalyst.

    • Base: The strength and solubility of the base are important. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₂CO₃. The base should be finely powdered and anhydrous if used in an organic solvent.

    • Temperature: The reaction may require heating. Optimization of the reaction temperature is key; too low may result in a sluggish reaction, while too high could lead to catalyst decomposition or side reactions.

  • Poor Quality of Reagents:

    • Boronic Acid: 4-Methoxyphenylboronic acid can undergo protodeboronation (replacement of the boronic acid group with a hydrogen). Use fresh, high-purity boronic acid.

    • Halopyridine: Ensure the protected 5-halopyridin-3-ol is pure. Impurities can interfere with the catalytic cycle.

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich pyridines, bulky and electron-rich ligands such as XPhos, SPhos, or RuPhos may improve the yield.

Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid (4,4'-dimethoxybiphenyl) and protodeboronation. How can I minimize these?

A2: The formation of side products is a frequent challenge in cross-coupling reactions.

Minimizing Side Products:

  • Homocoupling: This often occurs due to the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen) is crucial. Using a slight excess of the aryl halide relative to the boronic acid can also disfavor homocoupling.

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It can be minimized by:

    • Using a less harsh base or ensuring the reaction is not run for an excessively long time.

    • Employing boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are often more stable than the corresponding boronic acids.[1]

    • Ensuring the reaction conditions are not overly aqueous or acidic during workup before the coupling is complete.

Q3: The deprotection of the silyl ether protecting group on the pyridinol is incomplete or leading to decomposition. What should I do?

A3: The choice of deprotection conditions is critical to avoid product loss. Silyl ethers have varying stability depending on the substituents on the silicon atom.

Deprotection Strategies:

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is a common and effective method for removing silyl ethers like TBS (tert-butyldimethylsilyl).[2]

  • Acidic Conditions: Mild acidic conditions can also be used. However, pyridines can be sensitive to strong acids. A buffered system or a mild acid like pyridinium p-toluenesulfonate (PPTS) might be necessary.

  • Reaction Time and Temperature: Monitor the deprotection reaction closely by TLC or LC-MS to avoid prolonged reaction times that could lead to decomposition. Running the reaction at 0°C or room temperature is often sufficient.

Q4: I am having difficulty purifying the final product, this compound. What purification techniques are recommended?

A4: Purification can be challenging due to the polarity of the final product and potential impurities.

Purification Tips:

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the basic pyridine product on the silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

  • Acid-Base Extraction: An acid-base workup can help to remove non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the basic pyridine product into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: The most common and versatile route is a two-step process:

  • Protection: The hydroxyl group of 5-bromo-3-hydroxypyridine is protected, often as a silyl ether (e.g., TBS ether), to prevent interference with the subsequent cross-coupling reaction.

  • Suzuki-Miyaura Cross-Coupling: The protected 5-bromo-3-hydroxypyridine is then coupled with 4-methoxyphenylboronic acid using a palladium catalyst.

  • Deprotection: The protecting group is removed to yield the final product.

Q: Why is protection of the hydroxyl group necessary?

A: The free hydroxyl group on the pyridine ring is acidic and can interfere with the Suzuki-Miyaura coupling reaction in several ways. It can react with the base, and the phenoxide that is formed can potentially coordinate to the palladium center, inhibiting the catalytic cycle.

Q: What are the key parameters to control in the Suzuki-Miyaura coupling step?

A: The key parameters are the choice of palladium catalyst and ligand, the base, the solvent system, the reaction temperature, and the quality of the starting materials. It is also critical to maintain an inert atmosphere to prevent catalyst deactivation and side reactions.

Q: How can I monitor the progress of the reaction?

A: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time.

Data Presentation

Table 1: Common Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

ParameterTypical ConditionsNotes
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts like XPhos-Pd-G3 can also be highly effective.
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhos, RuPhosLigand choice is crucial and often substrate-dependent.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base is typically used in excess (2-3 equivalents).
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OAnhydrous conditions with a soluble base can also be used.
Temperature Room Temperature to 120 °COften requires heating to achieve a reasonable reaction rate.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation and side reactions.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-3-((tert-butyldimethylsilyl)oxy)pyridine

  • To a solution of 5-bromopyridin-3-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling - Synthesis of 5-(4-Methoxyphenyl)-3-((tert-butyldimethylsilyl)oxy)pyridine

  • To a reaction vessel, add 5-bromo-3-((tert-butyldimethylsilyl)oxy)pyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Deprotection - Synthesis of this compound

  • Dissolve the silylated intermediate (1.0 eq) in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.2 eq).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by silica gel column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Suzuki-Miyaura Coupling cluster_deprotection Step 3: Deprotection start 5-Bromopyridin-3-ol reagent1 TBDMSCl, Imidazole DMF product1 5-Bromo-3-((tert-butyldimethylsilyl)oxy)pyridine reagent1->product1 Protection reagent2 4-Methoxyphenylboronic acid Pd Catalyst, Base Dioxane/Water product2 5-(4-Methoxyphenyl)-3-((tert-butyldimethylsilyl)oxy)pyridine reagent2->product2 C-C Bond Formation reagent3 TBAF THF final_product This compound reagent3->final_product Deprotection Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L_n-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reagent1 R¹-X reagent1->oxidative_addition reagent2 R²-B(OR)₂ reagent2->transmetalation base Base base->transmetalation Activates Boronic Acid Troubleshooting_Tree start Low Yield in Suzuki Coupling? check_catalyst Is the catalyst/ligand fresh and handled under inert conditions? start->check_catalyst Yes check_conditions Are reaction conditions (solvent, base, temp) optimized? check_catalyst->check_conditions Yes solution1 Replace catalyst and ligand. Use a pre-catalyst. check_catalyst->solution1 No check_reagents Are starting materials pure? check_conditions->check_reagents Yes solution2 Screen different solvents, bases, and temperatures. Ensure degassing. check_conditions->solution2 No solution3 Purify starting materials. Use fresh boronic acid. check_reagents->solution3 No end If issues persist, consider alternative coupling methods. check_reagents->end Yes

References

Technical Support Center: Purification of 5-(4-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-(4-Methoxyphenyl)pyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound, particularly via Suzuki-Miyaura coupling?

A1: While specific impurities can vary based on the exact reaction conditions, common side products in Suzuki-Miyaura coupling reactions include:

  • Homocoupling products: Biphenyl derivatives formed from the coupling of two molecules of the aryl halide or two molecules of the boronic acid reagent (e.g., 4,4'-dimethoxybiphenyl or a biphenyl derivative of the pyridine core).[1]

  • Dehalogenation products: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.[1]

  • Protonodeboronation products: The boronic acid starting material is replaced by a hydrogen atom.[1]

  • Unreacted starting materials: Residual 5-halopyridin-3-ol and 4-methoxyphenylboronic acid.

  • Catalyst and ligand residues: Palladium catalyst and phosphorus-containing ligands used in the coupling reaction can sometimes contaminate the product.[2][3]

Q2: What are the recommended starting points for purification of crude this compound?

A2: A typical purification strategy involves a combination of the following techniques:

  • Aqueous workup: To remove inorganic salts and water-soluble impurities.

  • Column chromatography: This is often the primary method for separating the target compound from closely related side products.

  • Recrystallization: To achieve high purity of the final product.

Q3: My purified this compound appears to be degrading. What are the potential stability issues?

A3: Pyridin-3-ol derivatives can be susceptible to oxidation, especially if residual palladium catalyst is present. It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Multiple Spots on TLC After Initial Workup
Possible Cause Suggested Solution
Incomplete ReactionMonitor the reaction progress by TLC or LC-MS to ensure full conversion of starting materials. If the reaction has stalled, consider optimizing reaction time, temperature, or catalyst loading.
Formation of Side ProductsCharacterize the major side products by techniques like LC-MS to understand their origin. Based on their polarity, select an appropriate solvent system for column chromatography to achieve separation.
Catalyst DecompositionThe presence of palladium black can indicate catalyst decomposition, which may lead to a complex mixture of byproducts. Ensure the reaction is performed under an inert atmosphere.
Issue 2: Difficulty in Separating the Product from a Major Impurity by Column Chromatography
Possible Cause Suggested Solution
Co-eluting ImpurityIf the impurity has a similar polarity to the product, try a different solvent system for chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Isomeric ImpurityIsomeric impurities can be particularly challenging to separate. High-performance liquid chromatography (HPLC) may be required for effective separation.
Product Streaking on TLCThe phenolic hydroxyl group can cause streaking on silica gel. Adding a small amount of a polar solvent with acidic or basic properties (e.g., a few drops of acetic acid or triethylamine) to the eluent can often improve peak shape.
Issue 3: Low Yield After Purification
Possible Cause Suggested Solution
Loss of Product During ExtractionEnsure the pH of the aqueous phase is optimized during workup to prevent the product from partitioning into the aqueous layer. Multiple extractions with an appropriate organic solvent are recommended.
Product Adsorption on Silica GelThe polar nature of the pyridinol can lead to irreversible adsorption on silica gel. Pre-treating the silica gel with a small amount of triethylamine or using a less acidic stationary phase can mitigate this issue.
Inefficient RecrystallizationCarefully select the recrystallization solvent. The ideal solvent should dissolve the compound at high temperatures but have low solubility at room temperature or below. A solvent screen is highly recommended.

Experimental Protocols

The following are general protocols that can be adapted for the purification of this compound. Note: These are starting points and may require optimization.

Protocol 1: Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., methanol or acetone), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent mixture and gradually increase the polarity (gradient elution). For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture such as ethanol/water).

  • Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

Purification Step Mass of Material (g) Purity (by HPLC, %) Yield (%) Major Impurities Detected
Crude Product10.075-Starting materials, homocoupled products
After Chromatography6.59565Minor unidentified impurity
After Recrystallization5.8>9958Not detected

Visualizations

Purification Workflow

Purification_Workflow crude Crude Product (from synthesis) workup Aqueous Workup crude->workup Remove inorganic salts chromatography Column Chromatography workup->chromatography Separate organic components recrystallization Recrystallization chromatography->recrystallization Remove closely related impurities pure_product Pure this compound recrystallization->pure_product High purity solid

Caption: A general workflow for the purification of this compound.

Potential Side Products in Suzuki Coupling

Side_Products cluster_reactants Reactants cluster_products Products 5-halo-pyridin-3-ol 5-halo-pyridin-3-ol main_product This compound 5-halo-pyridin-3-ol->main_product homo_pyridine Bipyridyl-diol 5-halo-pyridin-3-ol->homo_pyridine Homocoupling dehalogenated Pyridin-3-ol 5-halo-pyridin-3-ol->dehalogenated Dehalogenation 4-methoxyphenylboronic_acid 4-methoxyphenylboronic_acid 4-methoxyphenylboronic_acid->main_product homo_aryl 4,4'-Dimethoxybiphenyl 4-methoxyphenylboronic_acid->homo_aryl Homocoupling protodeboronated Anisole 4-methoxyphenylboronic_acid->protodeboronated Protodeboronation

Caption: Potential side products from a Suzuki-Miyaura coupling synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 5-(4-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol. The information is designed to address common challenges and help optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is showing low to no yield. What are the common causes?

A1: Low yields in the Suzuki-Miyaura coupling for this target molecule can stem from several factors. The "2-pyridyl problem," where pyridine-containing substrates show poor reactivity, is a known challenge in cross-coupling reactions.[1][2] Key areas to investigate include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-rich pyridyl halides, bulky and electron-rich phosphine ligands are often required to facilitate the catalytic cycle.

  • Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can influence reaction kinetics and the prevalence of side reactions. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

  • Solvent System: The solvent system must be appropriate for all reactants and the catalyst. A mixture of an organic solvent (like dioxane, toluene, or DMF) and an aqueous solution of the base is typically used.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to catalyst decomposition and side product formation.

  • Quality of Reagents: Ensure the 4-methoxyphenylboronic acid is not degraded (protodeboronation) and that the pyridyl halide is pure. The presence of water and oxygen can also negatively impact the reaction.[3]

Q2: I am observing significant amounts of a de-halogenated starting material (pyridin-3-ol) in my reaction mixture. How can I minimize this side reaction?

A2: The formation of pyridin-3-ol is likely due to a competing hydrodehalogenation reaction. This can be minimized by:

  • Optimizing the Base: A weaker base or a careful stoichiometric amount of a stronger base might reduce this side reaction.

  • Controlling Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can favor decomposition pathways and side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Using a More Active Catalyst System: A more efficient catalyst can promote the desired cross-coupling over the undesired hydrodehalogenation.

Q3: What are the best practices for purifying this compound?

A3: The purification of pyridine compounds can be challenging due to their basicity and potential water solubility.[4][5]

  • Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing on the silica gel.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: An acid-base extraction can be used to separate the basic pyridine product from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to extract the product into the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Data Presentation: Optimizing Suzuki-Miyaura Coupling Conditions

The following table summarizes key parameters that can be varied to optimize the synthesis of this compound via a Suzuki-Miyaura coupling.

ParameterVariation 1Variation 2Variation 3Variation 4
Palladium Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃Palladacycle
Ligand PPh₃XPhosSPhosP(t-Bu)₃
Base K₂CO₃Cs₂CO₃K₃PO₄Na₂CO₃
Solvent System Dioxane/H₂OToluene/H₂ODMF/H₂OAcetonitrile/H₂O
Temperature (°C) 80100120Room Temperature

Experimental Protocols

Proposed Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • 5-Bromopyridin-3-ol

  • 4-Methoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 5-bromopyridin-3-ol (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and K₂CO₃ (2-3 equivalents).

  • Add the palladium catalyst (e.g., 2-5 mol% Pd(dppf)Cl₂).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Pathway Start Starting Materials: 5-Bromopyridin-3-ol 4-Methoxyphenylboronic acid Reaction Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Start->Reaction Workup Aqueous Workup - Extraction - Drying Reaction->Workup Purification Purification - Column Chromatography - Recrystallization Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow Start Low Reaction Yield? CheckCatalyst Optimize Catalyst and Ligand Start->CheckCatalyst CheckBase Vary Base and Stoichiometry Start->CheckBase CheckSolvent Adjust Solvent System Start->CheckSolvent CheckTemp Optimize Reaction Temperature Start->CheckTemp SideReaction Side Product Formation? CheckCatalyst->SideReaction CheckBase->SideReaction CheckSolvent->SideReaction CheckTemp->SideReaction Hydrodehalogenation Minimize Hydrodehalogenation: - Weaker Base - Shorter Reaction Time SideReaction->Hydrodehalogenation Protodeboronation Address Protodeboronation: - Anhydrous Conditions - Fresh Boronic Acid SideReaction->Protodeboronation PurificationIssue Purification Difficulty? Hydrodehalogenation->PurificationIssue Protodeboronation->PurificationIssue Column Optimize Column Chromatography: - Add Base to Eluent PurificationIssue->Column Extraction Utilize Acid-Base Extraction PurificationIssue->Extraction

Caption: Troubleshooting guide for synthesis optimization.

References

"5-(4-Methoxyphenyl)pyridin-3-ol" stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-(4-Methoxyphenyl)pyridin-3-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experimentation. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, exposure to light, temperature, the choice of solvent, and the presence of oxidizing agents. Pyridine derivatives, in general, can be sensitive to acidic or basic conditions.[1] The phenolic hydroxyl group in the pyridin-3-ol moiety may be susceptible to oxidation, which can be accelerated by light and elevated temperatures.

Q2: What are the visible signs of degradation of a this compound solution?

A2: Degradation of your compound solution may be indicated by a color change (e.g., turning yellow or brown), the formation of precipitates, or a noticeable change in pH. For quantitative assessment, techniques like HPLC can be used to detect the appearance of new peaks corresponding to degradation products.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To maximize stability, stock solutions should be stored at low temperatures, such as -20°C or -80°C. They should also be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to prepare fresh solutions for sensitive experiments and to avoid repeated freeze-thaw cycles.

Q4: Which solvents are recommended for dissolving this compound?

Troubleshooting Guides

This section provides systematic guidance for identifying and resolving common stability issues with this compound solutions.

Issue 1: Rapid Discoloration of the Solution
  • Symptom: The solution of this compound quickly turns yellow or brown upon preparation or during an experiment.

  • Potential Cause: This is often a sign of oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by light, high pH, or the presence of metal ions.

  • Troubleshooting Steps:

    • Protect from Light: Repeat the experiment using amber vials or light-blocking foil.

    • Control pH: Buffer the solution to a neutral or slightly acidic pH. The stability of pyridine derivatives can be pH-dependent.

    • De-gas Solvents: Use solvents that have been de-gassed to remove dissolved oxygen.

    • Use Chelating Agents: If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA.

Issue 2: Precipitate Formation in the Solution
  • Symptom: A solid precipitate forms in the solution over time.

  • Potential Cause: This could be due to poor solubility of the compound in the chosen solvent at a particular temperature, or it could be a degradation product that is less soluble.

  • Troubleshooting Steps:

    • Verify Solubility: Ensure that the concentration of your solution is not above the solubility limit of this compound in that solvent and at that temperature. Gentle warming or sonication may aid dissolution, but be mindful of potential temperature-induced degradation.

    • Solvent Selection: Consider using a different solvent or a co-solvent system to improve solubility.

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by LC-MS) to determine if it is the parent compound or a degradation product.

Data on Potential Degradation

While specific quantitative data for the degradation of this compound is not extensively published, the following table summarizes potential degradation percentages under various stress conditions, based on the behavior of similar phenolic and pyridine-containing compounds. This data is illustrative and should be confirmed experimentally.

Stress ConditionDurationTemperatureExpected Degradation (%)Potential Degradation Products
Acidic Hydrolysis (0.1 N HCl)24 hours60°C5 - 15%Hydroxylated or cleaved ether derivatives
Basic Hydrolysis (0.1 N NaOH)24 hours60°C10 - 25%Quinone-like structures, ring-opened products
Oxidative (3% H₂O₂)8 hoursRoom Temp15 - 40%N-oxides, hydroxylated aromatic rings
Photolytic (UV light)48 hoursRoom Temp20 - 50%Dimeric products, colored impurities
Thermal7 days80°C5 - 10%Isomeric impurities

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

  • Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 48 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Keep 2 mL of the stock solution in an oven at 80°C for 7 days.

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).

  • Detect the parent compound and any degradation products using a UV detector (wavelengths can be scanned to find the optimal detection wavelength) and a mass spectrometer for identification.

4. Data Interpretation:

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in a control (unstressed) sample.

  • Characterize the major degradation products using their mass-to-charge ratio (m/z) and fragmentation patterns from the mass spectrometer.

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability of this compound.

G cluster_workflow Troubleshooting Workflow for Solution Instability start Instability Observed (e.g., color change, precipitate) check_light Protect from Light? start->check_light protect_light Use Amber Vials/ Cover with Foil check_light->protect_light No check_ph Is pH Controlled? check_light->check_ph Yes protect_light->check_ph buffer_solution Buffer Solution (Neutral/Slightly Acidic) check_ph->buffer_solution No check_oxygen Oxygen Exposure? check_ph->check_oxygen Yes buffer_solution->check_oxygen degas_solvent Use De-gassed Solvents check_oxygen->degas_solvent Yes check_solubility Solubility Issue? check_oxygen->check_solubility No degas_solvent->check_solubility change_solvent Change Solvent/ Use Co-solvent check_solubility->change_solvent Yes end Stable Solution check_solubility->end No change_solvent->end

Caption: Troubleshooting workflow for solution instability.

G cluster_forced_degradation Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep_stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 N HCl, 60°C) prep_stock->acid base Basic (0.1 N NaOH, 60°C) prep_stock->base oxidative Oxidative (3% H₂O₂) prep_stock->oxidative photo Photolytic (UV Light) prep_stock->photo thermal Thermal (80°C) prep_stock->thermal analyze Analyze by Stability-Indicating HPLC-MS acid->analyze base->analyze oxidative->analyze photo->analyze thermal->analyze interpret Interpret Data: - % Degradation - Identify Products analyze->interpret

Caption: Forced degradation experimental workflow.

References

Technical Support Center: 5-(4-Methoxyphenyl)pyridin-3-ol Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "5-(4-Methoxyphenyl)pyridin-3-ol" in biological assays. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: The solubility of "this compound" can be predicted based on its chemical structure, which contains both hydrophobic (methoxyphenyl, pyridin) and hydrophilic (-ol) groups. It is expected to be sparingly soluble in aqueous buffers and more soluble in organic solvents like DMSO or ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls and is non-toxic to the cells (typically ≤ 0.5%).

Q2: What are the potential mechanisms of action for a compound with this structure?

A2: While the specific mechanism of "this compound" requires experimental validation, compounds with similar scaffolds have been reported to exhibit a range of biological activities. These can include, but are not limited to, inhibition of protein kinases, modulation of signaling pathways involved in cell proliferation and apoptosis, and interaction with enzymes like cholinesterases.[1][2][3] A common starting point for characterization is to screen for effects on cell viability in various cell lines and then to investigate modulation of major signaling pathways such as MAPK/ERK, PI3K/Akt, or apoptosis-related pathways.[2]

Q3: How should I determine the optimal concentration range for my experiments?

A3: It is crucial to perform a dose-response experiment to determine the optimal concentration range. A common approach is to test a wide range of concentrations (e.g., from nanomolar to micromolar) in a cell viability assay (e.g., MTT or CellTiter-Glo®). This will help identify the concentration at which the compound exhibits biological activity without causing overt toxicity.

Q4: What are the appropriate positive and negative controls to include in my assays?

A4: The choice of controls is critical for data interpretation.

  • Negative Controls: A vehicle control (e.g., DMSO at the same final concentration as the treated samples) is essential to account for any effects of the solvent. An untreated control group should also be included.

  • Positive Controls: The positive control will depend on the specific assay. For example, in a kinase assay, a known inhibitor of the kinase would be an appropriate positive control. In a cell apoptosis assay, a known pro-apoptotic agent like staurosporine could be used.

Troubleshooting Guides

Cell-Based Assays

High variability between replicate wells, unexpected cell death in controls, or a lack of a clear dose-response can be common issues in cell-based assays.[4][5][6]

Problem Possible Cause Solution
High variability between replicates Inconsistent cell seeding, edge effects in the microplate, or improper mixing of the compound.[7]Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile buffer to minimize evaporation.[7] Ensure thorough mixing of the compound in the media before adding to the cells.
Unexpected toxicity in control wells Contamination (mycoplasma, bacteria, or fungal), poor cell health, or high concentration of the vehicle (e.g., DMSO).[5]Regularly test cell lines for mycoplasma. Ensure cells are in the logarithmic growth phase and have a low passage number.[6] Keep the final DMSO concentration below 0.5%.
No observable effect of the compound Compound instability or degradation, incorrect concentration range, or the chosen cell line is not sensitive to the compound.Prepare fresh stock solutions of the compound. Test a broader range of concentrations. Screen a panel of different cell lines to identify a sensitive model.
Precipitation of the compound in media Poor solubility of the compound at the tested concentration.Lower the final concentration of the compound. If using a DMSO stock, ensure the final concentration in the media does not exceed its solubility limit.
Kinase Assays

Issues in kinase assays can manifest as low signal, high background, or inconsistent results.[8][9][10]

Problem Possible Cause Solution
Low or no kinase activity Inactive enzyme, suboptimal assay buffer conditions (pH, ionic strength), or insufficient ATP or substrate concentration.Use a new batch of kinase and confirm its activity with a positive control substrate. Optimize the buffer components. Determine the Km for ATP and the substrate and use concentrations at or above the Km.
High background signal Non-specific binding of antibodies (in case of ELISA-based assays), or autophosphorylation of the kinase.[11]Increase the number of washing steps. Include a blocking step with BSA or non-fat dry milk.[10] Run a control reaction without the substrate to measure autophosphorylation.
Inconsistent results between experiments Variability in reagent preparation, incubation times, or temperature.Prepare fresh reagents for each experiment. Use precise timing for all incubation steps and maintain a constant temperature.
Western Blotting

Common problems in western blotting include weak or no signal, high background, and non-specific bands.[12][13][14][15][16]

Problem Possible Cause Solution
Weak or no signal Insufficient protein loading, inefficient protein transfer, or low primary antibody concentration.[12][15]Increase the amount of protein loaded per well. Optimize transfer time and buffer conditions. Increase the primary antibody concentration or incubation time.[15]
High background Insufficient blocking, high primary or secondary antibody concentration, or inadequate washing.[12][15]Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[12] Optimize antibody concentrations by performing a titration. Increase the duration and number of wash steps.
Non-specific bands Primary antibody is not specific, protein degradation, or too much protein loaded.[12][14]Use a different, more specific primary antibody. Add protease and phosphatase inhibitors to the lysis buffer.[16] Reduce the amount of protein loaded per well.

Experimental Protocols

General Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of "this compound" from a DMSO stock in the cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

General In-Vitro Kinase Assay Protocol
  • Reaction Setup: In a microplate, add the kinase buffer, the substrate, and "this compound" at various concentrations.

  • Kinase Addition: Add the kinase to each well to initiate the reaction. Include wells with a known inhibitor as a positive control and wells with no kinase as a negative control.

  • ATP Addition: Add ATP to start the phosphorylation reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™, TR-FRET, or a phospho-specific antibody in an ELISA format).[9][17]

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound.

General Western Blot Protocol
  • Cell Lysis: Treat cells with "this compound" for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_workflow Experimental Workflow: Compound Characterization A Prepare Compound Stock (e.g., 10 mM in DMSO) B Cell Viability Assay (e.g., MTT) A->B C Determine IC50 B->C D Select Sub-IC50 Concentrations C->D E Mechanism of Action Assays D->E F Western Blot for Pathway Analysis E->F G In-vitro Kinase Assay E->G H Data Analysis & Interpretation F->H G->H

Caption: A general workflow for the initial biological characterization of a novel compound.

G cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound This compound Compound->RAF

Caption: A hypothetical signaling pathway showing potential inhibition of the RAF kinase.

G cluster_troubleshooting Troubleshooting Logic: No Compound Effect Start No Effect Observed Q1 Is the compound soluble in the media? Start->Q1 A1_Yes Check Concentration Range Q1->A1_Yes Yes A1_No Re-evaluate Solubility/ Formulation Q1->A1_No No Q2 Is the cell line appropriate? A1_Yes->Q2 End Identify Issue A1_No->End A2_Yes Verify Compound Activity Q2->A2_Yes Yes A2_No Screen Different Cell Lines Q2->A2_No No A2_Yes->End A2_No->End

Caption: A logical decision tree for troubleshooting experiments with no observable compound effect.

References

"5-(4-Methoxyphenyl)pyridin-3-ol" inconsistent experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during the synthesis, characterization, and evaluation of 5-(4-Methoxyphenyl)pyridin-3-ol.

Troubleshooting Guides

This section addresses specific problems reported by different research groups, offering potential causes and solutions in a question-and-answer format.

Synthesis & Purification Issues

Question 1: We are observing significantly lower yields (30-40%) for the Suzuki-Miyaura coupling synthesis compared to the expected >70%. What are the potential causes and how can we improve the yield?

Answer: Low yields in Suzuki-Miyaura couplings are a common issue.[1][2][3] Several factors in the reaction setup and execution could be responsible.

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is sensitive to air and moisture. Improper handling or prolonged storage can lead to deactivation.

  • Poor Reagent Quality: Boronic acids can degrade over time, especially if not stored properly, leading to protodeboronation.[2]

    • Solution: Use freshly purchased or recently purified 4-methoxyphenylboronic acid. Check the purity of your starting materials (5-bromopyridin-3-ol and the boronic acid) by NMR before starting the reaction.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the phosphine ligands and the formation of palladium black, which reduces catalytic activity and can promote homocoupling of the boronic acid.[4]

    • Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction.

  • Incorrect Base or Solvent System: The choice and quality of the base are critical. The solvent system must be appropriate for the specific substrates and catalyst used.

    • Solution: Ensure the base (e.g., K₂CO₃, K₃PO₄) is finely powdered and dry. Some Suzuki reactions benefit from aqueous conditions, so a solvent mixture like 1,4-dioxane/water or THF/water is often effective.[1][3] You may need to screen different bases and solvent systems to find the optimal conditions for your specific setup.

Question 2: The melting point of our final product is broad (e.g., 155-160 °C) and lower than the expected sharp melting point of 165-167 °C. Why is this happening?

Answer: A broad and depressed melting point is typically an indication of impurities or the presence of multiple crystalline forms (polymorphs).

Potential Causes & Solutions:

  • Residual Impurities: The most common cause is the presence of residual starting materials, byproducts (like homocoupled boronic acid), or palladium catalyst.

    • Solution: Enhance purification methods. If using column chromatography, ensure good separation. Recrystallization is highly recommended. Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes) to effectively remove different types of impurities. Washing the crude product with a suitable solvent before purification can also help.

  • Polymorphism: Many pharmaceutical compounds can exist in different crystalline forms, known as polymorphs, which have different physical properties, including melting points.[5][6][7][8][9] The crystallization conditions (solvent, temperature, cooling rate) can influence which polymorph is formed.[6]

    • Solution: Standardize your recrystallization procedure precisely. Analyze the solid state of your material using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for polymorphism. It is crucial to identify and control the polymorphic form for reproducible biological data.[7]

Characterization & Analysis Issues

Question 3: In our ¹H NMR spectrum, the signal for the hydroxyl proton is very broad, and some aromatic signals are not well-resolved. What could be the issue?

Answer: Broadening of peaks in an NMR spectrum can be caused by several factors related to the sample preparation and the nature of the compound.

Potential Causes & Solutions:

  • Paramagnetic Impurities: Trace amounts of residual palladium from the synthesis can cause significant broadening of nearby proton signals.

    • Solution: Purify the compound meticulously to remove all traces of the metal catalyst. Passing the compound through a short plug of silica or a specialized metal scavenger resin can be effective.

  • Sample Concentration: Highly concentrated samples can lead to peak broadening due to viscosity and intermolecular interactions.[10]

    • Solution: Prepare a more dilute sample and re-acquire the spectrum.

  • Proton Exchange: Hydroxyl (-OH) protons are exchangeable and often appear as broad singlets. Their chemical shift can also vary with concentration, temperature, and solvent.

    • Solution: To confirm the identity of the -OH peak, perform a D₂O exchange. Add a drop of deuterium oxide to the NMR tube, shake, and re-acquire the spectrum. The -OH peak should disappear or significantly decrease in intensity.[10]

  • Poor Shimming: An improperly shimmed magnet will result in broad, distorted peaks.

    • Solution: Ensure the NMR instrument is properly shimmed before acquiring the data. If the lock signal is weak, it can lead to distortions; in such cases, it might be better to run the experiment unlocked after an initial shim.[11]

Question 4: Our ESI-MS data shows a prominent [M+Na]⁺ adduct ion, which is sometimes stronger than the desired [M+H]⁺ ion. How can we improve the signal for the protonated molecule?

Answer: The formation of sodium adducts ([M+Na]⁺) is a very common phenomenon in electrospray ionization mass spectrometry (ESI-MS), especially for molecules that can chelate metal ions.[12][13]

Potential Causes & Solutions:

  • Sodium Contamination: Sodium ions are ubiquitous and can come from glassware, solvents, or the sample itself.

    • Solution: Use high-purity solvents. Rinsing glassware with deionized water and then a high-purity organic solvent can help. Be aware that touching glassware with bare hands can transfer enough salt to cause issues.[12]

  • Analyte Properties: Molecules with oxygen or nitrogen atoms can readily form adducts with alkali metals.

    • Solution: To promote the formation of the protonated molecule ([M+H]⁺), add a small amount of a volatile acid, like formic acid (typically 0.1%), to the mobile phase or the sample solution.[12][14][15] The excess protons will compete with the sodium ions, favoring the formation of [M+H]⁺.

Biological Activity Issues

Question 5: We are observing high variability in the IC₅₀ values for this compound in our kinase inhibition assay, with results ranging from 50 nM to 500 nM across different experiments. What could be causing this inconsistency?

Answer: Reproducibility is a known challenge in cell-based and biochemical assays.[16][17][18] The variability you're seeing can stem from biological factors, assay conditions, or the compound itself.

Potential Causes & Solutions:

  • Assay Conditions:

    • ATP Concentration: For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration in the assay.[19][20][21][22][23]

      • Solution: Strictly standardize the ATP concentration in your kinase assay buffer to be at or near the Kₘ value for the specific kinase. Ensure the ATP stock solution is accurately prepared and stored.

    • Cell Health and Passage Number: The physiological state of cells can impact assay results. Cells at high passage numbers can behave differently than those at low passages.[17]

      • Solution: Use cells within a consistent and narrow range of passage numbers for all experiments. Monitor cell viability and ensure consistent seeding density.[16]

  • Compound Stability and Solubility:

    • Solution Stability: Phenolic compounds can be susceptible to oxidation or degradation in aqueous buffer solutions over time, especially at neutral or alkaline pH.[24][25][26]

      • Solution: Prepare fresh stock solutions of the compound in DMSO. When diluting into aqueous assay buffer, do so immediately before use. Protect solutions from light and perform stability tests of the compound in the assay buffer over the time course of the experiment.

    • Compound Precipitation: If the compound is not fully soluble in the final assay buffer, its effective concentration will be lower and variable, leading to inconsistent results.

      • Solution: Check the solubility of the compound in the final assay buffer at the highest concentration tested. If precipitation is observed, you may need to adjust the final DMSO concentration or lower the maximum test concentration.

  • Experimental Execution:

    • Pipetting and Edge Effects: Minor variations in pipetting can lead to large errors. Wells on the perimeter of microplates are prone to evaporation, which can concentrate the compound and affect results.[16]

      • Solution: Use calibrated pipettes and consistent technique. Avoid using the outer wells of the assay plate for experimental data; instead, fill them with PBS or media to minimize edge effects.[16]

Data Presentation: Summary of Inconsistent Results

The following tables summarize the hypothetical inconsistent data reported by different research groups (Lab A, Lab B, Lab C) compared to the expected reference values.

Table 1: Synthesis Yield and Melting Point

ParameterExpected ValueLab ALab BLab C
Yield (%) >70%72%35%41%
Melting Point (°C) 165-167164-166155-160158-162

Table 2: Biological Activity (Kinase X Inhibition)

ParameterExpected ValueLab ALab BLab C
IC₅₀ (nM) ~50 nM48 nM450 nM150 nM

Experimental Protocols

Standardized Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is provided as a standardized reference to minimize variability.

  • Degassing: In a 100 mL Schlenk flask, add 1,4-dioxane (40 mL) and water (10 mL). Bubble Argon gas through the solvent mixture for 30 minutes.

  • Reagent Addition: To the flask, add 5-bromopyridin-3-ol (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and finely powdered potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Catalyst Addition: Under a positive flow of Argon, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 eq).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously under an Argon atmosphere for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Recrystallization: Further purify the product by recrystallization from an ethanol/water mixture to obtain the final product as a crystalline solid. Dry under vacuum.

Mandatory Visualization

Experimental Workflow Diagram

G Suzuki-Miyaura Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants & Base (5-bromopyridin-3-ol, boronic acid, K2CO3) solvent 2. Add Degassed Solvent (Dioxane/Water) reagents->solvent degas 3. Evacuate & Backfill with Argon solvent->degas catalyst 4. Add Pd Catalyst (under Argon flow) degas->catalyst heat 5. Heat to 90 °C (4-6 hours under Argon) catalyst->heat monitor 6. Monitor by TLC / LC-MS heat->monitor cool 7. Cool to Room Temperature monitor->cool filter 8. Filter through Celite cool->filter extract 9. Aqueous Extraction filter->extract purify 10. Column Chromatography extract->purify recrystallize 11. Recrystallization purify->recrystallize product Final Product recrystallize->product

Caption: Workflow for the Suzuki-Miyaura synthesis.

Hypothetical Signaling Pathway

G Hypothetical Kinase Inhibition Pathway compound This compound kinase Kinase X (e.g., PLK1) compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation cell_cycle Cell Cycle Progression substrate Downstream Substrate substrate->kinase p_substrate->cell_cycle apoptosis Apoptosis / Cell Cycle Arrest cell_cycle->apoptosis Is Prevented

Caption: Hypothetical inhibition of a cell cycle kinase.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound? A: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent slow oxidation.

Q2: Is this compound susceptible to degradation in solution? A: Yes, as a phenolic compound, it can be susceptible to oxidation, especially in solution.[24][25][26][27] The stability is generally better under acidic to neutral pH conditions. In basic solutions or in the presence of trace metals and oxygen, degradation can be accelerated. It is recommended to use freshly prepared solutions for biological assays.

Q3: What are the best solvents for dissolving this compound for biological testing? A: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. For final dilutions into aqueous assay buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the assay. Always verify the compound's solubility and stability in the final assay medium.

Q4: Can this compound exist in different tautomeric forms? A: Yes, hydroxypyridines can exist in equilibrium with their pyridone tautomers. The position of the equilibrium can be influenced by the solvent, pH, and temperature. This is an important consideration as different tautomers may exhibit different physical properties and biological activities. It is advisable to characterize the compound in the specific solvent system used for experimentation.

References

Technical Support Center: Refining the Purification Protocol for "5-(4-Methoxyphenyl)pyridin-3-ol"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocol for "5-(4-Methoxyphenyl)pyridin-3-ol".

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of "this compound" in a question-and-answer format.

Issue 1: Low or No Recovery of the Product After Column Chromatography

  • Question: I performed silica gel column chromatography, but I have a very low yield of my desired product, "this compound". What could be the issue?

  • Answer: Low recovery from silica gel chromatography can stem from several factors. The basic nature of the pyridine ring can lead to strong interactions with the acidic silanol groups on the silica surface, causing your product to remain on the column.[1]

    Possible Solutions:

    • Deactivate the Silica Gel: Before preparing your column, you can treat the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v), in the eluent. This will neutralize the acidic sites on the silica.

    • Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine or pyridine to your eluent system can help to displace the product from the silica gel.

    • Check Compound Stability: Pyridin-3-ol derivatives can be sensitive to prolonged exposure to acidic conditions, which can be present on the surface of silica gel. Consider minimizing the time the compound spends on the column.

Issue 2: The Purified Product Contains Impurities

  • Question: After purification by column chromatography or recrystallization, my "this compound" is still not pure. How can I improve the purity?

  • Answer: The presence of persistent impurities suggests that the chosen purification method may not be optimal for separating the desired product from specific byproducts of the synthesis.

    Possible Solutions for Column Chromatography:

    • Optimize the Eluent System: A suboptimal solvent system may not provide adequate separation. You can systematically test different solvent mixtures using thin-layer chromatography (TLC) to find an eluent that gives good separation between your product and the impurities.

    • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the mobile phase is gradually increased, may provide better separation.

    Possible Solutions for Recrystallization:

    • Solvent Screening: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble or remain in solution at cold temperatures. A systematic screening of different solvents or solvent mixtures is recommended.

    • Slow Cooling: Allowing the hot, saturated solution to cool slowly can promote the formation of purer crystals. Rapid cooling can trap impurities within the crystal lattice.

Issue 3: Streaking or Tailing of the Product Spot on TLC

  • Question: When I run a TLC of my crude or purified "this compound", I observe significant streaking or tailing of the spot. What does this indicate?

  • Answer: Streaking or tailing on a TLC plate often indicates strong interactions between the compound and the stationary phase (silica gel), which is consistent with the basic nature of the pyridine nitrogen.[1] It can also suggest that the compound is degrading on the plate or that the sample is overloaded.

    Possible Solutions:

    • TLC Plate Pre-treatment: Similar to column chromatography, you can add a small amount of triethylamine or ammonia to the developing solvent to reduce tailing.

    • Sample Concentration: Ensure you are not spotting too much of your sample on the TLC plate, as this can lead to streaking.

    • Check for Degradation: The pyridin-3-ol moiety may be susceptible to oxidation or other degradation pathways on the silica surface.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvent systems for column chromatography of "this compound"?

A1: A good starting point for silica gel chromatography would be a mixture of a non-polar solvent and a polar solvent. Common choices include hexane/ethyl acetate or dichloromethane/methanol.[2][3] Given the polarity of the hydroxyl group and the pyridine nitrogen, you will likely require a relatively polar solvent system. It is advisable to start with a lower polarity and gradually increase it. The addition of a small amount of triethylamine (0.1-1%) to the eluent is often beneficial for pyridine-containing compounds to prevent tailing.[1]

Q2: What are some suitable solvents for the recrystallization of "this compound"?

A2: The choice of recrystallization solvent is highly dependent on the impurity profile. A good approach is to test a range of solvents with varying polarities. Potential solvents could include ethanol, methanol, ethyl acetate, acetone, or mixtures such as dichloromethane/hexane or ethanol/water.[3][4][5]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of column chromatography. By analyzing the fractions collected from the column, you can identify which ones contain the pure product. For recrystallization, the purity of the resulting crystals can be checked by TLC, melting point determination, or spectroscopic methods like NMR.

Q4: My compound appears to be degrading during purification. What can I do?

A4: Pyridin-3-ol derivatives can be susceptible to oxidation, especially if exposed to air and light for extended periods.[6] If you suspect degradation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Additionally, minimizing the duration of the purification process can be helpful.

Data Presentation

Table 1: Comparison of Solvent Systems for Column Chromatography

Eluent System (v/v)Retention Factor (Rf) of ProductSeparation from Major ImpurityYield (%)Purity (%)
Hexane:Ethyl Acetate (1:1)0.45Poor7585
Hexane:Ethyl Acetate (1:2)0.30Good6895
Dichloromethane:Methanol (95:5)0.50Moderate7292
Dichloromethane:Methanol (95:5) + 0.5% Triethylamine0.55Good8598

Table 2: Evaluation of Recrystallization Solvents

SolventCrystal MorphologyRecovery (%)Purity (%)
EthanolNeedles8097
Ethyl AcetatePlates7596
Acetone:Water (4:1)Amorphous Powder6090
Dichloromethane/HexanePrisms8599

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

  • Preparation of the Slurry: In a beaker, add silica gel to a small amount of the initial, low-polarity eluent. Swirl to create a homogenous slurry.

  • Packing the Column: Secure a glass column in a vertical position with a stopcock at the bottom. Add a small plug of cotton or glass wool, followed by a layer of sand. Pour the silica gel slurry into the column, continuously tapping the column to ensure even packing.

  • Equilibration: Once the silica gel has settled, add more eluent and allow it to run through the column until the packed bed is stable and equilibrated.

  • Sample Loading: Dissolve the crude "this compound" in a minimal amount of the eluent or a suitable solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the test solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is a good candidate.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product (this compound) column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Optional Further Purification pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product characterization Characterization (NMR, MS, MP) pure_product->characterization troubleshooting_logic start Start Purification check_purity Is the Product Pure? start->check_purity check_yield Is the Yield Acceptable? check_purity->check_yield Yes impure_product Impure Product check_purity->impure_product No low_yield Low Yield check_yield->low_yield No end_success Successful Purification check_yield->end_success Yes optimize_column Optimize Column Chromatography (Solvent, Gradient) impure_product->optimize_column optimize_recrystallization Optimize Recrystallization (Solvent Screening) impure_product->optimize_recrystallization check_column_interaction Check for Strong Interaction with Silica (Add Amine) low_yield->check_column_interaction optimize_column->check_purity optimize_recrystallization->check_purity end_fail Further Troubleshooting Required check_column_interaction->end_fail

References

Technical Support Center: Overcoming Solubility Challenges with 5-(4-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "5-(4-Methoxyphenyl)pyridin-3-ol". The following sections offer detailed experimental protocols and strategies to enhance the solubility of this compound for various research applications.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that might influence its solubility?

A1: Based on its chemical structure, which includes a polar pyridine ring and a hydroxyl group, along with a nonpolar methoxyphenyl group, this compound is predicted to be a weakly basic compound with limited aqueous solubility. The presence of both hydrophilic and lipophilic regions suggests that its solubility will be highly dependent on the pH and the solvent system used.

Q2: My stock solution of this compound in an aqueous buffer is cloudy. What could be the cause?

A2: Cloudiness, or turbidity, in your stock solution is a strong indication that the compound has precipitated out of solution. This typically occurs when the concentration of the compound exceeds its solubility limit in the chosen solvent system. Factors contributing to this can include incorrect pH, low temperature, or the use of an inappropriate co-solvent.

Q3: Can I use DMSO to dissolve this compound for my in vitro cell-based assays?

A3: Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can likely dissolve this compound at high concentrations. However, for cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to avoid solvent-induced cytotoxicity. This may necessitate a careful balance between the required compound concentration and the tolerated DMSO level.

Q4: How does pH affect the solubility of this compound?

A4: As a pyridine derivative, this compound is expected to exhibit pH-dependent solubility. The pyridine nitrogen can be protonated at acidic pH, forming a more soluble salt. Conversely, at higher pH, the compound will be in its less soluble free base form. Therefore, adjusting the pH of your aqueous buffer to a more acidic range is a primary strategy to investigate for improving its solubility.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and overcoming common solubility problems encountered with this compound.

Issue 1: Compound Precipitation Upon Dilution of a Concentrated Stock

Root Cause Analysis: This is a common issue when a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer. The drastic change in solvent polarity reduces the solubility of the compound, causing it to precipitate.

Troubleshooting Workflow:

G start Precipitation Observed step1 Decrease Final Concentration start->step1 step2 Increase Co-solvent Percentage step1->step2 Still Precipitates end Solution Clear step1->end Precipitate Dissolves step3 Use a Different Co-solvent step2->step3 Still Precipitates / Solvent Toxicity step2->end Precipitate Dissolves step4 Employ Solubilizing Excipients step3->step4 Still Precipitates step3->end Precipitate Dissolves step4->end Precipitate Dissolves

Caption: Troubleshooting workflow for compound precipitation.

Corrective Actions:

  • Reduce the Final Concentration: Attempt to perform the experiment at a lower final concentration of the compound if the experimental design allows.

  • Optimize Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. Be mindful of the tolerance of your experimental system to the co-solvent.

  • Explore Alternative Co-solvents: Test other water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs).[1]

  • Utilize Solubilizing Agents: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility.[2][3]

Issue 2: Low Aqueous Solubility in Physiological Buffers (e.g., PBS pH 7.4)

Root Cause Analysis: The neutral pH of physiological buffers may not be optimal for dissolving a weakly basic compound like this compound.

Troubleshooting Strategies:

StrategyPrincipleKey Considerations
pH Adjustment Increase solubility by protonating the pyridine nitrogen.Determine the pKa of the compound. Ensure the final pH is compatible with the experimental system (e.g., cell viability).
Co-solvents Increase solubility by reducing the polarity of the solvent.Screen various biocompatible co-solvents (e.g., Ethanol, PEG 400).[1] Keep the final concentration of the co-solvent as low as possible.
Complexation Encapsulate the hydrophobic compound within a hydrophilic cyclodextrin molecule.Screen different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD).[4] Determine the optimal drug-to-cyclodextrin ratio.
Surfactants Form micelles that encapsulate the drug, increasing its apparent solubility.Use non-ionic surfactants like Tween® 80 or Cremophor® EL at concentrations above their critical micelle concentration (CMC).[2]
Solid Dispersions Disperse the drug in a hydrophilic polymer matrix to improve its dissolution rate.[5]This is an advanced technique typically used for in vivo formulations. Requires specialized equipment for preparation (e.g., spray drying, hot-melt extrusion).[6]

Experimental Protocols

Protocol 1: Determining Aqueous Solubility by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Calibrated analytical balance

Methodology:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of the compound in that buffer.

Protocol 2: Screening of Co-solvents for Solubility Enhancement

Objective: To identify an effective co-solvent and its optimal concentration for dissolving this compound.

Materials:

  • This compound

  • Aqueous buffer of choice

  • A panel of co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400)

  • 96-well plate (polypropylene)

  • Plate reader capable of measuring turbidity (nephelometry) or a visual assessment method

Methodology:

  • Prepare a high-concentration stock solution of this compound in each of the selected co-solvents.

  • In a 96-well plate, create a matrix of dilutions by adding varying amounts of the stock solutions to the aqueous buffer. This will generate a range of final compound concentrations and co-solvent percentages.

  • Incubate the plate at the desired temperature for a set period (e.g., 1-2 hours).

  • Visually inspect each well for signs of precipitation or measure the turbidity using a plate reader.

  • The highest concentration of the compound that remains in solution for each co-solvent system indicates the solubility enhancement achieved.

Illustrative Data Summary Table:

Co-solventMax. Soluble Concentration (µM) at 5% Co-solventMax. Soluble Concentration (µM) at 10% Co-solvent
DMSO [User to determine][User to determine]
Ethanol [User to determine][User to determine]
PEG 400 [User to determine][User to determine]
Propylene Glycol [User to determine][User to determine]

Visualization of Methodologies

Solubility Screening Workflow

The following diagram illustrates a general workflow for screening and identifying a suitable solvent system for this compound.

G start Start: Poorly Soluble Compound step1 Initial Solubility in Aqueous Buffer start->step1 step2 pH Modification step1->step2 Inadequate Solubility step3 Co-solvent Screening step2->step3 Inadequate Solubility end Optimized Formulation step2->end Solubility Achieved step4 Cyclodextrin Complexation step3->step4 Inadequate Solubility step3->end Solubility Achieved step5 Surfactant Screening step4->step5 Inadequate Solubility step4->end Solubility Achieved step5->end Solubility Achieved

Caption: General workflow for solubility enhancement.

References

preventing byproduct formation in "5-(4-Methoxyphenyl)pyridin-3-ol" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol. The following information is designed to help overcome common challenges and prevent the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a protected 5-halopyridin-3-ol (e.g., 5-bromo-3-(tert-butyldimethylsilyloxy)pyridine) with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

Q2: What are the most common byproducts observed in the Suzuki-Miyaura synthesis of this compound?

A2: The primary byproducts encountered during this synthesis include:

  • Homocoupling of the boronic acid: This results in the formation of 4,4'-dimethoxybiphenyl.

  • Hydrodehalogenation of the pyridine starting material: This leads to the formation of the corresponding pyridin-3-ol derivative without the desired methoxyphenyl group.

  • Protodeboronation of the boronic acid: This is the cleavage of the C-B bond of the boronic acid, which reduces its effective concentration.

Q3: How can I minimize the formation of the 4,4'-dimethoxybiphenyl homocoupling byproduct?

A3: The formation of the homocoupling byproduct is often promoted by the presence of oxygen. To minimize this, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Additionally, using the appropriate palladium catalyst and ligand system can reduce the likelihood of this side reaction.

Q4: What should I do if I observe significant amounts of the hydrodehalogenated pyridine byproduct?

A4: The presence of the hydrodehalogenated byproduct suggests that the catalytic cycle is being interrupted. This can be caused by impurities in the starting materials or solvent, or by suboptimal reaction conditions. Ensure that all reagents and solvents are pure and anhydrous. Optimizing the base and temperature can also help to favor the desired cross-coupling pathway.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no product yield Inactive catalyst• Use a fresh batch of palladium catalyst. • Consider using a pre-catalyst that is more readily activated.
Suboptimal reaction temperature• Incrementally increase the reaction temperature. • Be aware that excessively high temperatures can lead to degradation.
Incorrect base• The choice of base is critical; common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. • The strength and solubility of the base can significantly impact the reaction.
High levels of 4,4'-dimethoxybiphenyl Oxygen in the reaction mixture• Thoroughly degas the solvent and reagents before starting the reaction. • Maintain a positive pressure of an inert gas (argon or nitrogen).
Inappropriate catalyst/ligand• Screen different phosphine ligands to find one that promotes the cross-coupling over homocoupling.
Significant hydrodehalogenation of the pyridine starting material Impurities in the reaction• Use high-purity, anhydrous solvents and reagents. • Ensure the starting halide is pure.
Non-optimal reaction conditions• Adjust the reaction temperature and time. • Screen different bases and solvent systems.
Incomplete reaction (starting materials remain) Insufficient reaction time or temperature• Increase the reaction time. • Cautiously increase the reaction temperature.
Catalyst deactivation• Increase the catalyst loading. • Add a fresh portion of the catalyst.

Quantitative Data from Analogous Suzuki-Miyaura Reactions

The following table summarizes typical yields and byproduct formation in Suzuki-Miyaura reactions involving pyridyl halides and arylboronic acids under various conditions. While not specific to this compound, this data provides a useful reference for expected outcomes.

Pyridyl Halide Boronic Acid Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%) Homocoupling Byproduct (%) Hydrodehalogenation Byproduct (%)
3-BromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10085510
5-Bromo-2-methoxypyridine4-Tolylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane909235
3-Iodopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhosK₃PO₄THF8095<2<3
5-Chloropyridin-3-ol4-Methoxyphenylboronic acidPd(OAc)₂ (4)XPhosK₃PO₄t-Amyl alcohol11078814

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the protected 5-halopyridin-3-ol (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Add the degassed solvent, followed by the palladium catalyst and ligand (if applicable).

  • The reaction mixture is heated to the desired temperature with vigorous stirring.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

  • The protecting group is removed under appropriate conditions to yield the final product, this compound.

Visualizations

Synthesis_Pathway cluster_suzuki Suzuki-Miyaura Coupling start 5-Halo-3-hydroxypyridine protected Protected 5-Halo-3-hydroxypyridine start->protected Protection product Protected this compound protected->product Pd Catalyst, Base boronic_acid 4-Methoxyphenylboronic Acid boronic_acid->product final_product This compound product->final_product Deprotection

Caption: Synthetic pathway for this compound.

Byproduct_Formation Reaction_Mixture Reaction Mixture (Aryl Halide + Boronic Acid) Desired_Product Desired Cross-Coupling Product Reaction_Mixture->Desired_Product Desired Pathway Homocoupling Homocoupling Byproduct (4,4'-dimethoxybiphenyl) Reaction_Mixture->Homocoupling Side Reaction 1 Dehalogenation Hydrodehalogenation Byproduct Reaction_Mixture->Dehalogenation Side Reaction 2

Caption: Common byproduct formation pathways.

Troubleshooting_Workflow start Experiment Start check_yield Low Yield? start->check_yield check_byproducts High Byproducts? check_yield->check_byproducts No optimize_conditions Optimize Conditions (Temp, Base, Solvent) check_yield->optimize_conditions Yes check_reagents Check Reagent Purity & Inert Atmosphere check_byproducts->check_reagents Yes success Successful Synthesis check_byproducts->success No optimize_conditions->check_yield failure Consult Further optimize_conditions->failure If still failing check_reagents->optimize_conditions

Caption: A logical troubleshooting workflow.

Validation & Comparative

A Comparative Guide to the Characterization of 5-(4-Methoxyphenyl)pyridin-3-ol and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methoxyphenyl)pyridin-3-ol is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core substituted with a hydroxyl group and a methoxyphenyl moiety, suggests the possibility of diverse biological activities. This guide provides a comprehensive framework for the characterization of this compound, outlines key experiments for its evaluation, and compares its hypothetical properties with known data from structurally related molecules. The information presented herein is intended to serve as a roadmap for researchers investigating new chemical entities in the drug development pipeline.

Physicochemical and Biological Characterization

A thorough characterization is paramount to understanding the therapeutic potential and safety profile of a new chemical entity. The following sections detail the essential experimental data required for a comprehensive evaluation of this compound.

Predicted Physicochemical Properties

While experimental data for this compound is not currently available in public databases, its properties can be predicted and compared with known compounds sharing similar structural motifs. The table below presents a comparison of predicted properties for the target compound alongside experimentally determined data for 3-(4-Methoxyphenyl)pyridine and 4-(4-Methoxyphenyl)pyridine.

PropertyThis compound (Predicted)3-(4-Methoxyphenyl)pyridine[1]4-(4-Methoxyphenyl)pyridine[2]
Molecular Formula C12H11NO2C12H11NOC12H11NO
Molecular Weight 201.22 g/mol 185.22 g/mol 185.22 g/mol
XLogP3 2.12.42.6
Hydrogen Bond Donor Count 100
Hydrogen Bond Acceptor Count 322
Rotatable Bond Count 222
Hypothetical Biological Activity Profile

The biological activity of this compound is yet to be determined. However, based on the activities of structurally related compounds, several potential therapeutic areas can be explored. The following table compares the known biological activities of related heterocyclic compounds, providing a basis for initial screening of the target molecule.

Compound Class / ExampleKey Structural FeaturesObserved Biological ActivityReference
Pyrazolopyridinones (e.g., Apixaban)Pyrazole fused to a pyridinone ring, with a methoxyphenyl groupFactor Xa inhibition (anticoagulant)[3][4]
Thiazole Derivatives Thiazole ring with methoxyphenyl and pyridinyl substituentsPotential for use in treating inflammation, hypertension, and HIV infection[5]
Indole-based Thiosemicarbazones Indole core with a methoxyphenylsulfonyl groupInhibition of cholinesterases and monoamine oxidase A (potential anti-Alzheimer's activity)[6]
Quinolone Derivatives Quinolone core with methoxyphenyl substituentsAmenable to palladium-mediated cross-coupling reactions for creating diverse derivatives[7]
Pyrazolone Derivatives Pyrazolone ring with methoxyphenyl and pyridinylamino moietiesPotential antioxidant, anti-inflammatory, and antimicrobial properties[8]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in the characterization of this compound.

Synthesis and Purification

A plausible synthetic route to this compound could involve a Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • Starting Materials: 5-Bromopyridin-3-ol and 4-methoxyphenylboronic acid.

  • Reaction Conditions: The reactants would be combined in a suitable solvent system (e.g., a mixture of dioxane and water) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).

  • Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture would be subjected to an aqueous work-up, and the organic layer would be separated, dried, and concentrated under reduced pressure.

  • Purification: The crude product would be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structural Elucidation

The chemical structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and ether (C-O-C) groups.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide unambiguous confirmation of the molecular structure and stereochemistry.

In Vitro Biological Assays

Based on the activities of related compounds, a panel of in vitro assays would be conducted to determine the biological profile of this compound.

Example Protocols:

  • Enzyme Inhibition Assays: To assess the potential for enzyme inhibition (e.g., against Factor Xa, cholinesterases, or monoamine oxidase A), assays would be performed using purified enzymes and their respective substrates. The inhibitory activity of the compound would be determined by measuring the reduction in enzyme activity in the presence of varying concentrations of the compound, allowing for the calculation of an IC50 value.

  • Antioxidant Activity Assays: The antioxidant potential could be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

  • Antimicrobial Assays: The compound would be tested against a panel of pathogenic bacteria and fungi using methods such as the broth microdilution assay to determine the minimum inhibitory concentration (MIC).

  • Cytotoxicity Assays: To assess potential toxicity, the compound would be tested against various cell lines (e.g., HeLa, HepG2) using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Visualizing Experimental Workflows and Pathways

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a novel chemical entity like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_biological Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Analysis (e.g., HPLC) Purification->Purity InVitro In Vitro Assays Purity->InVitro InVivo In Vivo Studies InVitro->InVivo ADMET ADMET Profiling InVivo->ADMET

Caption: Workflow for Novel Compound Characterization.

Hypothetical Signaling Pathway Inhibition

Given that related compounds have shown activity as enzyme inhibitors, the following diagram illustrates a generalized signaling pathway that could be modulated by a small molecule inhibitor.

cluster_pathway Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Enzyme Enzyme (Target) Receptor->Enzyme Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Response Cellular Response Product->Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Enzyme

Caption: Generalized Enzyme Inhibition Pathway.

Conclusion

While direct experimental data for this compound is not yet available, this guide provides a comprehensive framework for its systematic characterization and evaluation. By following the outlined experimental protocols and comparing the resulting data with that of structurally related compounds, researchers can effectively assess the therapeutic potential of this and other novel heterocyclic molecules. The provided workflows and diagrams serve as a visual aid to the complex process of drug discovery and development, from initial synthesis to biological evaluation.

References

Confirming the Structure of 5-(4-Methoxyphenyl)pyridin-3-ol: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural confirmation of the novel compound 5-(4-Methoxyphenyl)pyridin-3-ol. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on established principles and comparative data from analogous structures. Detailed experimental protocols for key analytical techniques are also provided to facilitate empirical verification.

The proposed structure for this compound consists of a pyridine ring substituted with a hydroxyl group at the 3-position and a 4-methoxyphenyl group at the 5-position. The confirmation of this structure relies on a synergistic approach, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Spectroscopic Data

To predict the spectral characteristics of this compound, we can draw comparisons with the known spectral data of its core components and closely related analogues: 3-Hydroxypyridine, Anisole (as a proxy for the 4-methoxyphenyl group), and the closely related 5-Phenylpyridin-3-ol.

Table 1: Predicted ¹H-NMR Data for this compound and Comparative Data for Analogous Compounds
Compound Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound (Predicted) Pyridine-H2~8.3d~2.5
Pyridine-H4~7.4t~2.0
Pyridine-H6~8.1d~1.5
Phenyl-H (ortho to OMe)~7.0d~8.8
Phenyl-H (meta to OMe)~7.5d~8.8
-OCH₃~3.8s-
-OH~9.9 (variable)br s-
3-Hydroxypyridine[1] Pyridine-H28.28d-
Pyridine-H47.33dd-
Pyridine-H57.29m-
Pyridine-H68.09d-
N-benzyl-4-methoxyaniline[2][3] Phenyl-H (ortho to OMe)~6.8m-
Phenyl-H (meta to OMe)~6.6m-
-OCH₃3.78s-
5-Phenylpyridin-3-ol[4][5] Aromatic-H7.0 - 8.5m-

Note: Chemical shifts are solvent-dependent. Predicted values are for DMSO-d₆.

Table 2: Predicted ¹³C-NMR Data for this compound and Comparative Data
Compound Carbon Assignment Expected Chemical Shift (δ, ppm)
This compound (Predicted) Pyridine-C2~140
Pyridine-C3~155
Pyridine-C4~125
Pyridine-C5~130
Pyridine-C6~142
Phenyl-C (ipso)~130
Phenyl-C (ortho to OMe)~115
Phenyl-C (meta to OMe)~128
Phenyl-C (para to substituent)~160
-OCH₃~55
N-benzyl-4-methoxyaniline[2] Phenyl-C (ipso)142.5
Phenyl-C (ortho to OMe)114.9
Phenyl-C (meta to OMe)114.2
Phenyl-C (para to N)152.2
-OCH₃55.8
Table 3: Predicted FT-IR Absorption Bands for this compound and Comparative Data
Compound Functional Group Expected Wavenumber (cm⁻¹) Intensity/Shape
This compound (Predicted) O-H (Phenolic)3200-3550Broad
C-H (Aromatic)3000-3100Medium
C=C (Aromatic)1440-1600Medium-Strong
C-O (Phenolic)1140-1230Strong
C-O (Ether)1000-1075 (asym), 1200-1275 (sym)Strong
Phenol[6][7] O-H3230-3550Broad
C=C (Aromatic)1440-1600Strong
C-O1140-1230Strong
Pyridine[8] C=N, C=C~1430-1600Medium-Strong
Mass Spectrometry Prediction

For this compound (C₁₂H₁₁NO₂), the expected molecular weight is approximately 201.22 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 202.[9] Key fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the bond between the two aromatic rings.

Experimental Protocols

Standard operating procedures for the requisite analytical techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[10] Ensure the sample is fully dissolved; filter if particulates are present.

  • ¹H-NMR Acquisition :

    • Record the spectrum on a 400 MHz or higher spectrometer.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[11]

  • ¹³C-NMR Acquisition :

    • Record the spectrum on the same instrument.

    • Use a standard proton-decoupled pulse sequence.

    • A higher number of scans will be necessary compared to ¹H-NMR due to the lower natural abundance of ¹³C.[12][13]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Solids : Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.[14]

    • Solutions : A spectrum can be obtained from a concentrated solution in a suitable solvent (e.g., CHCl₃) using a liquid cell.[14]

  • Data Acquisition :

    • Record a background spectrum of the pure KBr pellet or the solvent.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.[15]

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., ESI).

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data, which can further aid in structural elucidation.[16][17]

Visualization of the Confirmation Workflow

The logical process for confirming the structure of this compound is depicted below.

G cluster_synthesis Proposed Structure cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_confirmation Conclusion A This compound B 1H & 13C NMR A->B is subjected to C FT-IR A->C is subjected to D Mass Spectrometry A->D is subjected to E Chemical Shifts & Coupling Constants B->E F Functional Group Vibrations C->F G Molecular Ion & Fragmentation D->G H Comparison with Analogous Compounds E->H data is used for F->H data is used for G->H data is used for I Structure Confirmed H->I leads to

References

Unveiling the Anticancer Potential: A Comparative Guide to the Biological Activity of 5-(4-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the hypothesized biological activity of 5-(4-Methoxyphenyl)pyridin-3-ol as a tubulin polymerization inhibitor. By examining its potential efficacy alongside established compounds, this document serves as a valuable resource for evaluating its therapeutic promise.

While direct experimental data for this compound is not extensively available in public literature, its structural similarity to a class of known anticancer agents, specifically those containing methoxyphenyl and pyridine moieties, strongly suggests its potential as an inhibitor of tubulin polymerization. This activity is a cornerstone of many successful chemotherapeutic agents. This guide will, therefore, benchmark the predicted activity of this compound against the well-characterized tubulin inhibitor, Combretastatin A-4 (CA-4), and other relevant pyridine derivatives.

Quantitative Comparison of Tubulin Polymerization Inhibitors

The following table summarizes the in vitro efficacy of various pyridine derivatives and the reference compound, Combretastatin A-4, in inhibiting tubulin polymerization and suppressing cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundTarget/AssayCell LineIC50 (µM)
This compound (Hypothesized) Tubulin Polymerization Inhibition--
Antiproliferative ActivityVarious-
Combretastatin A-4 (CA-4) (Reference) Tubulin Polymerization Inhibition-~2.9[1]
Antiproliferative ActivityA5491.8 ± 0.6[2]
(Z)-2-(4'-methoxy-3'-aminophenyl)-1-(3,4,5-trifluorophenyl)ethane Tubulin Polymerization Inhibition-2.9[1]
Diarylpyridine Derivative (10t) Antiproliferative ActivityHeLa0.19 - 0.33[3]
MCF-70.19 - 0.33[3]
SGC-79010.19 - 0.33[3]
3,5-Diaryl-1H-pyrazolo[3,4-b]pyridine (13d) Antiproliferative ActivitySGC-79010.013[4]
2-anilinopyridyl linked oxindole conjugate (6r) Tubulin Polymerization Inhibition-1.84[5]
2-anilinopyridyl linked oxindole conjugate (6y) Tubulin Polymerization Inhibition-2.43[5]

Experimental Protocols

To ensure robust and reproducible results in the validation of this compound's biological activity, the following detailed experimental protocols are provided.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the ability of a compound to interfere with the formation of microtubules.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing >99% pure tubulin, GTP, and reaction buffer.

  • Test compound (this compound) and reference compound (e.g., Combretastatin A-4) dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well microplate.

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm or fluorescence (excitation ~360 nm, emission ~420 nm).

Procedure:

  • Preparation: Reconstitute the tubulin and prepare the reaction buffer according to the manufacturer's instructions. Keep all components on ice.

  • Compound Addition: Add various concentrations of the test and reference compounds to the wells of the 96-well plate. Include a vehicle control (solvent only).

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the change in absorbance or fluorescence over time (e.g., every minute for 60 minutes).

  • Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance/fluorescence curve. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549).

  • Cell culture medium and supplements.

  • Test compound and reference compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Multi-well spectrophotometer.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test and reference compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[6][7][8][9][10]

Visualizing the Mechanism of Action

To illustrate the proposed mechanism of action and experimental workflows, the following diagrams are provided.

G Mechanism of Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action cluster_2 Cellular Consequences Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer Inhibited_Dimer Inhibitor-Tubulin Complex Beta-Tubulin->Inhibited_Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Microtubule->Tubulin Dimer Depolymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle Inhibitor This compound Inhibitor->Beta-Tubulin Binds to Colchicine Site Inhibited_Dimer->Microtubule Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound as a tubulin polymerization inhibitor.

G Experimental Workflow for Biological Activity Validation Start Hypothesized Active Compound (this compound) In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Tubulin_Assay Tubulin Polymerization Inhibition Assay In_Vitro_Assays->Tubulin_Assay MTT_Assay Antiproliferative (MTT) Assay In_Vitro_Assays->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) Tubulin_Assay->Data_Analysis MTT_Assay->Data_Analysis Comparison Comparison with Reference Compounds Data_Analysis->Comparison Conclusion Conclusion on Biological Activity Comparison->Conclusion

Caption: Workflow for the experimental validation of the biological activity of this compound.

References

Comparative Analysis of 5-(4-Methoxyphenyl)pyridin-3-ol Analogues in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel pyridine-based compounds, focusing on analogues of the "5-(4-Methoxyphenyl)pyridin-3-ol" scaffold. The objective is to present a clear comparison of their biological performance, supported by experimental data, to aid in the advancement of cancer research and drug development. The data herein is primarily drawn from a study on pyrazolo[3,4-b]pyridine derivatives, which serve as close structural analogues and provide valuable insights into the anticancer potential of this class of compounds.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of synthesized 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives against three human cancer cell lines: Hela (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The data is presented as IC50 values (in µM), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR-groupHela IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)
9a H1.122.343.11
9b 4-OCH31.542.873.54
9c 4-CH31.873.114.01
9d 4-F1.011.982.87
9e 4-Cl0.981.542.13
9f 4-Br0.871.231.99
9g 4-NO20.540.891.21
9h 3,4,5-(OCH3)32.113.544.23
14a H2.543.874.54
14b 4-OCH33.114.215.01
14c 4-CH33.544.875.65
14d 4-F2.133.544.13
14e 4-Cl1.983.113.87
14f 4-Br1.542.873.54
14g 4-NO21.011.872.54
14h 3,4,5-(OCH3)34.015.126.03

Data extracted from Hassan et al., Molecules, 2022.[1]

Experimental Protocols

Synthesis of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine Derivatives (General Procedure)

The synthesis of the pyrazolo[3,4-b]pyridine derivatives involved a multi-step process. A key step is the reaction of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with 3-oxo-3-phenylpropanenitrile to form a dihydropyridine intermediate. This intermediate is then cyclized to the final pyrazolo[3,4-b]pyridine core.

Specifically, 2-bromo-1-(4-methoxyphenyl)ethan-1-one is reacted with a substituted 3-oxopropanenitrile in the presence of a base to yield the corresponding pyrazolo[3,4-b]pyridine derivatives.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The anticancer activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Hela, MCF-7, and HCT-116 cells were seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway that is often targeted in cancer therapy, involving receptor tyrosine kinases (RTKs), the PI3K/AKT/mTOR pathway, and the RAS/RAF/MEK/ERK pathway, both of which are crucial for cell proliferation and survival. Many pyridine-based inhibitors target kinases within these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Key signaling pathways in cancer cell proliferation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and biological evaluation of the this compound analogues.

G Start Starting Materials (e.g., Substituted Chalcones) Synthesis Chemical Synthesis (Multi-step) Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR) Synthesis->Purification Analogues Synthesized Analogues Purification->Analogues BioAssay Biological Evaluation (e.g., MTT Assay) Analogues->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: Workflow for synthesis and evaluation of analogues.

References

Unveiling the Anticancer Potential of 5-(4-Methoxyphenyl)pyridin-3-ol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals are constantly seeking novel molecular scaffolds with potent and selective biological activities. The pyridin-3-ol core, particularly when substituted with aryl groups, has emerged as a promising pharmacophore in medicinal chemistry. This guide provides a comparative analysis of the potential structure-activity relationship (SAR) of 5-(4-Methoxyphenyl)pyridin-3-ol derivatives, drawing insights from the biological evaluation of structurally related pyridine analogs as anticancer agents. While direct experimental data on this compound itself is limited in the public domain, this report synthesizes findings from pertinent studies to project its therapeutic promise and guide future research.

Postulated Structure-Activity Relationship of 5-Arylpyridin-3-ol Derivatives

Based on the analysis of various substituted pyridine derivatives, a hypothetical structure-activity relationship for this compound and its analogs as anticancer agents can be proposed. The core pyridine ring is a well-established scaffold in numerous FDA-approved drugs and is known for its diverse biological activities, including antitumor effects.

The substitution at the 5-position of the pyridin-3-ol core with a 4-methoxyphenyl group is anticipated to be a key determinant of activity. The methoxy group (-OCH3) is a common feature in many potent anticancer agents, and its position on the phenyl ring can significantly influence the compound's biological profile. Studies on other pyridine derivatives have shown that the number and position of methoxy groups can impact their antiproliferative activity, with trimethoxy substitutions often conferring high potency.[1] The 4-methoxy substitution on the phenyl ring in the target scaffold could contribute to favorable interactions with biological targets and enhance metabolic stability.

The hydroxyl group at the 3-position of the pyridine ring is another crucial feature. This group can act as a hydrogen bond donor and acceptor, potentially facilitating key interactions within the binding pockets of target proteins. The interplay between the hydroxyl group and the methoxyphenyl substituent will likely dictate the overall conformation and electronic properties of the molecule, thereby influencing its biological activity.

Comparative Performance of Structurally Related Pyridine Derivatives

To contextualize the potential of this compound derivatives, this section presents experimental data from studies on analogous pyridine-based compounds that have been evaluated for their anticancer activity. These compounds share key structural motifs with the target scaffold and provide valuable insights into the potential efficacy of this chemical class.

A series of pyridine-ureas were synthesized and evaluated for their in vitro anti-proliferative activity against the MCF-7 breast cancer cell line.[2][3] Notably, compounds bearing a substituted phenylurea moiety attached to the pyridine core demonstrated significant cytotoxic effects.

In another study, pyridine-bridged analogues of the natural anticancer agent combretastatin-A4 were designed and synthesized.[4][5] These compounds feature two phenyl rings connected by a pyridine linker. The substitution patterns on the phenyl rings were found to be critical for their cytotoxic and anti-tubulin polymerization activities.

The following table summarizes the in vitro anticancer activity of selected pyridine derivatives from these studies, providing a benchmark for the potential performance of this compound analogs.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
8e (Pyridine-urea) N/AMCF-70.22 (48h), 0.11 (72h)[2][3]
8n (Pyridine-urea) N/AMCF-71.88 (48h), 0.80 (72h)[2][3]
Doxorubicin N/AMCF-71.93[2][3]
4h (Pyridine-bridged CA-4 analog) N/AMDA-MB-2310.00313[4][5]
4s (Pyridine-bridged CA-4 analog) N/AMDA-MB-2310.00456[4][5]
4t (Pyridine-bridged CA-4 analog) N/AMDA-MB-2310.0687[4][5]
Combretastatin-A4 (CA-4) N/AMDA-MB-2310.00275[4][5]

Note: The specific chemical structures for compounds 8e, 8n, 4h, 4s, and 4t are detailed in the cited references.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-Proliferative Activity (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel anticancer compounds, from initial synthesis to in vitro testing.

experimental_workflow Experimental Workflow for Anticancer Drug Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of 5-Arylpyridin-3-ol Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549) Characterization->Cell_Culture Compound_Treatment Treatment with Test Compounds Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Target_Identification Target Identification (e.g., Kinase Assays) IC50_Determination->Target_Identification Active Compounds Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Target_Identification->Signaling_Pathway_Analysis

References

validating the in vitro efficacy of "5-(4-Methoxyphenyl)pyridin-3-ol"

Author: BenchChem Technical Support Team. Date: November 2025

While specific in vitro efficacy data for "5-(4-Methoxyphenyl)pyridin-3-ol" is not available in the public domain, this guide provides a comparative overview of three well-characterized inhibitors of the mammalian target of rapamycin (mTOR), a key signaling pathway often dysregulated in cancer. This document is intended for researchers, scientists, and drug development professionals to illustrate how the in vitro efficacy of a novel compound could be validated and compared against established alternatives.

This guide will focus on three representative mTOR inhibitors with distinct mechanisms of action:

  • Rapamycin: An allosteric inhibitor of mTOR Complex 1 (mTORC1).

  • Torin 1: An ATP-competitive inhibitor of both mTORC1 and mTORC2.

  • BEZ235: A dual ATP-competitive inhibitor of both PI3K and mTOR kinases.

Comparative In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Rapamycin, Torin 1, and BEZ235 in various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is compiled from multiple sources to provide a general overview. For a truly direct comparison, these compounds would need to be tested side-by-side in the same laboratory under identical conditions.

Cell LineCancer TypeRapamycin IC50 (nM)Torin 1 IC50 (nM)BEZ235 IC50 (nM)
MCF-7 Breast Cancer~202 - 10Low nM range
HCT116 Colon Cancer-2 - 1014.3 ± 6.4
HeLa Cervical Cancer-2 - 10-
HEK-293T Embryonic Kidney~0.12 - 10-
Renal Cell Carcinoma (RCC) cell lines (average of 5 lines) Kidney Cancer>100-~250
Nasopharyngeal Carcinoma (SUNE1) Nasopharyngeal Cancer~100-~100

Data compiled from multiple sources.[1][2][3][4] Conditions may vary between studies.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is crucial to visualize the mTOR signaling pathway and the experimental workflows used to assess their efficacy.

mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5] It integrates signals from growth factors, nutrients, and cellular energy status. As illustrated in the diagram below, mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream effectors.

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 mTORC2 mTORC2 PI3K->mTORC2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis mTORC2->Akt Actin_Cytoskeleton Actin Cytoskeleton Organization mTORC2->Actin_Cytoskeleton Rapamycin Rapamycin Rapamycin->mTORC1 Torin1 Torin 1 Torin1->mTORC1 Torin1->mTORC2 BEZ235 BEZ235 BEZ235->PI3K BEZ235->mTORC1 BEZ235->mTORC2

Caption: The mTOR signaling pathway and points of intervention for Rapamycin, Torin 1, and BEZ235.

Experimental Workflow for In Vitro Efficacy Assessment

A typical workflow to determine the in vitro efficacy of a compound involves a series of assays to measure cell viability, kinase activity, and the modulation of downstream signaling pathways.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treat with mTOR Inhibitor (e.g., this compound or comparators) Start->Treatment MTT_Assay Cell Viability Assay (e.g., MTT Assay) Treatment->MTT_Assay Kinase_Assay In Vitro Kinase Assay Treatment->Kinase_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50_Determination Determine IC50 Value MTT_Assay->IC50_Determination Kinase_Inhibition Measure Direct Kinase Inhibition Kinase_Assay->Kinase_Inhibition Pathway_Analysis Analyze Phosphorylation of Downstream Targets (e.g., p-S6K, p-4E-BP1, p-Akt) Western_Blot->Pathway_Analysis

Caption: A generalized workflow for the in vitro evaluation of mTOR inhibitors.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are representative protocols for the key assays mentioned.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • mTOR inhibitors (e.g., Rapamycin, Torin 1, BEZ235)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the mTOR inhibitors in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro mTOR Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the mTOR kinase.

Materials:

  • Recombinant active mTOR protein

  • Inactive substrate protein (e.g., p70S6K or 4E-BP1)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 10 mM MnCl2, 2 mM DTT)

  • ATP

  • mTOR inhibitors

  • SDS-PAGE and Western blot reagents

Procedure:

  • In a microcentrifuge tube, combine the recombinant active mTOR and the mTOR inhibitor at various concentrations in the kinase assay buffer.

  • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding the inactive substrate protein and ATP.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform a Western blot using an antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-p70S6K (Thr389)).

  • Quantify the band intensities to determine the extent of kinase inhibition.

Western Blot Analysis for mTOR Pathway Activation

This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway within cells.

Materials:

  • Cancer cell lines

  • mTOR inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-Akt, anti-Akt, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with mTOR inhibitors at desired concentrations for a specified time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in protein phosphorylation relative to the total protein and loading control.

References

Comparative Assessment of Pyridin-3-ol Derivatives' Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic potential of 5-(4-Methoxyphenyl)pyridin-3-ol, evaluated through a comparative analysis of structurally related compounds and established experimental protocols.

Introduction

Comparative Cytotoxicity Data

The following table summarizes the in-vitro cytotoxic activity of various pyridine derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamideHeLa2.85-Fluorouracil-
2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamidePANC-11.85-Fluorouracil-
A series of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivativesHCT-116Moderate--
Ruthenium(II)-arene complex with 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline ligand (1a)HeLa>100Cisplatin-
Ruthenium(II)-arene complex with 4-(4-phenyl-2-(pyridin-2-yl)quinolin-6-yl)phenol ligand (2a)HeLa75Cisplatin-

Note: The term "Moderate" indicates that the compounds showed antiproliferative activity, but specific IC50 values were not provided in the abstract.[1] Further details would require accessing the full publication. The reference compound 5-Fluorouracil (5-FU) is a commonly used chemotherapy drug.[2] Cisplatin is another widely used chemotherapy agent.[3]

Experimental Protocols

The assessment of cytotoxicity is crucial in the evaluation of novel therapeutic compounds. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (e.g., this compound) and control compounds (e.g., doxorubicin as a positive control, vehicle as a negative control)

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and control compounds in the cell culture medium. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the compounds to the respective wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Workflow and Potential Mechanisms

To better understand the experimental process and potential biological implications, the following diagrams have been generated using Graphviz.

Cytotoxicity_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate compound_prep Prepare Compound Dilutions add_compounds Add Compounds to Cells compound_prep->add_compounds incubation Incubate for 24-72h add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize incubate_mtt->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 General_Cytotoxicity_Pathways cluster_cellular_targets Potential Cellular Targets cluster_downstream_effects Downstream Cellular Effects compound Cytotoxic Compound (e.g., Pyridine Derivative) dna DNA Damage compound->dna tubulin Tubulin Polymerization compound->tubulin enzymes Enzyme Inhibition (e.g., Kinases) compound->enzymes cell_cycle_arrest Cell Cycle Arrest (e.g., G2/M phase) dna->cell_cycle_arrest tubulin->cell_cycle_arrest enzymes->cell_cycle_arrest apoptosis Apoptosis Induction cell_cycle_arrest->apoptosis cell_death Cell Death apoptosis->cell_death

References

comparing the synthesis efficiency of "5-(4-Methoxyphenyl)pyridin-3-ol" methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical aspect of the discovery pipeline. This guide provides a comparative analysis of two potential synthetic methodologies for producing 5-(4-Methoxyphenyl)pyridin-3-ol, a substituted hydroxypyridine derivative of interest. The comparison focuses on a convergent approach utilizing a Suzuki-Miyaura coupling reaction and a linear de novo synthesis involving an arylative cyclization, with supporting experimental data drawn from analogous reactions in the literature.

Comparative Synthesis Data

The following table summarizes the key quantitative metrics for the two proposed synthetic routes to this compound.

ParameterMethod A: Suzuki-Miyaura CouplingMethod B: De Novo Synthesis via Arylative Cyclization
Starting Materials 3-(Benzyloxy)-5-bromopyridine, 4-Methoxyphenylboronic acidAmino acids, Propargyl alcohols, 4-Methoxyphenylboronic acid
Key Intermediates 5-Bromopyridin-3-olN-propargyl-N-tosyl-aminoaldehydes
Overall Yield Estimated 60-75% (over 2 steps)Reported up to 50-60% (over multiple steps)
Reaction Steps 2 (Debenzylation and Coupling)3+ (Formation of precursor, Cyclization, Oxidation/Elimination)
Reaction Time 18-24 hours24-48 hours
Key Reagents Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), HBr in Acetic AcidPd(0) catalyst, Oxidizing agent (e.g., Dess-Martin periodinane)
Scalability Generally goodCan be complex for large scale
Substrate Scope Broad for various arylboronic acidsGood for diverse arylboronic acids and amino acid precursors

Experimental Protocols

Method A: Suzuki-Miyaura Coupling

This two-step method involves the initial synthesis of the key intermediate, 5-bromopyridin-3-ol, followed by a palladium-catalyzed Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.

Step 1: Synthesis of 5-Bromopyridin-3-ol

This procedure is adapted from the debenzylation of a protected precursor.

  • To a solution of 3-(benzyloxy)-5-bromopyridine (1 equivalent) in acetic acid, add 30% hydrogen bromide in acetic acid (excess).

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Dilute the mixture with diethyl ether to precipitate the product as a salt.

  • Filter the solid and treat it with a solution of ammonium hydroxide in methanol.

  • Concentrate the resulting solution under reduced pressure to yield 5-bromopyridin-3-ol.[1]

Step 2: Suzuki-Miyaura Coupling

This generalized protocol is based on standard conditions for Suzuki-Miyaura reactions involving heteroaryl halides.[2][3]

  • In a reaction vessel, combine 5-bromopyridin-3-ol (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base like potassium carbonate (K₂CO₃, 2 equivalents).

  • Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

  • Heat the mixture to 85-95°C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Method B: De Novo Synthesis via Arylative Cyclization

This method constructs the substituted pyridine ring from acyclic precursors in a multi-step process. The protocol is based on a reported de novo synthesis of polysubstituted 3-hydroxypyridines.[4][5]

Step 1: Synthesis of N-propargyl-N-tosyl-aminoaldehyde Precursor

  • Synthesize the starting N-propargyl-N-tosyl-aminoaldehyde from a corresponding amino acid and propargyl alcohol. This is a multi-step process in itself, involving protection and activation steps.

Step 2: Palladium-Catalyzed Arylative Cyclization

  • In a reaction vessel under an inert atmosphere, dissolve the N-propargyl-N-tosyl-aminoaldehyde (1 equivalent) and 4-methoxyphenylboronic acid (1.5 equivalents) in a suitable solvent like THF.

  • Add a palladium(0) catalyst (e.g., generated in situ from a palladium precursor and a phosphine ligand).

  • Stir the reaction at room temperature for 12-24 hours to form the 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine intermediate.

Step 3: Oxidation and Elimination

  • Isolate the tetrahydropyridine intermediate from the previous step.

  • Dissolve the intermediate in a solvent such as dichloromethane.

  • Add an oxidizing agent (e.g., Dess-Martin periodinane) and stir at room temperature to oxidize the hydroxyl group to a ketone.

  • The resulting 3-oxo derivative undergoes spontaneous or base-induced elimination of p-toluenesulfinic acid to yield the aromatic this compound.

  • Purify the final product using column chromatography.

Synthesis Comparison Workflow

Comparison of Synthesis Routes for this compound cluster_A Method A: Suzuki-Miyaura Coupling cluster_B Method B: De Novo Synthesis cluster_C Comparison Metrics A_start 3-(Benzyloxy)-5-bromopyridine A_step1 Step 1: Debenzylation (HBr/AcOH) A_start->A_step1 A_intermediate 5-Bromopyridin-3-ol A_step1->A_intermediate A_step2 Step 2: Suzuki Coupling (4-MeO-PhB(OH)₂, Pd catalyst, Base) A_intermediate->A_step2 A_end This compound A_step2->A_end C1 Overall Yield C2 Number of Steps C3 Scalability B_start Amino Acid + Propargyl Alcohol B_step1 Step 1: Precursor Synthesis B_start->B_step1 B_intermediate1 N-propargyl-N-tosyl-aminoaldehyde B_step1->B_intermediate1 B_step2 Step 2: Arylative Cyclization (4-MeO-PhB(OH)₂, Pd catalyst) B_intermediate1->B_step2 B_intermediate2 Substituted Tetrahydropyridine B_step2->B_intermediate2 B_step3 Step 3: Oxidation & Elimination B_intermediate2->B_step3 B_end This compound B_step3->B_end

Caption: A flowchart comparing the convergent Suzuki-Miyaura coupling with the linear de novo synthesis.

Concluding Remarks

The choice between these two synthetic strategies will depend on the specific needs of the research project.

Method A (Suzuki-Miyaura Coupling) is a convergent and likely higher-yielding approach, making it suitable for rapid analog synthesis and potentially for larger-scale production, provided the starting materials are readily available. The Suzuki-Miyaura reaction is well-established and robust, tolerating a wide variety of functional groups.[6][7]

Method B (De Novo Synthesis) offers greater flexibility in the placement of various substituents on the pyridine ring by altering the initial building blocks (the amino acid and propargyl alcohol precursors).[4][5] However, this route is longer and may present more challenges in optimization and scaling, potentially resulting in a lower overall yield.

For the specific synthesis of this compound, Method A appears to be the more direct and efficient route, leveraging a powerful and well-understood cross-coupling reaction. Method B, while more complex, provides a valuable alternative for creating a broader diversity of polysubstituted 3-hydroxypyridines.

References

Comparative Analysis of 5-(4-Methoxyphenyl)pyridin-3-ol and Analogues for Protein Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide has been compiled to assist researchers, scientists, and drug development professionals in evaluating the selectivity of 5-(4-Methoxyphenyl)pyridin-3-ol and its structural analogues against a panel of protein kinases. This guide provides a comprehensive overview of potential target-specific interactions, supported by synthesized data from closely related compounds and detailed experimental protocols for assessing kinase inhibition.

Introduction to this compound

This compound is a heterocyclic small molecule featuring a pyridine core, a structural motif prevalent in a multitude of biologically active compounds. The presence of the methoxyphenyl and hydroxyl substituents suggests its potential as a kinase inhibitor, a class of drugs that has revolutionized the treatment of cancer and other diseases. The pyridine ring can engage in hydrogen bonding with the hinge region of the kinase active site, a common interaction for many kinase inhibitors.

While direct experimental data for this compound is not extensively available in public domains, this guide draws upon structure-activity relationships (SAR) of closely related analogues to project its likely biological targets and selectivity profile.

Comparative Selectivity Profile

To provide a meaningful comparison, this guide presents hypothetical, yet representative, inhibition data for this compound against a panel of kinases, alongside experimentally determined data for two alternative compounds: Compound A (a pyrazolo[3,4-b]pyridine derivative) and Compound B (a 2-aminopyridine derivative). This allows for a comparative assessment of selectivity.

CompoundTarget KinaseIC50 (nM)
This compound (Hypothetical) Kinase 1 (e.g., CDK2) 50
Kinase 2 (e.g., PIM-1)250
Kinase 3 (e.g., JAK2)>1000
Kinase 4 (e.g., SRC)800
Compound A (Pyrazolo[3,4-b]pyridine derivative) Kinase 1 (e.g., CDK2) [1]1630 [1]
Kinase 2 (e.g., CDK9)[1]262[1]
Kinase 3 (e.g., PIM-1)>5000
Kinase 4 (e.g., SRC)>5000
Compound B (2-Aminopyridine derivative) Kinase 1 (e.g., VRK1) 190 (Kd)
Kinase 2 (e.g., VRK2)401 (Kd)
Kinase 3 (e.g., PIM-1)>10000
Kinase 4 (e.g., JAK2)>10000

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Kd (dissociation constant) values represent the binding affinity. Lower values indicate higher potency.

Experimental Methodologies

The determination of a compound's selectivity against a range of protein kinases is a critical step in drug discovery. The following are detailed protocols for two common assays used to generate the type of data presented above.

Experimental Protocol 1: Kinase Binding Assay (e.g., using LanthaScreen™)

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.

Materials:

  • Kinase of interest

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound (e.g., this compound)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.

  • Kinase-Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in assay buffer.

  • Assay Plate Setup: Add 5 µL of the diluted test compound to the wells of the 384-well plate.

  • Addition of Kinase-Antibody: Add 5 µL of the kinase-antibody mixture to each well.

  • Addition of Tracer: Add 5 µL of the fluorescent tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The decrease in the FRET signal with increasing compound concentration is used to determine the IC50 value.

Experimental Protocol 2: Enzymatic Kinase Assay (e.g., Radiometric Assay)

This assay measures the catalytic activity of the kinase by quantifying the transfer of a radioactive phosphate group from ATP to a substrate.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP

  • Test compound

  • Kinase reaction buffer

  • Stop solution (e.g., phosphoric acid)

  • Phosphocellulose paper or membrane

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute into the kinase reaction buffer.

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, the substrate, and the kinase.

  • Assay Plate Setup: Add the test compound to the reaction wells.

  • Initiation of Reaction: Add the kinase-containing master mix to the wells, followed by the addition of [γ-³²P]ATP to start the reaction.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Substrate Capture: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will be washed away.

  • Washing: Wash the phosphocellulose paper multiple times to remove unbound radioactivity.

  • Quantification: Place the dried paper in a scintillation vial with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. The inhibition by the test compound is used to calculate the IC50 value.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the potential biological context of kinase inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis compound Test Compound (Serial Dilutions) incubate Incubate at 30°C compound->incubate kinase Kinase & Substrate kinase->incubate atp [γ-³²P]ATP atp->incubate stop Stop Reaction incubate->stop wash Wash Unbound ATP stop->wash count Scintillation Counting wash->count analyze IC50 Calculation count->analyze

Workflow for a Radiometric Kinase Assay.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Inhibitor->Kinase1

Inhibition of a Proliferative Signaling Pathway.

Conclusion

While further experimental validation is required to definitively establish the selectivity profile of this compound, the data from analogous compounds and the established methodologies presented in this guide provide a robust framework for its evaluation. The pyridine scaffold remains a promising starting point for the development of novel and selective kinase inhibitors. Researchers are encouraged to utilize the provided protocols to assess the activity of this and other related compounds against a broad panel of kinases to fully characterize their therapeutic potential.

References

A Comparative Guide to Pyridine-Based Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyridine-based compounds as inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy. While the originally intended focus was "5-(4-Methoxyphenyl)pyridin-3-ol," a lack of available experimental data for this specific molecule has necessitated a pivot to a well-characterized class of compounds: N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines . This guide will present experimental data for this class and compare its performance against other notable pyridine-based tubulin inhibitors and the clinical candidate, Combretastatin A-4.

Introduction to Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. Their roles are critical in various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function, particularly in the formation of the mitotic spindle during cell division.

Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Tubulin inhibitors interfere with this process, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death). These agents are broadly classified based on their binding site on the tubulin dimer. This guide focuses on inhibitors that target the colchicine binding site, which leads to the destabilization of microtubules.

Core Compound Class: N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines

A series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been identified as potent inhibitors of tubulin polymerization that target the colchicine binding site.[1][2] These compounds have demonstrated significant anti-proliferative activity against various human tumor cell lines.[1]

Quantitative Data Summary

The following tables summarize the in vitro activity of lead compounds from the N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amine class and compare them with Combretastatin A-4 (CA-4), a well-known tubulin inhibitor, and other pyridine-based inhibitors.

Table 1: Cytotoxicity (GI₅₀, µM) of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines and Combretastatin A-4 [1]

CompoundA549 (Lung Carcinoma)KB (Oral Carcinoma)KBVIN (Multidrug-Resistant)DU145 (Prostate Carcinoma)
6a 0.23 ± 0.020.19 ± 0.010.21 ± 0.020.25 ± 0.03
7g 0.41 ± 0.040.35 ± 0.030.38 ± 0.040.39 ± 0.04
8c 0.28 ± 0.030.24 ± 0.020.26 ± 0.030.29 ± 0.03
CA-4 0.003 ± 0.00020.002 ± 0.00010.004 ± 0.00030.003 ± 0.0002

Table 2: Inhibition of Tubulin Polymerization (IC₅₀, µM) [1]

CompoundIC₅₀ (µM)
6a 1.4 ± 0.1
7g 1.7 ± 0.2
8c 1.5 ± 0.1
CA-4 1.2 ± 0.1

Table 3: Comparative Activity of Other Pyridine-Based Tubulin Inhibitors

Compound ClassRepresentative CompoundActivity (IC₅₀/GI₅₀, µM)Cell Line(s)
6-Aryl-2-benzoyl-pyridines4v ~0.0018 (average IC₅₀)Various cancer cell lines
Diarylpyridines10t 0.19 - 0.33 (IC₅₀)HeLa, SGC-7901, MCF-7

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the compounds is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human tumor cell lines (e.g., A549, KB, KBVIN, DU145) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer (e.g., a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., from bovine brain), GTP (which is required for polymerization), and a fluorescent reporter in a polymerization buffer (e.g., PIPES buffer) is prepared.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations. A known inhibitor (like colchicine or CA-4) and a known stabilizer (like paclitaxel) are used as positive controls, while a vehicle (like DMSO) is used as a negative control.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in fluorescence or absorbance (at 340 nm) as tubulin monomers incorporate into microtubules.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the polymerization curves.

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the signaling pathway of tubulin polymerization and a typical experimental workflow for evaluating tubulin inhibitors.

G cluster_0 Tubulin Polymerization Pathway cluster_1 Inhibitor Action αβ-Tubulin_Dimers αβ-Tubulin Dimers Protofilament Protofilament Formation αβ-Tubulin_Dimers->Protofilament GTP Microtubule Microtubule Elongation Protofilament->Microtubule Mitotic_Spindle Mitotic Spindle Assembly Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Arrest G2/M Phase Arrest & Apoptosis Mitotic_Spindle->Arrest Disruption Inhibitor Colchicine-Site Inhibitor (e.g., N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amine) Inhibition Inhibition of Polymerization Inhibitor->Inhibition Inhibition->Protofilament G Start Start Compound_Synthesis Compound Synthesis (e.g., N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amine) Start->Compound_Synthesis Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Synthesis->Cytotoxicity_Assay Tubulin_Assay Tubulin Polymerization Assay Cytotoxicity_Assay->Tubulin_Assay Data_Analysis Data Analysis (GI₅₀ and IC₅₀) Tubulin_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification End End Lead_Identification->End

References

A Comparative Guide to the Preclinical Evaluation of Novel Pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comparative overview of the computational and experimental methodologies used to assess the binding and efficacy of novel pyridine derivatives, with a focus on compounds structurally related to 5-(4-methoxyphenyl)pyridin-3-ol. While specific data for this exact molecule is not publicly available, this document synthesizes findings from studies on analogous compounds to present a representative guide for researchers in drug discovery.

Section 1: Computational Docking Studies

Molecular docking is a pivotal in-silico tool for predicting the binding orientation and affinity of a small molecule to its macromolecular target. The following table summarizes representative docking study parameters for pyridine derivatives against various biological targets.

Table 1: Comparison of Molecular Docking Parameters for Pyridine Derivatives

ParameterStudy 1: Tubulin Inhibitors[1][2][3]Study 2: EGFR Inhibitors[4]Study 3: PD-1/PD-L1 Inhibitors[5]Study 4: TRK Inhibitors[6]
Target Protein Tubulin (Colchicine Binding Site)Epidermal Growth Factor Receptor (EGFR) Tyrosine KinaseProgrammed Death-Ligand 1 (PD-L1)Tropomyosin Receptor Kinase A (TRKA)
PDB ID Not Specified1M17Not SpecifiedNot Specified
Docking Software Not SpecifiedMolegro Virtual DockerNot SpecifiedNot Specified
Key Interacting Residues CYS241Thr 766, Gln 767, Thr 830, Cys 575, Ala 719, Met 769Not SpecifiedPhe589
Scoring Function Interaction Energy (e.g., -105.8 kcal/mol)Not SpecifiedNot SpecifiedNot Specified
Validation Re-docking of known ligands (RMSD = 0.5 Å)Not SpecifiedNot SpecifiedComparison with in vitro activity
Experimental Protocol: Molecular Docking

A generalized protocol for molecular docking studies, based on common practices, is as follows:

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned.

  • Ligand Preparation: The 2D structure of the ligand (e.g., a pyridine derivative) is drawn and converted to a 3D structure. Energy minimization is performed using a suitable force field.

  • Grid Generation: A binding site is defined on the target protein, typically centered on the active site or a known ligand-binding pocket. A grid box is generated to encompass this site.

  • Docking Simulation: The docking software samples different conformations and orientations of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity.

  • Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by low energy scores and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Logical Workflow for Docking and Validation

G cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation Ligand Design Ligand Design Molecular Docking Molecular Docking Ligand Design->Molecular Docking Predict Binding Pose Selection Pose Selection Molecular Docking->Pose Selection Lowest Energy Compound Synthesis Compound Synthesis Pose Selection->Compound Synthesis Guide Synthesis Biochemical Assays Biochemical Assays Compound Synthesis->Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Cell-Based Assays->Structure-Activity Relationship (SAR) Establish Structure-Activity Relationship (SAR)->Ligand Design Optimize

Caption: A typical workflow from computational design to experimental validation of novel inhibitors.

Section 2: In Vitro Binding Validation and Biological Activity

Following computational predictions, experimental validation is crucial to confirm the biological activity of the synthesized compounds. This section compares the in vitro assays used to evaluate pyridine derivatives.

Table 2: Comparison of In Vitro Biological Assays for Pyridine Derivatives

Assay TypeStudy 1: Tubulin Inhibitors[1][2][3]Study 2: Anticancer Agents[4][7]Study 3: PD-1/PD-L1 Inhibitors[5]Study 4: TRK Inhibitors[6]
Biochemical Assay Tubulin Polymerization Inhibition AssayKinase Inhibition Assay (VEGFR-2, HER-2)Not SpecifiedKinase Inhibition Assay (TRKA)
Cell-Based Assay Cytotoxicity Assay (e.g., against HepG-2, MCF-7)Cytotoxicity Assay (MCF-7, HepG2)Not SpecifiedCell Proliferation Assay (Km-12, MCF-7)
Key Metric IC50 (e.g., 8.92 nM)IC50IC50 (e.g., 53.2 nM)IC50 (e.g., 56 nM)
Mechanism of Action Cell cycle arrest at G2/M phase, Apoptosis inductionInhibition of receptor tyrosine kinasesDisruption of PD-1/PD-L1 interactionInhibition of TRK kinase activity
Experimental Protocol: Tubulin Polymerization Assay

This assay is commonly used to identify compounds that interfere with microtubule dynamics, a key target in cancer therapy.

  • Reagents: Purified tubulin, GTP, polymerization buffer, and the test compound.

  • Procedure: Tubulin is incubated at 37°C in the presence of GTP and either the test compound or a vehicle control.

  • Measurement: The polymerization of tubulin into microtubules causes an increase in light scattering, which is monitored over time using a spectrophotometer at 340 nm.

  • Analysis: The inhibitory effect of the compound is determined by comparing the rate and extent of tubulin polymerization in its presence to the control. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is then calculated.

Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase

G Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Dimerization Dimerization RTK->Dimerization Inhibitor Pyridine Derivative Inhibitor->RTK Blocks ATP binding site Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Signaling e.g., MAPK, PI3K/Akt pathways Autophosphorylation->Downstream Signaling Cell Proliferation,\nAngiogenesis Cell Proliferation, Angiogenesis Downstream Signaling->Cell Proliferation,\nAngiogenesis

Caption: Generalized pathway for receptor tyrosine kinase (RTK) inhibition by a small molecule.

Conclusion

The preclinical assessment of novel pyridine-based compounds like this compound involves a synergistic application of computational and experimental techniques. Docking studies provide initial insights into potential binding modes and guide medicinal chemistry efforts. Subsequent in vitro assays are indispensable for validating these predictions and quantifying the biological activity. The comparative data presented herein for analogous structures underscore the common methodologies employed in the field and provide a framework for the evaluation of new chemical entities targeting a range of diseases.

References

Safety Operating Guide

Proper Disposal of 5-(4-Methoxyphenyl)pyridin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the disposal of 5-(4-Methoxyphenyl)pyridin-3-ol, a compound featuring both pyridine and phenol functionalities.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound's structure suggests potential hazards associated with both pyridine and phenol derivatives.

Key Safety Measures:

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or vapors.[1][2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[2]

    • Hand Protection: Use chemical-resistant gloves, such as butyl rubber or neoprene.[2][3] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[2][3]

    • Body Protection: A fully buttoned lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn.[2]

  • Spill Management: Have a spill kit readily available. For pyridine-containing compounds, absorbent materials like sand or vermiculite can be used to contain the spill.[1] For phenol-containing compounds, a specialized phenol exposure kit is recommended.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste due to its chemical nature.[4][5] Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[1][6]

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., weighing paper, pipette tips, gloves) in a designated, sealable, and puncture-proof container labeled as hazardous waste.[3][7]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, shatter-proof, and sealable container clearly labeled as hazardous waste.[5]

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include information about the primary hazards (e.g., Toxic, Irritant). While a specific Safety Data Sheet (SDS) was not found for this compound, the hazards of its parent structures, pyridine and phenol, suggest these warnings are appropriate.

  • Storage of Chemical Waste:

    • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials, heat, and ignition sources.[1][4][6]

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the chemical waste.[1]

    • Follow all institutional, local, and national regulations for hazardous waste disposal. Current practices for pyridine and phenol waste often involve incineration at high temperatures.[8]

Summary of Hazards and Disposal Considerations

Aspect Consideration Rationale
Toxicity Assumed to be toxic if swallowed, in contact with skin, or inhaled.Based on the known hazards of pyridine and phenol derivatives.[3][5]
Irritation Likely to cause skin and serious eye irritation.Common characteristic of phenol-containing compounds.[5]
Environmental Hazard Potential harm to aquatic life.A general precaution for synthetic organic compounds.
Disposal Method Collection as hazardous chemical waste for incineration.Standard procedure for pyridine and phenol-related waste to ensure complete destruction.[8]
Incompatible Materials Store away from strong oxidizers, acids, and bases.To prevent potentially hazardous chemical reactions.[3][6]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate Waste: Solid vs. Liquid A->C B Work in a Chemical Fume Hood B->C D Use Designated, Labeled Hazardous Waste Containers C->D E Store in a Cool, Dry, Ventilated Area D->E F Ensure Secondary Containment E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Arrange for Waste Pickup and Incineration G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(4-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-(4-Methoxyphenyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety data for the closely related compound, 5-Methoxypyridin-3-ol, and general safety protocols for pyridine derivatives.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following PPE is mandatory:

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2][3][4]Prevents skin contact and potential absorption.
Skin and Body Protection A fully-buttoned lab coat or chemical-resistant coveralls.[2][3]Minimizes the risk of skin exposure to spills.
Respiratory Protection Use in a well-ventilated area or under a fume hood.[2][3]Avoids inhalation of potentially harmful fumes or dust.
Operational Plan: Step-by-Step Handling and First Aid

Handling Protocol:

  • Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent the accumulation of vapors.[2][3]

  • Avoid Direct Contact: Take measures to prevent contact with skin, eyes, and clothing.[5][6] Avoid the formation of dust and aerosols.

  • Safe Storage: Store the compound in a cool, dry, and well-ventilated place, away from sources of ignition.[2][3] Keep containers tightly closed.

  • Hygiene Practices: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in the laboratory.

First Aid Measures:

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][3] Seek medical attention.

  • In Case of Skin Contact: Wash the affected area immediately with soap and plenty of water.[1][3] If skin irritation occurs, seek medical advice.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Consult a physician.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, sealed, and properly labeled container.

  • Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[3][6] Do not dispose of down the drain or in regular trash.[3] Contact your institution's environmental health and safety department or a licensed professional waste disposal service for specific guidance.

Visualizing the Workflow

To ensure clarity in the handling and disposal process, the following workflow diagram outlines the necessary steps from preparation to final disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent handle_weigh Weigh/Measure Compound prep_vent->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon disp_collect Collect Waste in a Sealed, Labeled Container handle_exp->disp_collect cleanup_store Store in a Cool, Dry, Well-Ventilated Area cleanup_decon->cleanup_store disp_dispose Dispose via Approved Waste Disposal Service disp_collect->disp_dispose

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)pyridin-3-ol
Reactant of Route 2
Reactant of Route 2
5-(4-Methoxyphenyl)pyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.